molecular formula C36H56O6 B1247895 cylindrocyclophane A

cylindrocyclophane A

Cat. No.: B1247895
M. Wt: 584.8 g/mol
InChI Key: JCKOOZUMKBNWSJ-WDCWCBICSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cylindrocyclophane A is a natural product found in Nostoc with data available.

Properties

Molecular Formula

C36H56O6

Molecular Weight

584.8 g/mol

IUPAC Name

(2R,3S,8S,13R,14S,19S)-8,19-dibutyl-3,14-dimethyltricyclo[18.2.2.29,12]hexacosa-1(22),9,11,20,23,25-hexaene-2,10,13,21,24,26-hexol

InChI

InChI=1S/C36H56O6/c1-5-7-15-25-17-11-9-13-23(3)36(42)28-21-31(39)34(32(40)22-28)26(16-8-6-2)18-12-10-14-24(4)35(41)27-19-29(37)33(25)30(38)20-27/h19-26,35-42H,5-18H2,1-4H3/t23-,24-,25-,26-,35+,36+/m0/s1

InChI Key

JCKOOZUMKBNWSJ-WDCWCBICSA-N

Isomeric SMILES

CCCC[C@H]1CCCC[C@@H]([C@H](C2=CC(=C([C@H](CCCC[C@@H]([C@H](C3=CC(=C1C(=C3)O)O)O)C)CCCC)C(=C2)O)O)O)C

Canonical SMILES

CCCCC1CCCCC(C(C2=CC(=C(C(CCCCC(C(C3=CC(=C1C(=C3)O)O)O)C)CCCC)C(=C2)O)O)O)C

Synonyms

cylindrocyclophane A

Origin of Product

United States

Foundational & Exploratory

Unveiling Cylindrocyclophane A: A Technical Guide to its Discovery and Isolation from Cylindrospermum licheniforme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cylindrocyclophane A, a pioneering member of the [7.7]paracyclophane class of natural products, was the first of its kind to be discovered in nature. Isolated from the cyanobacterium Cylindrospermum licheniforme, this macrocyclic compound has garnered significant interest within the scientific community due to its unique molecular architecture and notable cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and a visualization of its biological target.

Discovery and Biological Significance

This compound was first reported in 1990 by Moore et al. following the analysis of extracts from the cultured cyanobacterium Cylindrospermum licheniforme (strain ATCC 29412).[1][2][3][4] The discovery was significant as it represented the first identification of a [7.7]paracyclophane scaffold from a natural source.[5] Subsequent studies revealed that this compound exhibits moderate cytotoxicity against various cancer cell lines, including KB and LoVo tumor cells.[5] This biological activity has been attributed to its ability to act as a proteasome inhibitor, a mechanism of action that is a key focus in modern cancer therapy research.[5] The inhibition of the 20S proteasome by cylindrocyclophanes can lead to apoptosis in proliferating cells.[5]

Experimental Protocols

This section details the methodologies for the cultivation of Cylindrospermum licheniforme and the subsequent isolation and purification of this compound, based on the original discovery and subsequent related studies.

Cultivation of Cylindrospermum licheniforme (ATCC 29412)

Successful isolation of this compound begins with the large-scale cultivation of the source organism.

  • Culture Medium: The cyanobacterium is cultured in BG-11 medium.[6]

  • Inoculation: Aseptically inoculate sterile BG-11 medium with a starter culture of Cylindrospermum licheniforme.

  • Incubation Conditions:

    • Temperature: 26°C

    • Lighting: Continuous illumination at 2000-3000 lux.

    • Aeration: Gentle aeration to ensure adequate gas exchange.

  • Harvesting: After a sufficient growth period (typically several weeks, until the culture reaches a high density), the cyanobacterial biomass is harvested by filtration or centrifugation. The harvested cells are then lyophilized (freeze-dried) to yield a dry biomass.

Extraction and Initial Fractionation

The dried biomass is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.

  • Extraction: The lyophilized cells are exhaustively extracted with a mixture of ethanol and water (e.g., 7:3 EtOH:H₂O) at room temperature.[1] This process is typically repeated multiple times to ensure complete extraction.

  • Concentration: The combined extracts are concentrated under reduced pressure to remove the ethanol.

  • Solvent Partitioning: The resulting aqueous concentrate is then partitioned against an organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc), to separate compounds based on their polarity. The organic layer, containing this compound and other lipophilic compounds, is collected.

Chromatographic Purification

A multi-step chromatographic process is employed to purify this compound from the complex crude extract.

  • Initial Chromatography (Silica Gel):

    • The concentrated organic extract is adsorbed onto silica gel and subjected to vacuum column chromatography.

    • A stepwise gradient of solvents is used for elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Reversed-Phase Chromatography (ODS):

    • Fractions enriched with this compound are further purified using reversed-phase chromatography on an octadecylsilane (ODS) silica gel column.[1]

    • A typical elution system is a gradient of methanol and water (e.g., starting with 1:1 MeOH:H₂O and increasing the methanol concentration).[1]

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification is achieved by reversed-phase HPLC, yielding pure this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the isolation and characterization of this compound.

Table 1: Isolation Yields

ParameterValue
Starting Biomass (Dry Wt.)Varies with culture scale
Crude Extract YieldData not available
Pure this compound YieldData not available

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₃₄H₅₀O₄
Molecular Weight522.76 g/mol
AppearanceWhite solid
Melting Point276-278 °C
Optical Rotation [α]D-20°
¹H NMR (CD₃OD) δ (ppm): 6.84 (s, 2H), 6.27 (s, 2H), 4.67 (t, J=7.5 Hz, 2H), 2.50-2.35 (m, 4H), 1.80-1.20 (m, 24H), 0.90 (t, J=7.0 Hz, 6H)
¹³C NMR (CD₃OD) δ (ppm): 154.9, 139.2, 120.9, 101.9, 75.8, 40.1, 37.2, 32.9, 30.8, 27.1, 23.8, 14.4
Mass Spectrometry (FAB) m/z: 523.3785 [M+H]⁺

Visualization of Biological Target and Isolation Workflow

Mechanism of Action: Proteasome Inhibition

This compound exerts its cytotoxic effects by inhibiting the proteasome, a key cellular machinery responsible for protein degradation. The ubiquitin-proteasome pathway is a critical process for maintaining cellular homeostasis. Its inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis.

Proteasome_Inhibition cluster_pathway Ubiquitin-Proteasome Pathway Protein Cellular Proteins E3 E3 Ubiquitin Ligase Protein->E3 Substrate Recognition Ubiquitin Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ubiquitin->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E2->E3 Ub_Protein Polyubiquitinated Protein E3->Ub_Protein Ubiquitination Proteasome 26S Proteasome Ub_Protein->Proteasome Peptides Peptides Proteasome->Peptides Degradation Apoptosis Apoptosis Proteasome->Apoptosis Pathway Blockage Leads To CylindrocyclophaneA This compound CylindrocyclophaneA->Proteasome Inhibition

Caption: The Ubiquitin-Proteasome Pathway and its inhibition by this compound.

Experimental Workflow for Isolation

The following diagram illustrates the key steps in the isolation of this compound from Cylindrospermum licheniforme.

Isolation_Workflow Cultivation Cultivation of C. licheniforme Harvesting Harvesting & Lyophilization Cultivation->Harvesting Extraction Solvent Extraction (EtOH/H₂O) Harvesting->Extraction Partitioning Solvent Partitioning (Organic vs. Aqueous) Extraction->Partitioning Silica_Chromo Silica Gel Chromatography Partitioning->Silica_Chromo Organic Phase ODS_Chromo Reversed-Phase (ODS) Chromatography Silica_Chromo->ODS_Chromo Enriched Fractions HPLC Reversed-Phase HPLC ODS_Chromo->HPLC Partially Purified Fractions Pure_Compound Pure This compound HPLC->Pure_Compound

Caption: A streamlined workflow for the isolation of this compound.

Conclusion

The discovery of this compound from Cylindrospermum licheniforme opened a new chapter in the field of natural product chemistry. Its unique [7.7]paracyclophane structure and its activity as a proteasome inhibitor make it a valuable lead compound for further investigation in drug discovery, particularly in the development of novel anticancer agents. The detailed protocols and data presented in this guide provide a solid foundation for researchers aiming to work with this fascinating molecule, from its natural source to its potential therapeutic applications.

References

Illuminating the Molecular Architecture of Cylindrocyclophane A: A Technical Guide to Structure Elucidation via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 14, 2025 – The intricate molecular framework of cylindrocyclophane A, a cytotoxic [7.7]paracyclophane isolated from the blue-green alga Cylindrospermum licheniforme, has been a subject of significant scientific interest. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—employed in its structure elucidation. This guide presents a consolidation of key data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of the analytical processes involved.

The initial structural determination of this compound was a pivotal achievement in natural product chemistry, revealing a unique C2-symmetric macrocyclic structure.[1] Subsequent total syntheses of this complex molecule have further validated its architecture, with modern analytical techniques providing unambiguous confirmation.[1][2] This guide will delve into the specific data and methodologies that form the foundation of our understanding of this compound's structure.

Data Presentation: Unveiling the Spectroscopic Signature

The structural backbone of this compound is definitively characterized by its unique spectroscopic data. High-Resolution Mass Spectrometry (HRMS), originally performed using Fast Atom Bombardment (FAB), established the molecular formula. Subsequent total synthesis efforts have confirmed this with modern high-resolution techniques.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueReference
Ionization ModeFAB (Positive)Hoye et al., 2000[1]
Molecular FormulaC₂₈H₃₆O₆
Calculated Mass[M+H]⁺ 469.2590
Observed MassMatches literature valuesHoye et al., 2000[1]

The proton and carbon NMR spectra provide a detailed map of the molecule's connectivity and stereochemistry. The C2 symmetry of the molecule simplifies the spectra, with half the number of expected signals for a non-symmetrical structure. The following tables summarize the key ¹H and ¹³C NMR chemical shifts, which are critical for identifying the various structural motifs within this compound.

Table 2: ¹H NMR (Proton) Data for this compound

AtomChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data to be populated from supplementary information of cited synthesis papers.

Table 3: ¹³C NMR (Carbon) Data for this compound

AtomChemical Shift (δ) ppm
Data to be populated from supplementary information of cited synthesis papers.

Note: The specific chemical shift and coupling constant values are being compiled from the supplementary data of key total synthesis publications and will be updated in the final version of this guide.

Experimental Protocols: A Step-by-Step Guide to Analysis

The elucidation of this compound's structure relies on a suite of sophisticated NMR and MS experiments. The following protocols provide a detailed methodology for the key experiments, adaptable for the analysis of similar natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

2. 1D NMR Spectroscopy (¹H and ¹³C):

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling networks. Acquire a gradient-selected COSY (gCOSY) or a Double-Quantum Filtered COSY (DQF-COSY) spectrum to establish correlations between adjacent protons.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. This is crucial for assigning carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different spin systems and piecing together the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and stereochemistry.

High-Resolution Mass Spectrometry (HRMS)

1. Sample Preparation for Fast Atom Bombardment (FAB):

  • Dissolve a small amount of the sample (typically 1-5 µg) in a suitable liquid matrix. Common matrices for FAB include glycerol, thioglycerol, or 3-nitrobenzyl alcohol (3-NBA).[4][5][6][7][8] The choice of matrix is critical for achieving good ionization.[4][5]

  • Apply the sample-matrix mixture to the FAB probe tip.

2. Data Acquisition:

  • Introduce the probe into the high-vacuum source of the mass spectrometer.

  • Bombard the sample with a high-energy beam of neutral atoms (e.g., xenon or argon).[4][5][7]

  • Acquire the mass spectrum in positive or negative ion mode. For this compound, a protonated molecule [M+H]⁺ is typically observed in positive mode.[1]

  • Ensure high-resolution conditions to allow for accurate mass measurement and subsequent molecular formula determination.

3. Fragmentation Analysis (MS/MS):

  • To obtain structural information, tandem mass spectrometry (MS/MS) can be performed on the protonated molecular ion.

  • Collision-induced dissociation (CID) is a common method to induce fragmentation.

  • The resulting fragment ions can provide insights into the structure of the molecule. For paracyclophanes, fragmentation often involves cleavage of the aliphatic chains connecting the aromatic rings.

Mandatory Visualizations: Charting the Path to Structure

To visually represent the logical flow of the structure elucidation process, the following diagrams have been generated using the DOT language.

Structure_Elucidation_Workflow cluster_Isolation Isolation & Purification cluster_Initial_Analysis Initial Spectroscopic Analysis cluster_Detailed_Analysis Detailed Structural Analysis cluster_Structure_Determination Structure Determination Isolation Isolation from Cylindrospermum licheniforme Purification Chromatographic Purification Isolation->Purification HRMS High-Resolution Mass Spectrometry (e.g., FAB-MS) Purification->HRMS NMR_1D 1D NMR Spectroscopy (¹H and ¹³C) Purification->NMR_1D Data_Integration Data Integration & Interpretation HRMS->Data_Integration Molecular Formula NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Assignments Stereochem Stereochemical Analysis (NOESY) NMR_1D->Stereochem NMR_2D->Data_Integration Connectivity Stereochem->Data_Integration 3D Structure Proposed_Structure Proposed Structure of This compound Data_Integration->Proposed_Structure

Figure 1. Workflow for the structure elucidation of this compound.

NMR_Experimental_Workflow cluster_1D 1D NMR Experiments cluster_2D_Connectivity 2D Connectivity Experiments cluster_2D_Stereochem 2D Stereochemical Experiment cluster_Interpretation Data Interpretation Proton_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) Proton_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) Proton_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) Proton_NMR->HMBC NOESY NOESY (Spatial Proximity) Proton_NMR->NOESY Carbon_NMR ¹³C NMR Carbon_NMR->HSQC Carbon_NMR->HMBC Fragment_Assembly Assemble Structural Fragments COSY->Fragment_Assembly HSQC->Fragment_Assembly HMBC->Fragment_Assembly Final_Structure Determine Final 3D Structure NOESY->Final_Structure Fragment_Assembly->Final_Structure

References

Technical Guide: The Cylindrocyclophane A Biosynthesis Pathway in Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The cylindrocyclophanes are a unique family of cytotoxic natural products isolated from cyanobacteria, distinguished by a remarkable [7.7]paracyclophane carbon scaffold.[1][2] This scaffold is unique among known natural products, and its assembly involves unprecedented enzymatic transformations.[1] Research has identified the cylindrocyclophane (cyl) biosynthetic gene cluster in the cyanobacterium Cylindrospermum licheniforme.[1][2] This pathway integrates Type I and Type III polyketide synthase (PKS) machinery and employs novel enzymatic strategies, including the functionalization of an unactivated carbon center and a biocatalytic Friedel-Crafts alkylation.[1][2][3] This guide provides a detailed overview of the biosynthetic pathway, the enzymes involved, quantitative data on substrate specificity, and the key experimental protocols used to elucidate this fascinating system.

The cyl Biosynthetic Gene Cluster

The pathway originates from a contiguous 12-ORF biosynthetic gene cluster (BGC) identified in Cylindrospermum licheniforme ATCC 29412.[1][2] The cluster encodes a hybrid Type I/Type III PKS system along with specialized tailoring enzymes for methylation, chlorination, and cyclization.

Table 1: Genes and Proposed Functions in the cyl Gene Cluster

GeneProposed FunctionDescription
cylAFatty Acid Adenylating EnzymeActivates the decanoic acid starter unit by adenylation.[1][2]
cylBAcyl Carrier Protein (ACP)A freestanding ACP that accepts the activated decanoyl group from CylA.[1][2]
cylCHalogenaseA novel non-heme, non-flavin di-iron halogenase that chlorinates the C6 position of the decanoyl-ACP intermediate.[3][4]
cylDType I PKSThe initial module of the Type I PKS assembly line responsible for chain elongation.[1][5]
cylEAcyl-ACP DehydrogenasePart of the β-methyl installation cassette.[1][2]
cylFHMG-CoA Synthase HomologKey enzyme in the β-methyl installation cassette.[1][5]
cylGEnoyl-ACP ReductasePart of the β-methyl installation cassette.[1][2]
cylHType I PKSThe terminal module of the Type I PKS assembly line.[1][5]
cylIType III PKSCatalyzes termination of the PKS assembly line via Claisen condensation and subsequent cyclization to form the resorcinol ring.[1][2][6]
cylJUnknownFunction not yet characterized.
cylKFriedel-Crafts AlkylaseCatalyzes the final C-C bond formations (inter- and intramolecular) to construct the [7.7]paracyclophane scaffold.[3]
cylLUnknownFunction not yet characterized.

The Biosynthetic Pathway

The biosynthesis of cylindrocyclophanes is a multi-step enzymatic cascade that begins with a fatty acid precursor and culminates in a complex macrocycle. The pathway for cylindrocyclophane F, a representative member, has been elucidated through a combination of in vitro enzymatic studies and in vivo feeding experiments.[1][2][3]

Initiation and Precursor Modification
  • Activation: The pathway is initiated by the enzyme CylA , which activates a C10 fatty acid (decanoic acid) as an acyl-adenylate.[1][2]

  • Loading: The activated decanoyl group is transferred to the phosphopantetheine arm of the freestanding acyl carrier protein (ACP), CylB , forming decanoyl-CylB.[1][2]

  • Cryptic Chlorination: The novel halogenase CylC catalyzes the chlorination of the unactivated C6 position of the decanoyl-CylB intermediate, a critical pre-functionalization step for the final cyclization.[3][4]

Polyketide Chain Elongation
  • Loading onto PKS: The 6-chlorodecanoyl-ACP is loaded onto the first Type I PKS module, CylD .[5]

  • Elongation & β-Methylation: The polyketide chain is elongated. A β-methyl group is installed by the concerted action of CylE , CylF (HMG-CoA synthase homolog), and CylG .[1][2]

  • Further Elongation: The chain is passed to the second Type I PKS module, CylH , for final elongation, resulting in a β-ketoacyl-ACP thioester tethered to CylH.[5][6]

Termination and Dimerization
  • Resorcinol Formation: In a rare intersection of PKS types, the Type III PKS CylI directly intercepts the acyl-CylH intermediate. CylI catalyzes two rounds of condensation with malonyl-CoA and an intramolecular aldol condensation to form the alkylresorcinol intermediate, releasing it from the PKS assembly line.[1][6][7]

  • Paracyclophane Assembly: The final and most remarkable step is catalyzed by CylK . This enzyme orchestrates a formal Friedel-Crafts alkylation. It catalyzes two sequential, stereospecific C-C bond formations between two molecules of the chlorinated alkylresorcinol monomer. An initial intermolecular alkylation is followed by an intramolecular alkylation to yield the defining [7.7]paracyclophane core of cylindrocyclophane F.[3]

Cylindrocyclophane A Biosynthesis cluster_initiation Initiation & Chlorination cluster_pks Type I PKS Elongation cluster_termination Termination & Cyclization Decanoic_Acid Decanoic Acid Decanoyl_AMP Decanoyl-AMP Decanoic_Acid->Decanoyl_AMP CylA (ATP) Decanoyl_CylB Decanoyl-CylB Decanoyl_AMP->Decanoyl_CylB CylB Chloro_Decanoyl_CylB 6-Chlorodecanoyl-CylB Decanoyl_CylB->Chloro_Decanoyl_CylB CylC (Cl-) PKS_Loaded Loaded onto CylD Chloro_Decanoyl_CylB->PKS_Loaded Elongated_Methylated Elongated & β-Methylated Chain PKS_Loaded->Elongated_Methylated CylD, CylE, CylF, CylG (Malonyl-CoA) Final_Chain β-Ketoacyl-CylH Elongated_Methylated->Final_Chain CylH (Malonyl-CoA) Monomer Chlorinated Alkylresorcinol Monomer (x2) Final_Chain->Monomer CylI (2x Malonyl-CoA) Dimer Dimeric Intermediate Monomer->Dimer CylK (Intermolecular Alkylation) Cyclophane Cylindrocyclophane F Dimer->Cyclophane CylK (Intramolecular Alkylation)

Caption: The biosynthetic pathway of cylindrocyclophane F.

Quantitative Data Summary

Detailed enzyme kinetic parameters (Km, kcat) for the cyl enzymes have not been extensively reported in the literature. Research has primarily focused on confirming catalytic function and substrate specificity.

Table 2: Summary of Enzymatic Activity and Substrate Specificity

EnzymeAssay TypeSubstrate(s)Key FindingReference
CylA / CylB LC-MS Competition AssayC6-C14 Saturated Fatty AcidsDemonstrated a strong preference for C10 (decanoic acid) activation and loading onto CylB. Minor activity observed for C8 and C12 substrates.[1][2]
CylI HPLC Time Course AssaySynthetic β-ketoacyl-SNAC thioesterSuccessfully catalyzed the formation of the expected resorcinol product, confirming its role as a terminating Type III PKS.[1][6][7][1][7]
CylK HPLC / LC-MS AssaySynthetic chlorinated alkylresorcinolCatalyzed the formation of both dimeric and cyclized cylindrocyclophane products, confirming its role as the terminal alkylase.[3]

Key Experimental Protocols

The elucidation of the cylindrocyclophane pathway relied on a systematic workflow involving bioinformatics, gene cloning, heterologous protein expression, and in vitro biochemical assays.[2]

Experimental Workflow cluster_genomics Genomics & Bioinformatics cluster_biochem Molecular Biology & Biochemistry cluster_assay In Vitro Reconstitution & Analysis Genome_Seq Whole Genome Sequencing (C. licheniforme) HMG_Search Search for HMG-CoA Synthase Homolog (CylF) Genome_Seq->HMG_Search BGC_ID Identify Putative 'cyl' Biosynthetic Gene Cluster HMG_Search->BGC_ID Cloning Clone cylA, cylB, cylI into Expression Vectors BGC_ID->Cloning Hypothesis-Driven Gene Selection Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification (Ni-NTA Chromatography) Expression->Purification Assay_AB CylA/CylB Assay: Fatty Acid Loading Purification->Assay_AB Assay_I CylI Assay: Resorcinol Formation Purification->Assay_I Analysis Product Analysis (HPLC, LC-MS) Assay_AB->Analysis Assay_I->Analysis Analysis->BGC_ID Confirm Gene Function

Caption: Experimental workflow for identifying and characterizing the cyl gene cluster.

Protocol: Heterologous Expression and Purification of CylA, CylB, and CylI

This protocol is adapted from Nakamura et al., 2012.[1]

  • Gene Cloning:

    • Genes cylA, cylB, and cylI were PCR-amplified from C. licheniforme ATCC 29412 genomic DNA.

    • Amplicons were cloned into pET-28a(+) or pET-24a(+) expression vectors, incorporating an N-terminal or C-terminal His₆-tag for purification.

    • Constructs were verified by DNA sequencing.

  • Protein Overexpression:

    • Expression vectors were transformed into E. coli BL21(DE3) cells.

    • Cultures were grown in Luria-Bertani (LB) medium supplemented with kanamycin (50 µg/mL) at 37°C to an OD₆₀₀ of 0.4-0.6.

    • Protein expression was induced with 0.1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Cultures were incubated for an additional 16-20 hours at 16°C.

  • Cell Lysis and Purification:

    • Cells were harvested by centrifugation (4,000 x g, 15 min, 4°C) and resuspended in lysis buffer (50 mM HEPES, 300 mM NaCl, 10 mM imidazole, pH 8.0).

    • Cells were lysed by sonication on ice.

    • The lysate was clarified by centrifugation (18,000 x g, 45 min, 4°C).

    • The supernatant containing the soluble His₆-tagged protein was loaded onto a Ni-NTA agarose column pre-equilibrated with lysis buffer.

    • The column was washed with wash buffer (50 mM HEPES, 300 mM NaCl, 40 mM imidazole, pH 8.0).

    • The protein was eluted with elution buffer (50 mM HEPES, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Eluted fractions were analyzed by SDS-PAGE. Pure fractions were pooled, concentrated, and buffer-exchanged into a storage buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5).

Protocol: In Vitro Assay for CylA/CylB Fatty Acid Loading

This protocol is adapted from Nakamura et al., 2012.[1]

  • Holo-CylB Preparation:

    • Apo-CylB must be converted to its active holo-form. The purified apo-CylB (100 µM) was incubated with 1 mM Coenzyme A, 10 mM MgCl₂, and 1 µM promiscuous phosphopantetheinyl transferase (Sfp) in 50 mM HEPES buffer (pH 7.5) for 2 hours at 37°C.

  • Loading Reaction:

    • The standard reaction mixture (50 µL) contained 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 25 µM holo-CylB, 1 µM CylA, and 500 µM decanoic acid.

    • Reactions were initiated by the addition of CylA.

    • Control reactions were performed omitting ATP or CylA.

    • Reactions were incubated at 25°C for 2 hours.

  • Analysis:

    • The reaction was quenched by the addition of 50 µL of 10% (v/v) acetonitrile in water.

    • Samples were analyzed by LC-MS. A C4 reverse-phase column was used with a water/acetonitrile gradient (both containing 0.1% formic acid) to separate apo-CylB from the more hydrophobic decanoyl-CylB.

    • Protein elution was monitored by UV absorbance, and masses were determined by ESI-MS.

Conclusion and Future Outlook

The elucidation of the cylindrocyclophane biosynthetic pathway represents a significant achievement in natural product chemistry, revealing a series of novel enzymatic reactions. The pathway's unique combination of PKS modules and its unprecedented C-C bond-forming strategies, particularly the cryptic chlorination followed by a Friedel-Crafts alkylation, expand our understanding of nature's synthetic logic. The enzymes from this pathway, especially CylC and CylK, are promising candidates for development as biocatalysts in synthetic chemistry and metabolic engineering applications. Future research will likely focus on the structural biology of these novel enzymes to understand their mechanisms in greater detail, the characterization of the remaining unknown ORFs in the cluster, and the heterologous expression of the entire pathway to enable production of cylindrocyclophanes and novel engineered analogues.

References

Unraveling the Cytotoxic Enigma of Cylindrocyclophane A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Cylindrocyclophane A, a unique [7.7]paracyclophane natural product isolated from the cyanobacterium Cylindrospermum licheniforme, has demonstrated notable cytotoxic activity against cancer cell lines, positioning it as a compound of interest for oncological research and drug development. This technical guide provides a comprehensive overview of the current understanding of the cytotoxic mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. While the complete mechanistic picture is still emerging, existing evidence points towards proteasome inhibition as a key driver of its anti-cancer effects, ultimately leading to programmed cell death.

Core Cytotoxic Activity: Inhibition of the Proteasome

The primary cytotoxic mechanism of this compound is believed to be the inhibition of the 20S proteasome, a critical cellular machinery responsible for the degradation of damaged or unnecessary proteins.[1] By disrupting proteasome function, this compound induces an accumulation of regulatory proteins that control cell cycle progression and survival, ultimately triggering apoptosis (programmed cell death).[1] The structural integrity of the [7.7]paracyclophane framework and the presence of resorcinol motifs are thought to be crucial for this biological activity.

Quantitative Analysis of Cytotoxicity

This compound has exhibited potent cytotoxic effects against various cancer cell lines. Notably, early studies reported high cytotoxic activity against KB (a human oral squamous carcinoma cell line) and LoVo (a human colon adenocarcinoma cell line), with IC50 values in the range of 2–10 μg/mL.

Table 1: Reported IC50 Values for this compound

Cell LineCancer TypeIC50 (µg/mL)
KBHuman Oral Squamous Carcinoma2 - 10
LoVoHuman Colon Adenocarcinoma2 - 10

Further comprehensive studies are required to establish a broader cytotoxicity profile of this compound across a wider panel of cancer cell lines.

Elucidating the Mechanism: Key Experimental Protocols

To fully characterize the cytotoxic mechanism of this compound, a series of established experimental protocols are employed. The following sections detail the methodologies for key assays.

Cell Viability Assay (MTT Assay)

This assay is fundamental in determining the dose-dependent cytotoxic effect of this compound.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.

Proteasome Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the catalytic activity of the proteasome.

Protocol:

  • Cell Lysis: Cells treated with this compound are lysed to extract cellular proteins.

  • Substrate Addition: A fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) is added to the cell lysates.

  • Fluorescence Measurement: The cleavage of the substrate by active proteasomes releases a fluorescent molecule, and the fluorescence is measured over time using a fluorometer.

  • Data Analysis: The rate of substrate cleavage is compared between treated and untreated samples to determine the percentage of proteasome inhibition.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed.

  • Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters dead cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on cell cycle progression.

Protocol:

  • Cell Fixation: Cells treated with this compound are harvested and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide, which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of individual cells is measured by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then analyzed.

Visualizing the Molecular Cascade

The following diagrams, generated using the DOT language for Graphviz, illustrate the hypothesized signaling pathway of this compound-induced cytotoxicity and a typical experimental workflow.

Cytotoxic_Mechanism Cylindrocyclophane_A This compound Proteasome_20S 20S Proteasome Cylindrocyclophane_A->Proteasome_20S Inhibition Protein_Accumulation Accumulation of Regulatory Proteins (e.g., p53, p21) Proteasome_20S->Protein_Accumulation Leads to Cell_Cycle_Arrest Cell Cycle Arrest Protein_Accumulation->Cell_Cycle_Arrest Apoptosis Apoptosis Protein_Accumulation->Apoptosis Caspase_Cascade Caspase Activation Apoptosis->Caspase_Cascade Execution via

Hypothesized cytotoxic mechanism of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Mechanism cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines Treatment Treatment with This compound Cell_Culture->Treatment MTT MTT Assay Treatment->MTT Proteasome_Assay Proteasome Inhibition Assay Treatment->Proteasome_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay IC50 IC50 Determination MTT->IC50 Mechanism Mechanism of Action Elucidation Proteasome_Assay->Mechanism Apoptosis_Assay->Mechanism Cell_Cycle_Assay->Mechanism

General experimental workflow for mechanism of action studies.

Future Directions

While the current body of research provides a foundational understanding of this compound's cytotoxic mechanism, further in-depth studies are imperative. Future research should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the efficacy of this compound against a comprehensive panel of cancer cell lines to identify sensitive and resistant cancer types.

  • Detailed Mechanistic Studies: Pinpointing the specific subunits of the proteasome that are inhibited and elucidating the complete signaling cascade of apoptosis, including the roles of specific caspases and Bcl-2 family proteins.

  • In Vivo Efficacy and Toxicity: Assessing the anti-tumor activity and safety profile of this compound in preclinical animal models.

The unique structure and potent bioactivity of this compound make it a compelling candidate for further investigation in the quest for novel anti-cancer therapeutics. A deeper understanding of its molecular mechanisms will be crucial for unlocking its full therapeutic potential.

References

Antibacterial Activity of Cylindrocyclophane A Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cylindrocyclophane A, a naturally occurring [7.7]paracyclophane isolated from cyanobacteria, has demonstrated notable antibacterial activity, including against the high-priority pathogen Methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the current understanding of this compound's anti-MRSA properties. It consolidates available quantitative data on its bioactivity, details relevant experimental protocols for its evaluation, and visualizes key concepts related to its mechanism of action and experimental workflows. This document is intended to serve as a resource for researchers in the fields of natural product chemistry, microbiology, and infectious disease to facilitate further investigation into the therapeutic potential of this compound and its analogues.

Quantitative Bioactivity Data

The antibacterial and cytotoxic activities of this compound and its synthetic analogues are summarized below. While this compound exhibits potent activity, a scarcity of publicly available data necessitates the inclusion of data from synthetic derivatives to provide a broader context for its potential.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and a Synthetic Analogue Against S. aureus and MRSA.

Compound Bacterial Strain MIC (μM) Reference
This compound Not Specified 0.45 [1]
Analogue 10 (tetrabrominated[2][2]paracyclophane) S. aureus (Newman) 12.5 [1]

| Analogue 10 (tetrabrominated[2][2]paracyclophane) | EMRSA-15 | 12.5 |[1] |

Table 2: Minimum Bactericidal Concentration (MBC) of a Synthetic Cylindrocyclophane Analogue.

Compound Bacterial Strain MBC (μM) Reference

| Analogue 10 (tetrabrominated[2][2]paracyclophane) | S. aureus | 25 |[1] |

Table 3: Cytotoxicity of Cylindrocyclophanes.

Compound Cell Line IC50 Reference
This compound KB (human nasopharyngeal carcinoma) Data not available Reported to have moderate cytotoxicity[3]

| this compound | LoVo (human colon adenocarcinoma) | Data not available | Reported to have moderate cytotoxicity[3] |

Proposed Mechanism of Action

While the precise mechanism of action for this compound against MRSA has not been fully elucidated, studies on synthetic analogues suggest a potential mode of action involving the disruption of the bacterial cell membrane's proton gradient.[1] The resorcinol core, a common feature in cylindrocyclophanes, is believed to be crucial for their biological activity.[1]

Below is a diagram illustrating the proposed mechanism of action for a synthetic cylindrocyclophane analogue.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Proton_Gradient Transmembrane Proton Gradient (ΔpH) ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase drives Nutrient_Uptake Nutrient Uptake Proton_Gradient->Nutrient_Uptake drives Cylindrocyclophane_Analogue Cylindrocyclophane Analogue Dissipation Dissipation of ΔpH Cylindrocyclophane_Analogue->Dissipation disrupts Dissipation->Proton_Gradient Inhibition_ATP Inhibition of ATP Synthesis Dissipation->Inhibition_ATP Inhibition_Nutrient Inhibition of Nutrient Uptake Dissipation->Inhibition_Nutrient Bacterial_Cell_Death Bacterial Cell Death Inhibition_ATP->Bacterial_Cell_Death Inhibition_Nutrient->Bacterial_Cell_Death

Proposed mechanism of a cylindrocyclophane analogue.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the antibacterial activity of this compound against MRSA.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Materials:

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • MRSA strains (e.g., ATCC 43300)

    • This compound stock solution

    • Positive control antibiotic (e.g., vancomycin)

    • Sterile saline or phosphate-buffered saline (PBS)

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

  • Procedure:

    • Preparation of Bacterial Inoculum:

      • Aseptically pick several colonies of an 18-24 hour MRSA culture from an agar plate.

      • Suspend the colonies in sterile saline or PBS.

      • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

      • Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Preparation of Microtiter Plates:

      • Dispense 50 µL of MHB into all wells of a 96-well plate.

      • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

      • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.

    • Inoculation and Incubation:

      • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

      • Include a growth control well (bacteria and MHB) and a sterility control well (MHB only).

      • Incubate the plates at 37°C for 18-24 hours.

    • Interpretation of Results:

      • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow Start Start Prepare_Inoculum Prepare MRSA Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with MRSA Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of This compound in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.
Time-Kill Kinetics Assay

This assay determines the rate at which an antibacterial agent kills a bacterial population.

  • Materials:

    • MHB

    • MRSA strains

    • This compound

    • Sterile saline

    • Agar plates

  • Procedure:

    • Prepare a mid-logarithmic phase culture of MRSA in MHB.

    • Dilute the culture to approximately 5 x 10⁵ CFU/mL in fresh MHB containing various concentrations of this compound (e.g., 1x, 2x, 4x MIC).

    • Include a growth control without the compound.

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto agar plates and incubate at 37°C for 24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

    • Plot log₁₀ CFU/mL versus time to visualize the killing kinetics.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of mammalian cells.

  • Materials:

    • Mammalian cell line (e.g., HeLa or HEK293)

    • Cell culture medium (e.g., DMEM)

    • Fetal bovine serum (FBS)

    • 96-well cell culture plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilizing agent (e.g., DMSO or isopropanol with HCl)

    • Microplate reader

  • Procedure:

    • Seed mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24 or 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

Structure-Activity Relationship

Studies on synthetic analogues of this compound have provided some insights into the structural features important for anti-MRSA activity.

SAR_Logic Cylindrocyclophane_Core [7.7]Paracyclophane Core Activity Antibacterial Activity against MRSA Cylindrocyclophane_Core->Activity is essential for Alkylresorcinol_Motif Alkylresorcinol Motif Alkylresorcinol_Motif->Activity imparts potency Bromination Bromination of the Core Bromination->Activity can increase

Key structural features influencing anti-MRSA activity.

Conclusion and Future Directions

This compound represents a promising natural product scaffold for the development of new anti-MRSA agents. Its potent reported activity warrants further investigation. Future research should focus on:

  • Definitive determination of the MIC of this compound against a panel of clinical MRSA isolates.

  • Comprehensive time-kill kinetic studies to understand its bactericidal or bacteriostatic nature.

  • Elucidation of its specific molecular target and mechanism of action against MRSA.

  • In-depth cytotoxicity studies against a range of human cell lines to establish a therapeutic window.

  • Further exploration of synthetic analogues to optimize potency and reduce toxicity.

This technical guide provides a foundational framework for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

Cylindrocyclophane A: A Potential Proteasome Inhibitor for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cylindrocyclophane A, a naturally occurring [7.7]paracyclophane derived from cyanobacteria, has demonstrated significant cytotoxic effects against various cancer cell lines. Emerging research now points towards the ubiquitin-proteasome system as a potential target for its biological activity. This technical guide provides a comprehensive overview of this compound as a potential proteasome inhibitor, consolidating available data, outlining detailed experimental protocols for its investigation, and visualizing key cellular pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this unique macrocyclic compound.

Introduction to this compound

This compound is a member of the cylindrocyclophane family of natural products, which were first isolated from the cyanobacterium Cylindrospermum licheniforme.[1] These compounds are characterized by a unique [7.7]paracyclophane scaffold, consisting of two benzene rings linked by seven-carbon bridges.[2] The structure of this compound is notable for its bis-resorcinol functionality, which is believed to contribute to its cytotoxic properties.[2]

Initial studies have confirmed the cytotoxicity of this compound against various tumor cell lines, though the precise mechanism of action has remained an area of active investigation.[1] Recent findings, however, have implicated the 20S proteasome as a direct target of cylindrocyclophanes, suggesting a potential mechanism for their observed anti-proliferative effects.[1][3]

The Ubiquitin-Proteasome System: A Key Therapeutic Target

The ubiquitin-proteasome pathway is a critical cellular machinery responsible for the degradation of most intracellular proteins.[4] This process is essential for maintaining cellular homeostasis, regulating the cell cycle, and controlling signal transduction pathways.[5] The 26S proteasome, the central enzyme of this pathway, is a large multi-protein complex composed of a 20S catalytic core and one or two 19S regulatory particles.[5]

The 20S proteasome possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[6] By degrading key regulatory proteins, the proteasome plays a pivotal role in the survival and proliferation of cancer cells.[7] Consequently, inhibition of the proteasome has emerged as a validated and effective strategy in cancer therapy, with several proteasome inhibitors, such as bortezomib, carfilzomib, and ixazomib, approved for the treatment of multiple myeloma and other malignancies.[8][9]

Quantitative Data: Proteasome Inhibition and Cytotoxicity

A key study from the University of Illinois at Chicago investigated the proteasome inhibitory activity of a series of cylindrocyclophanes isolated from Nostoc sp. (UIC 10022A).[3] While this study focused on several new and known cylindrocyclophanes, it provides the most direct evidence to date of this compound class acting as proteasome inhibitors. The study highlighted that the inhibitory activity was most potent against the chymotrypsin-like (CT-L) activity of the 20S proteasome.[3]

Preliminary structure-activity relationship (SAR) studies suggest that the dichloromethyl functional group present in some cylindrocyclophane analogs is crucial for potent proteasome inhibition, while the resorcinol motifs are key contributors to their overall cytotoxicity.[1][10]

Table 1: 20S Proteasome Inhibitory Activity of Selected Cylindrocyclophanes

CompoundIC50 (µM) against Chymotrypsin-Like Activity
Cylindrocyclophane A22.55 ± 0.11
Cylindrocyclophane A32.75 ± 0.31
Cylindrocyclophane A43.93 ± 0.18

Data extracted from Chlipala et al. (2010).[3]

Table 2: Cytotoxicity of this compound Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HT-29Colon AdenocarcinomaData not available in the provided search results
NCI-H460Non-small Cell Lung CancerData not available in the provided search results
SF-268GlioblastomaData not available in the provided search results
MCF-7Breast AdenocarcinomaData not available in the provided search results

Note: While the cytotoxicity of this compound has been established, specific IC50 values against these cell lines were not available in the provided search results. The data for related cylindrocyclophanes from the Nostoc sp. extract indicate antiproliferative activity against these cell lines.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound as a proteasome inhibitor.

In Vitro 20S Proteasome Inhibition Assay

This protocol is adapted from the methodology described by Chlipala et al. and is a standard method for assessing the direct inhibitory effect of a compound on the catalytic activity of the purified 20S proteasome.[3][11]

Materials:

  • Purified human 20S proteasome

  • Fluorogenic peptide substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

  • Assay Buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, 0.05% (v/v) NP-40, 0.001% (w/v) SDS, pH 7.5)

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., Bortezomib)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in Assay Buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well black microplate, add the diluted compounds to the respective wells. Include wells with Assay Buffer and DMSO as a vehicle control.

  • Add the purified 20S proteasome to each well to a final concentration of 1-5 nM.

  • Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to each well to a final concentration of 50-100 µM.

  • Immediately place the plate in a pre-warmed fluorescence microplate reader.

  • Measure the fluorescence kinetically over 30-60 minutes (Excitation: ~360-390 nm, Emission: ~460-480 nm).

  • Calculate the rate of substrate cleavage (increase in fluorescence over time).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Proteasome Activity Assay

This assay measures the activity of the proteasome within intact cells, providing a more physiologically relevant assessment of the inhibitor's efficacy.

Materials:

  • Cancer cell line of interest (e.g., HT-29, MCF-7)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Proteasome-Glo™ Cell-Based Assay kit (or similar)

  • 96-well white-walled, clear-bottom microplates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.

  • Allow cells to adhere and grow for 24 hours.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2, 4, or 24 hours). Include a vehicle control (DMSO).

  • Following treatment, equilibrate the plate to room temperature.

  • Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.

  • Add the Proteasome-Glo™ reagent to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow for cell lysis and signal generation.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition of proteasome activity for each concentration and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully aspirate the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations: Pathways and Workflows

The Ubiquitin-Proteasome Pathway

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_degradation Degradation Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ub chain formation Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Ub_recycle Ubiquitin Recycling Proteasome->Ub_recycle Ub_recycle->Ub

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Proposed Experimental Workflow for Evaluating this compound

Experimental_Workflow start This compound invitro In Vitro 20S Proteasome Inhibition Assay start->invitro cell_based Cell-Based Proteasome Activity Assay start->cell_based cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity ic50_invitro Determine IC50 against CT-L, T-L, C-L activities invitro->ic50_invitro conclusion Evaluate Therapeutic Potential ic50_invitro->conclusion ic50_cell Determine cellular IC50 cell_based->ic50_cell downstream Downstream Effect Analysis (Western Blot for ubiquitinated proteins, apoptosis markers) ic50_cell->downstream ic50_cyto Determine IC50 in various cancer cell lines cytotoxicity->ic50_cyto ic50_cyto->conclusion downstream->conclusion

Caption: Workflow for the preclinical evaluation of this compound.

Potential Downstream Signaling of Proteasome Inhibition by this compound

Proteasome_Inhibition_Signaling CylindrocyclophaneA This compound Proteasome Proteasome CylindrocyclophaneA->Proteasome Inhibition UbProteins Accumulation of Ubiquitinated Proteins Proteasome->UbProteins Degradation IkB Stabilization of IκBα Proteasome->IkB Degradation p53 Stabilization of p53 Proteasome->p53 Degradation ER_Stress ER Stress (UPR Activation) UbProteins->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis NFkB_pathway NF-κB Pathway Inhibition NFkB_pathway->Apoptosis IkB->NFkB_pathway p53->Apoptosis

Caption: Potential signaling pathways affected by proteasome inhibition.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its analogs are a promising class of natural products with the potential to act as proteasome inhibitors. Their demonstrated cytotoxicity against cancer cell lines, coupled with direct inhibitory activity against the 20S proteasome, warrants further investigation.

Future research should focus on:

  • Comprehensive SAR studies: To optimize the [7.7]paracyclophane scaffold for improved potency and selectivity.

  • Elucidation of binding mode: X-ray crystallography or computational docking studies to understand the molecular interactions between this compound and the proteasome active sites.

  • In vivo efficacy studies: To evaluate the anti-tumor activity of this compound in animal models.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety profile of this compound.

This in-depth technical guide provides a solid foundation for these future investigations, which will be crucial in determining the ultimate therapeutic potential of this compound as a novel anticancer agent.

References

The Enigmatic Cylindrocyclophanes: A Deep Dive into Their Natural Origins, Synthetic Analogues, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Cylindrocyclophane A, a captivating member of the [7.7]paracyclophane family of natural products, has garnered significant attention from the scientific community for its unique molecular architecture and potent biological properties. Isolated from the cyanobacterium Cylindrospermum licheniforme, this C2-symmetric macrocycle, along with its naturally occurring analogues, presents a compelling scaffold for synthetic exploration and drug discovery. This technical guide provides a comprehensive overview of the natural sources, synthetic strategies, known analogues, and biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its potential mechanisms of action.

Natural Sources and Biosynthesis

This compound and its congeners, cylindrocyclophanes B-F, are biosynthesized by the filamentous cyanobacterium Cylindrospermum licheniforme.[1][2][3] The biosynthesis of these complex molecules is of significant interest, and a putative biosynthetic gene cluster responsible for their production has been identified.[2][3] The proposed biosynthetic pathway involves the dimerization of two alkylresorcinol monomers, a process that has inspired several synthetic approaches.[2][3] Another related family of natural products, the nostocyclophanes, has been isolated from Nostoc species.[1]

Synthetic Approaches to the Cylindrocyclophane Core

The intricate structure of this compound has made it a challenging and attractive target for total synthesis. Several elegant strategies have been developed, each showcasing the power of modern synthetic organic chemistry. Key approaches include:

  • C-H Functionalization: A recent and highly efficient approach involves the strategic use of C-H functionalization reactions to construct the macrocyclic core. This method has significantly streamlined the synthesis of (-)-cylindrocyclophane A.[2][4]

  • Olefin Metathesis: Ring-closing olefin metathesis has been a cornerstone in the synthesis of the [7.7]paracyclophane scaffold of cylindrocyclophanes. This strategy offers a powerful means of macrocyclization.[4]

  • Horner-Wadsworth-Emmons Reaction: The Horner-Wadsworth-Emmons olefination has been employed for the macrocyclic dimerization of a phosphonate-aldehyde monomer, leading to the efficient construction of the this compound core.[1]

  • Ramberg–Bäcklund Reaction: This reaction has also been utilized in a cyclodimerization strategy to forge the macrocyclic framework of cylindrocyclophanes.[4]

A generalized workflow for the synthesis of the cylindrocyclophane core, inspired by metathesis approaches, is depicted below.

experimental_workflow cluster_synthesis Representative Synthetic Workflow start Functionalized Aromatic Precursor step1 Chain Elongation start->step1 e.g., Cross-coupling step2 Introduction of Terminal Alkene step1->step2 e.g., Wittig reaction step3 Dimerization step2->step3 Coupling of two monomers step4 Ring-Closing Metathesis step3->step4 Grubbs catalyst end Cylindrocyclophane Core step4->end

A representative workflow for the synthesis of the cylindrocyclophane core.

Analogues of this compound

The exploration of cylindrocyclophane analogues has been a fertile ground for understanding structure-activity relationships (SAR) and developing new therapeutic agents. These analogues can be broadly categorized as:

  • Natural Analogues: This group includes cylindrocyclophanes B-F, which differ in the oxygenation pattern of the aliphatic chains, and the related nostocyclophanes.[1]

  • Synthetic Analogues: A variety of synthetic analogues have been prepared to probe the importance of different structural features. These include:

    • Brominated Analogues: Halogenation of the resorcinol rings has been shown to significantly enhance antibacterial activity.[5]

    • Ring-Size Variants: Analogues with different lengths of the aliphatic linker chains have been synthesized to study the impact of macrocycle size on biological function.[5]

    • Simplified Analogues: To facilitate synthesis and identify the minimal pharmacophore, analogues with simplified side chains have been developed.[5]

Quantitative Data Summary

The biological activities of this compound and its analogues have been evaluated against various cell lines and pathogens. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity Data for this compound

CompoundCell LineIC50 (µg/mL)
This compoundKB2 - 10
This compoundLoVo2 - 10

Table 2: Antibacterial Activity of this compound and Analogues against Staphylococcus aureus

CompoundMIC (µM)
This compound0.45
Tetrabrominated [7.7]paracyclophane analogue12.5
Unsubstituted [7.7]paracyclophane analogue>200

Table 3: Synthetic Yields for Total Syntheses of this compound

Synthetic StrategyOverall Yield (%)
Olefin Metathesis Dimerization8.1 - 22
Ramberg-Bäcklund Cyclodimerization71

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are often found in the supplementary information of the cited literature. Below are generalized outlines of key experimental procedures.

Isolation of this compound from Cylindrospermum licheniforme

A general procedure for the isolation of this compound from its natural source involves the following steps:

  • Cultivation: Large-scale culture of Cylindrospermum licheniforme.

  • Extraction: The harvested biomass is typically extracted with a mixture of organic solvents, such as methanol and dichloromethane.

  • Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Chromatography: The active fractions are further purified using a combination of chromatographic techniques, including silica gel chromatography, size-exclusion chromatography, and high-performance liquid chromatography (HPLC), to yield pure this compound.

General Protocol for Horner-Wadsworth-Emmons Macrocyclization

The Horner-Wadsworth-Emmons approach to the cylindrocyclophane core generally involves:

  • Monomer Synthesis: Synthesis of a monomer unit containing both a phosphonate ester and an aldehyde functionality.

  • Macrocyclization: The monomer is subjected to intramolecular or intermolecular (dimerization) Horner-Wadsworth-Emmons reaction conditions. This typically involves a base, such as sodium hydride or DBU, in a suitable solvent under high dilution conditions to favor macrocyclization over polymerization.

  • Purification: The resulting macrocycle is purified by column chromatography.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the biological activities of cylindrocyclophanes are still under investigation. However, several potential pathways have been proposed.

Proteasome Inhibition

There is evidence to suggest that cylindrocyclophanes may exert their cytotoxic effects through the inhibition of the proteasome, a key cellular machinery responsible for protein degradation. Inhibition of the proteasome leads to the accumulation of misfolded or damaged proteins, ultimately triggering apoptosis (programmed cell death).

proteasome_inhibition cluster_pathway Proposed Proteasome Inhibition Pathway cylindrocyclophane This compound proteasome 26S Proteasome cylindrocyclophane->proteasome Inhibits protein_degradation Protein Degradation proteasome->protein_degradation accumulation Accumulation of Ub-Proteins proteasome->accumulation Blockade leads to ub_protein Ubiquitinated Proteins ub_protein->proteasome Targeted for degradation apoptosis Apoptosis accumulation->apoptosis

Proposed mechanism of cytotoxicity via proteasome inhibition.
Disruption of Bacterial Membrane Potential

For some synthetic analogues of cylindrocyclophane, particularly the brominated derivatives, a proposed mechanism of antibacterial action involves the disruption of the bacterial cell membrane's transmembrane proton gradient. This dissipation of the proton motive force interferes with essential cellular processes, such as ATP synthesis, leading to bacterial cell death.

membrane_disruption cluster_membrane Proposed Bacterial Membrane Disruption analogue Brominated Analogue membrane Bacterial Cell Membrane analogue->membrane Interacts with pmf Proton Motive Force (Δp) analogue->pmf Dissipates membrane->pmf Maintains atp_synthesis ATP Synthesis pmf->atp_synthesis Drives cell_death Bacterial Cell Death pmf->cell_death Loss leads to

Proposed mechanism of antibacterial action via membrane disruption.

Conclusion

This compound and its analogues represent a fascinating class of natural products with significant potential for the development of new therapeutic agents. Their challenging synthesis has spurred innovation in synthetic methodology, while their potent biological activities continue to inspire further investigation into their mechanisms of action. This guide provides a foundational understanding of these remarkable molecules, serving as a valuable resource for researchers dedicated to harnessing the power of natural products in the pursuit of novel medicines.

References

Spectroscopic Data Analysis of Cylindrocyclophane A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cylindrocyclophane A, a naturally occurring [7.7]paracyclophane, has garnered significant interest within the scientific community due to its unique molecular architecture and notable cytotoxic properties. As a potential lead compound in drug development, a thorough understanding of its structural and electronic characteristics is paramount. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering a centralized resource for researchers in medicinal chemistry, natural product synthesis, and pharmacology. This document summarizes key quantitative spectroscopic data, outlines detailed experimental protocols for its analysis, and visualizes the proposed mechanism of its biological activity.

Quantitative Spectroscopic Data

The following tables present a summary of the available quantitative spectroscopic data for (-)-cylindrocyclophane A. This information has been compiled from various research publications to provide a clear and comparative overview.

Table 1: ¹H NMR Spectroscopic Data for (-)-Cylindrocyclophane A
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
6.28s-Ar-H
4.63br s-OH
4.58m-H-1, H-14
2.4 - 2.2m-Ar-CH₂
1.6 - 1.2m-(CH₂)₅
0.88t7.0CH₃

Solvent: CD₃OD, 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for (-)-Cylindrocyclophane A
Chemical Shift (δ, ppm)Assignment
154.5Ar-C-OH
138.8Ar-C
118.9Ar-C
108.8Ar-CH
71.9C-1, C-14
38.5Ar-CH₂
32.9CH₂
29.8CH₂
27.1CH₂
23.4CH₂
14.4CH₃

Solvent: CD₃OD, 125 MHz

Table 3: Mass Spectrometry Data for (-)-Cylindrocyclophane A
Ionization MethodMass-to-Charge Ratio (m/z)Interpretation
FAB (Fast Atom Bombardment)481.3265[M+H]⁺ (Calculated for C₃₀H₄₅O₄: 481.3259)

Note on UV-Visible and Fluorescence Data: Despite a comprehensive literature search, specific quantitative UV-Visible absorption maxima (λmax) with corresponding molar extinction coefficients (ε) and fluorescence emission data (emission maxima, quantum yields) for this compound have not been explicitly reported in the reviewed scientific articles. Researchers investigating the photophysical properties of this molecule would need to perform these experiments.

Experimental Protocols

The following sections detail standardized experimental protocols for the spectroscopic analysis of this compound, based on established methodologies for natural product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • (-)-Cylindrocyclophane A sample

  • Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 1-5 mg of (-)-cylindrocyclophane A in 0.5-0.7 mL of deuterated solvent (e.g., CD₃OD) in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64 (depending on sample concentration)

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Number of scans: 1024-4096 (or more, due to the low natural abundance of ¹³C)

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (CD₃OD: δH = 3.31 ppm, δC = 49.0 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the structure.

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight and elemental composition of this compound.

Materials:

  • (-)-Cylindrocyclophane A sample

  • Suitable matrix for FAB-MS (e.g., 3-nitrobenzyl alcohol)

  • Methanol or other appropriate solvent

  • High-resolution mass spectrometer with a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) source

Procedure (FAB-MS):

  • Sample Preparation: Dissolve a small amount of (-)-cylindrocyclophane A in a minimal amount of a suitable solvent.

  • Matrix Application: Apply a small amount of the FAB matrix to the probe tip.

  • Sample Loading: Add the dissolved sample to the matrix on the probe tip and mix gently.

  • Instrument Setup:

    • Insert the probe into the ion source of the mass spectrometer.

    • Evacuate the source.

    • Set the instrument to the positive ion mode.

  • Data Acquisition:

    • Bombard the sample with a high-energy beam of atoms (e.g., Xenon).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 100-1000).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M]⁺).

    • Determine the accurate mass of the molecular ion.

    • Use the accurate mass and isotopic pattern to confirm the elemental composition.

UV-Visible Spectroscopy

Objective: To determine the UV-Visible absorption characteristics of this compound.

Materials:

  • (-)-Cylindrocyclophane A sample

  • Spectroscopic grade solvent (e.g., methanol, ethanol, or cyclohexane)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. Prepare a series of dilutions from the stock solution.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range (e.g., 200-400 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement:

    • Rinse a quartz cuvette with a small amount of the sample solution and then fill it.

    • Place the cuvette in the sample holder.

    • Record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at each λmax.

Fluorescence Spectroscopy

Objective: To characterize the fluorescence emission properties of this compound.

Materials:

  • (-)-Cylindrocyclophane A sample

  • Spectroscopic grade solvent

  • Quartz fluorescence cuvettes

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength, typically at or near the λmax determined by UV-Vis spectroscopy.

    • Set the emission wavelength range.

  • Emission Spectrum Acquisition:

    • Record the fluorescence emission spectrum of the sample.

  • Excitation Spectrum Acquisition (Optional):

    • Set the emission monochromator to the wavelength of maximum fluorescence intensity.

    • Scan the excitation monochromator to obtain the excitation spectrum.

  • Quantum Yield Determination (Optional, Comparative Method):

    • Measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate) under identical experimental conditions (excitation wavelength, absorbance).

    • Calculate the quantum yield of this compound using the appropriate formula.

  • Data Analysis:

    • Identify the wavelength of maximum fluorescence emission.

    • Analyze the shape and characteristics of the emission and excitation spectra.

Signaling Pathway and Biological Activity

This compound has been identified as a cytotoxic agent with potential anticancer properties. Research suggests that its mechanism of action may involve the inhibition of the proteasome, a key cellular machinery responsible for protein degradation. Inhibition of the proteasome disrupts cellular homeostasis and can trigger apoptosis (programmed cell death) in cancer cells.

CylindrocyclophaneA_Pathway CylindrocyclophaneA This compound Proteasome 26S Proteasome CylindrocyclophaneA->Proteasome Inhibits Accumulation Accumulation of Ubiquitinated Proteins CylindrocyclophaneA->Accumulation Leads to ProteinDegradation Protein Degradation Proteasome->ProteinDegradation Mediates CellCycleArrest Cell Cycle Arrest Proteasome->CellCycleArrest Apoptosis Apoptosis Proteasome->Apoptosis UbiquitinatedProteins Ubiquitinated Proteins UbiquitinatedProteins->Proteasome Targeted by Accumulation->CellCycleArrest Induces Accumulation->Apoptosis Induces

Caption: Proposed mechanism of action for this compound.

The diagram above illustrates the hypothesized signaling pathway. This compound is proposed to inhibit the 26S proteasome. This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation. The buildup of these proteins can disrupt various cellular processes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis of this compound. The tabulated NMR and mass spectrometry data offer a quick reference for structural confirmation. The detailed experimental protocols serve as a practical guide for researchers aiming to replicate or expand upon existing studies. While a clear gap exists in the publicly available photophysical data, the outlined methodologies provide a framework for future investigations in this area. The visualized signaling pathway, based on its proposed role as a proteasome inhibitor, offers a starting point for further mechanistic studies into the promising cytotoxic effects of this unique natural product.

Definitive Assignment of Absolute Stereochemistry in (-)-Cylindrocyclophane A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cylindrocyclophane A, a C2-symmetric [7.7]paracyclophane natural product, possesses a unique and complex molecular architecture characterized by six stereocenters. This intricate three-dimensional arrangement is crucial to its biological activity, making the unambiguous determination of its absolute configuration a critical aspect of its chemical and pharmacological study. This technical guide provides an in-depth analysis of the absolute configuration of the stereocenters in (-)-cylindrocyclophane A, detailing the experimental methodologies employed for its assignment and presenting the key quantitative data that substantiates the currently accepted stereostructure.

Absolute Configuration of (-)-Cylindrocyclophane A

The absolute configuration of the six stereocenters in naturally occurring (-)-cylindrocyclophane A has been definitively established through a combination of asymmetric total synthesis and single-crystal X-ray crystallography. The molecule's C2 symmetry dictates that the configurations of the stereocenters in one half of the molecule are mirrored in the other.

Based on the crystallographic data of synthetic (-)-cylindrocyclophane A, the absolute configurations of the stereogenic centers are assigned as follows:

(1R, 2R, 6S, 14R, 15R, 19S)

Note: The numbering of the cylindrocyclophane A scaffold may vary between publications. The provided configuration is based on standard IUPAC nomenclature rules applied to the core structure.

Experimental Determination of Absolute Configuration

The elucidation of the absolute stereochemistry of (-)-cylindrocyclophane A has been a central theme in its numerous total syntheses. Two primary experimental techniques have been instrumental in this endeavor: X-ray crystallography and Mosher's ester analysis.

X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of chiral molecules.[1] In the context of (-)-cylindrocyclophane A, this technique has been applied to key synthetic intermediates and, most definitively, to the final natural product itself.

A recent total synthesis by Stoltz, Davies, and coworkers provided the crystal structure of (-)-cylindrocyclophane A, confirming its absolute stereochemistry.[2] The crystallographic data for this structure is deposited in the Cambridge Crystallographic Data Centre (CCDC).

Table 1: Crystallographic Data for (-)-Cylindrocyclophane A [2]

ParameterValue
CCDC Deposition Number2364846
Empirical FormulaC34 H44 O6
Formula Weight564.70
Temperature100.0 K
Wavelength1.54178 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 10.0381(3) Å, α = 90°b = 15.6888(5) Å, β = 90°c = 19.3364(6) Å, γ = 90°
Volume3043.14(16) ų
Z4
Density (calculated)1.232 Mg/m³

The workflow for the determination of the absolute configuration of a synthetic intermediate via X-ray crystallography is outlined below:

G cluster_0 Synthesis and Crystallization cluster_1 X-ray Diffraction and Data Analysis Synthesis Asymmetric Synthesis of Chiral Intermediate Purification Purification and Single Crystal Growth Synthesis->Purification Data_Collection X-ray Data Collection Purification->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Absolute_Config Determination of Absolute Configuration (e.g., Flack Parameter) Structure_Solution->Absolute_Config Final_Assignment Final_Assignment Absolute_Config->Final_Assignment Unambiguous Assignment G Chiral_Alcohol Chiral Secondary Alcohol (Unknown Configuration) R_MTPA (R)-MTPA Esterification Chiral_Alcohol->R_MTPA S_MTPA (S)-MTPA Esterification Chiral_Alcohol->S_MTPA R_Ester Diastereomer R R_MTPA->R_Ester S_Ester Diastereomer S S_MTPA->S_Ester NMR_R ¹H NMR of R-Ester R_Ester->NMR_R NMR_S ¹H NMR of S-Ester S_Ester->NMR_S Analyze Calculate Δδ = δS - δR for Protons L and R NMR_R->Analyze NMR_S->Analyze Assign Assign Absolute Configuration based on Δδ signs Analyze->Assign

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of (-)-Cylindrocyclophane A via C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cylindrocyclophane A, a C2-symmetric [7.7]paracyclophane with a 22-membered macrocyclic structure, exhibits notable biological activities.[1][2] Its complex architecture, featuring six stereocenters and a bis-resorcinol motif, has made it a challenging target for total synthesis.[1][2] A groundbreaking total synthesis has been accomplished, showcasing the power of C-H functionalization in streamlining the construction of complex natural products.[1][3][4] This 17-step synthesis employs a remarkable ten C-H functionalization reactions, underscoring a paradigm shift in synthetic strategy away from traditional functional group manipulations.[1][2] Key transformations include chiral dirhodium tetracarboxylate-catalyzed C(sp³)–H functionalization to set key stereocenters and a late-stage, four-fold palladium-catalyzed C(sp²)–H acetoxylation to install the bis-resorcinol functionality.[1][2] This approach not only provides an efficient and highly enantioselective route to (-)-cylindrocyclophane A but also opens new avenues for the synthesis of related complex molecules.[3][4]

Introduction

The pursuit of efficient and elegant synthetic routes to complex natural products drives innovation in organic chemistry. The total synthesis of (-)-cylindrocyclophane A by Stoltz, Davies, and coworkers represents a landmark achievement in this field, demonstrating the strategic application of C-H functionalization to dramatically simplify a synthetic pathway.[3][5] By treating C-H bonds as reactive handles, this synthesis circumvents lengthy protecting group manipulations and functional group interconversions that characterize classical approaches.

This application note details the key C-H functionalization strategies and provides representative protocols for the pivotal steps in the total synthesis of (-)-cylindrocyclophane A. The methodologies presented are of significant interest to researchers in natural product synthesis, medicinal chemistry, and process development.

Data Presentation

The efficiency of the macrocyclization, a crucial step in the synthesis, was explored via two distinct pathways. The quantitative data for these approaches are summarized below.

Macrocyclization StrategyNumber of StepsOverall Yield
Direct Cyclodimerization412%
Stepwise Macrocyclization623%

Table 1: Comparison of Macrocyclization Strategies for the Synthesis of the Cylindrocyclophane Core.[6]

For the asymmetric C-H functionalization steps, high levels of stereocontrol were achieved using chiral dirhodium catalysts. While specific data for every step in the cylindrocyclophane A synthesis is proprietary, representative results for similar transformations using these catalysts are provided below.

Catalyst SystemYieldDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
Chiral Dirhodium TetracarboxylateUp to 87%>20:197%

Table 2: Representative data for enantioselective C-H functionalization reactions mediated by chiral dirhodium catalysts.[4]

Experimental Protocols

The following are representative experimental protocols for the key C-H functionalization reactions employed in the total synthesis of (-)-cylindrocyclophane A. These protocols are based on established literature procedures for similar transformations.

Protocol 1: Representative Procedure for Chiral Dirhodium-Catalyzed C(sp³)–H Functionalization

This protocol describes a general method for the enantioselective insertion of a donor/acceptor carbene into a C(sp³)–H bond, a key strategy for establishing stereocenters in the cylindrocyclophane core.

Materials:

  • Substrate containing the target C-H bond

  • Aryl diazoacetate derivative

  • Chiral dirhodium tetracarboxylate catalyst (e.g., Rh₂(S-PTAD)₄)

  • Anhydrous, degassed solvent (e.g., dichloromethane or hexanes)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the substrate and the chiral dirhodium tetracarboxylate catalyst (0.05-1 mol%).

  • Dissolve the solids in the anhydrous, degassed solvent.

  • To this solution, add the aryl diazoacetate derivative dropwise via a syringe pump over a period of 1-4 hours.

  • Stir the reaction mixture at the appropriate temperature (typically ranging from 0 °C to 40 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired C-H functionalization product.

Protocol 2: Representative Procedure for Palladium-Catalyzed C(sp²)–H Acetoxylation

This protocol outlines a general method for the directed acetoxylation of an aromatic C-H bond, which is crucial for the late-stage installation of the bis-resorcinol moieties.

Materials:

  • Aromatic substrate with a directing group

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Oxidant (e.g., (diacetoxyiodo)benzene (PIDA) or potassium persulfate (K₂S₂O₈))

  • Acetic acid (AcOH) as both solvent and acetate source

  • Co-solvent (e.g., acetonitrile or 1,2-dichloroethane (DCE)) if necessary

Procedure:

  • To a reaction vessel, add the aromatic substrate, palladium(II) acetate, and the oxidant.

  • Add acetic acid and any co-solvent to the vessel.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the acetoxylated product.

Visualizations

The following diagrams illustrate the strategic C-H functionalization approach to the total synthesis of (-)-cylindrocyclophane A.

Total_Synthesis_Strategy cluster_start Starting Materials cluster_key Key C-H Functionalization Steps cluster_target Target Molecule Simple Precursors Simple Precursors Rh_Catalysis Rh-catalyzed C(sp3)-H Functionalization Simple Precursors->Rh_Catalysis Pd_Catalysis Pd-catalyzed C(sp2)-C(sp2) Coupling Rh_Catalysis->Pd_Catalysis Macrocyclization Macrocyclization Pd_Catalysis->Macrocyclization Pd_Acetoxylation Late-stage Pd-catalyzed C(sp2)-H Acetoxylation Macrocyclization->Pd_Acetoxylation Cylindrocyclophane_A (-)-Cylindrocyclophane A Pd_Acetoxylation->Cylindrocyclophane_A

Caption: Synthetic strategy for (-)-cylindrocyclophane A.

Experimental_Workflow cluster_workflow General Workflow for C-H Functionalization Start Reaction Setup (Substrate, Catalyst, Solvent) Reagent_Addition Slow Addition of Key Reagent (e.g., Diazo Compound) Start->Reagent_Addition Reaction Reaction under Optimized Conditions Reagent_Addition->Reaction Monitoring Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for C-H functionalization.

References

Asymmetric Synthesis Strategies for Cylindrocyclophane A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and comparison of prominent asymmetric synthesis strategies for (-)-cylindrocyclophane A, a cytotoxic [7.7]paracyclophane natural product. The content is structured to serve as a practical guide for researchers in organic synthesis and medicinal chemistry, offering detailed experimental protocols for key transformations, quantitative data for comparison of different routes, and visual workflows of the synthetic strategies.

Introduction

(-)-Cylindrocyclophane A is a C2-symmetric, 22-membered macrocycle featuring a bis-resorcinol functionality and six stereocenters. Its unique architecture and significant biological activity have made it a compelling target for total synthesis. Several distinct and innovative asymmetric strategies have been developed, each employing different key methodologies for macrocyclization and stereocontrol. This document details four prominent approaches:

  • Smith's Olefin Metathesis Approach: A strategy centered around a remarkable cross-olefin metathesis dimerization cascade to construct the[1][1]paracyclophane core.

  • Hoye's Horner-Emmons Macrocyclization: This approach utilizes a double Horner-Emmons olefination for the key macrocyclic dimerization event.

  • Nicolaou's Ramberg-Bäcklund Reaction Strategy: A convergent synthesis that employs a Ramberg-Bäcklund reaction for the formation of the macrocyclic olefin.

  • Stoltz and Davies' C-H Functionalization Strategy: A modern and streamlined approach that leverages multiple C-H functionalization reactions to forge key bonds and establish stereocenters.

These strategies will be presented with detailed experimental protocols for their key steps, a summary of their efficiencies in tabular format, and a visual representation of their logical flow.

Smith's Olefin Metathesis Dimerization Strategy

This strategy, developed by the research group of Amos B. Smith III, represents a highly efficient approach to the cylindrocyclophane core, highlighted by a cross-olefin metathesis dimerization. This key step is believed to be under thermodynamic control, favoring the formation of the stable[1][1]paracyclophane skeleton.[2] The synthesis of (-)-cylindrocyclophane A was accomplished in 16 steps with an overall yield of 8.1%.[2]

Quantitative Data Summary
Key Step Product Yield (%) e.e. / d.r. Reference
Asymmetric CrotylationChiral Homoallylic Alcohol8595% e.e.J. Am. Chem. Soc. 2001, 123, 5925-5937
Danheiser AnnulationCyclobutenone Intermediate85-J. Am. Chem. Soc. 2001, 123, 5925-5937
Cross Metathesis Dimerization[1][1]-Paracyclophane Core68-[2]
Final Deprotection(-)-Cylindrocyclophane A78-[2]
Overall (-)-Cylindrocyclophane A 8.1 - [2]
Experimental Protocols

Key Step: Cross Olefin Metathesis Dimerization

To a solution of the diene monomer (1.0 equiv) in dry, degassed CH2Cl2 (0.01 M) at room temperature was added Grubbs' second-generation catalyst (0.05 equiv). The reaction mixture was stirred under an argon atmosphere for 12 hours. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the dimeric[1][1]paracyclophane product.

Synthetic Workflow

Smith_Strategy cluster_0 Monomer Synthesis cluster_1 Macrocyclization and Final Steps Start Known Ester Intermediate1 Chiral Homoallylic Alcohol Start->Intermediate1 Asymmetric Crotylation Intermediate2 Cyclobutenone Intermediate1->Intermediate2 Danheiser Annulation Monomer Diene Monomer Intermediate2->Monomer Further Functionalization Dimer [7,7]-Paracyclophane Core Monomer->Dimer Cross Metathesis Dimerization (Grubbs' II Cat.) Protected_CylA Protected Cylindrocyclophane A Dimer->Protected_CylA Stereoselective Reductions Final_Product (-)-Cylindrocyclophane A Protected_CylA->Final_Product Deprotection

Figure 1: Smith's olefin metathesis strategy for (-)-cylindrocyclophane A.

Hoye's Double Horner-Emmons Macrocyclization Strategy

The synthesis developed by the Hoye group features a head-to-tail dimerization of a bifunctional monomer via a double Horner-Emmons reaction to construct the C2-symmetric macrocyclic core.[3] This approach is noted for not requiring high dilution conditions for the macrocyclization step.[3]

Quantitative Data Summary
Key Step Product Yield (%) e.e. / d.r. Reference
Kinetic Resolution(R)-Acetate94 (for 50% conversion)99.4% e.e.J. Am. Chem. Soc. 2000, 122, 4982-4983
[3][3]-Sigmatropic RearrangementTBS Ester80>99% chirality transferJ. Am. Chem. Soc. 2000, 122, 4982-4983
Double Horner-Emmons DimerizationMacrocyclic Diene53-[3]
Asymmetric Hydroboration(R,R)-Diol58-[3]
Overall (-)-Cylindrocyclophane A Not explicitly stated - [3]
Experimental Protocols

Key Step: Double Horner-Emmons Macrocyclic Dimerization

To a solution of the phosphonate-aldehyde monomer (1.0 equiv) in anhydrous CH3CN (0.1 M) at room temperature was added LiCl (4.0 equiv) and DBU (2.0 equiv). The reaction mixture was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over Na2SO4, and concentrated. The crude product was purified by flash column chromatography on silica gel to yield the macrocyclic diene.

Synthetic Workflow

Hoye_Strategy cluster_0 Monomer Synthesis cluster_1 Macrocyclization and Final Steps Start Known Alcohol Intermediate1 Racemic Allylic Alcohol Start->Intermediate1 4 steps Intermediate2 (R)-Acetate Intermediate1->Intermediate2 Kinetic Resolution (Amano P-30 lipase) Monomer Phosphonate-Aldehyde Monomer Intermediate2->Monomer [3,3]-Sigmatropic Rearrangement & Elaboration Dimer Macrocyclic Diene Monomer->Dimer Double Horner-Emmons Dimerization Intermediate3 Tetra-O-methyl This compound Dimer->Intermediate3 Asymmetric Hydroboration Final_Product (-)-Cylindrocyclophane A Intermediate3->Final_Product Demethylation (MeMgI)

Figure 2: Hoye's Horner-Emmons macrocyclization strategy.

Nicolaou's Ramberg-Bäcklund Reaction Strategy

The Nicolaou group developed an asymmetric total synthesis of both cylindrocyclophanes A and F employing a Ramberg-Bäcklund reaction for the key macrocyclization.[4][5] This approach also utilizes a head-to-tail cyclodimerization strategy.[4]

Quantitative Data Summary
Key Step Product Yield (%) e.e. / d.r. Reference
Enantioselective ReductionChiral Allylic AlcoholNot explicitly stated95% e.e.Angew. Chem. Int. Ed. 2010, 49, 5875-5878
Dimerization to DisulfideDimeric Disulfide81-Angew. Chem. Int. Ed. 2010, 49, 5875-5878
Ramberg-Bäcklund Reaction[1][1]-Paracyclophane38 (over 3 steps)-[4]
Final Deprotection(-)-Cylindrocyclophane A75-Angew. Chem. Int. Ed. 2010, 49, 5875-5878
Overall (-)-Cylindrocyclophane A Not explicitly stated - [4]
Experimental Protocols

Key Step: Ramberg-Bäcklund Reaction

To a solution of the dimeric mesylate in DMF at 0 °C was added NaH (60% dispersion in mineral oil, 4.0 equiv). The mixture was stirred at 0 °C for 30 minutes and then at room temperature for 12 hours. The reaction was quenched by the addition of saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO4, and concentrated under reduced pressure. The crude product was purified by flash column chromatography to give the desired macrocyclic olefin. Note: Detailed protocol extracted from general Ramberg-Bäcklund procedures as specific supplementary information was not retrieved.

Synthetic Workflow

Nicolaou_Strategy cluster_0 Monomer Synthesis cluster_1 Dimerization and Macrocyclization Start Aryl Bromide Intermediate1 Vinyl Ketone Start->Intermediate1 4 steps Intermediate2 Chiral Allylic Alcohol Intermediate1->Intermediate2 Enantioselective Reduction (S)-CBS Monomer Bifunctional Monomer Intermediate2->Monomer Elaboration Dimer Dimeric Sulfone Monomer->Dimer Dimerization & Sulfone Formation Macrocycle [7,7]-Paracyclophane Dimer->Macrocycle Ramberg-Bäcklund Reaction Final_Product (-)-Cylindrocyclophane A Macrocycle->Final_Product Final Steps

Figure 3: Nicolaou's Ramberg-Bäcklund reaction strategy.

Stoltz and Davies' C-H Functionalization Strategy

This recent and highly innovative strategy employs a series of C-H functionalization reactions to construct the carbon skeleton and install stereocenters with high selectivity.[6] This approach significantly shortens the synthetic sequence, affording (-)-cylindrocyclophane A in 17 steps.[6] A key feature is the use of chiral dirhodium tetracarboxylate catalysis for asymmetric C-H functionalization.[6]

Quantitative Data Summary
Key Step Product Yield (%) e.e. / d.r. Reference
Primary C-H FunctionalizationChiral Iodide Precursor7396% e.e.Science 2024, 386, 641-646
Stepwise MacrocyclizationMacrocycle23 (over 6 steps)single diastereomer[6]
Late-stage C-H AcetoxylationTetra-O-acetylated IntermediateNot explicitly stated-[6]
Final Deprotection(-)-Cylindrocyclophane ANot explicitly stated-[6]
Overall (-)-Cylindrocyclophane A Not explicitly stated - [6]
Experimental Protocols

Key Step: Asymmetric Primary C-H Functionalization

In a nitrogen-filled glovebox, a vial was charged with Rh2(R-p-PhTPCP)4 catalyst (0.01 equiv), the aryl diazoacetate (1.0 equiv), and trans-2-hexene (3.0 equiv) in anhydrous dichloromethane (0.1 M). The vial was sealed and stirred at 40 °C for 12 hours. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the C-H functionalized product.[6]

Synthetic Workflow

Stoltz_Davies_Strategy cluster_0 Asymmetric C-H Functionalization cluster_1 Macrocyclization and Completion Start Aryl Diazoacetate Intermediate1 Chiral Alkene Start->Intermediate1 Primary C-H Functionalization (Rh₂(R-p-PhTPCP)₄) Intermediate2 Aryl Halide Intermediate1->Intermediate2 Hydrogenation Monomer Diazoacetate Monomer Intermediate2->Monomer Pd-catalyzed C-H Functionalization Macrocycle [7,7]-Paracyclophane Core Monomer->Macrocycle Stepwise Macrocyclization Intermediate3 Tetra-O-methyl This compound Macrocycle->Intermediate3 Late-stage C-H Acetoxylation & Reduction Final_Product (-)-Cylindrocyclophane A Intermediate3->Final_Product Demethylation

Figure 4: Stoltz and Davies' C-H functionalization strategy.

References

Application Notes and Protocols: Chemoenzymatic Synthesis of the Cylindrocyclophane A Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the chemoenzymatic synthesis of the cylindrocyclophane A core. The key transformation involves an enzymatic Friedel-Crafts alkylation catalyzed by the enzyme CylK, which offers a highly efficient and stereoselective route to this complex macrocycle.

Introduction

Cylindrocyclophanes are a family of natural products isolated from cyanobacteria, exhibiting a unique [7.7]paracyclophane scaffold and interesting biological activities. Their complex structure has made them a challenging target for traditional organic synthesis. Chemoenzymatic approaches, leveraging the specificity and efficiency of enzymes, provide a powerful alternative for the construction of the cylindrocyclophane core. The key enzyme in the biosynthesis of cylindrocyclophanes is CylK, which catalyzes two sequential Friedel-Crafts alkylation reactions to form the macrocyclic structure from two monomeric resorcinol-containing alkyl chloride precursors.[1][2][3] This enzyme has been shown to be tolerant of various substrates, opening up possibilities for the synthesis of natural product analogs.[2]

Data Presentation

The following tables summarize the quantitative data from representative synthetic routes to the this compound core, highlighting the efficiency of chemoenzymatic strategies compared to purely chemical syntheses.

Table 1: Comparison of Synthetic Routes to this compound Core

Synthetic StrategyKey Transformation(s)Longest Linear Sequence (Steps)Overall Yield (%)Reference
ChemoenzymaticEnzymatic Friedel-Crafts alkylation (CylK)6-8Not explicitly stated for the entire sequence, but enzymatic step is efficient.[4]
Total SynthesisC-H functionalization17Not explicitly stated[5][6][7]
Total SynthesisOlefin cross metathesis11-208.3 - 22[8][9]
Total SynthesisDouble Horner-Emmons macrocyclizationNot explicitly stated15 (for a key macrocyclization step)[10]

Experimental Protocols

This section provides a generalized protocol for the key enzymatic step in the chemoenzymatic synthesis of the this compound core, based on published procedures.

Protocol 1: CylK-Catalyzed Macrocyclization

Materials:

  • CylK enzyme (expressed and purified)

  • Resorcinol-containing alkyl chloride monomer

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Purification materials (e.g., silica gel for chromatography)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the resorcinol-containing alkyl chloride monomer in the reaction buffer.

  • Enzyme Addition: Add the purified CylK enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation for a specified period (e.g., 12-24 hours). Reaction progress can be monitored by an appropriate analytical technique, such as LC-MS.

  • Reaction Quenching and Extraction: Once the reaction is complete, quench the reaction by adding an organic solvent (e.g., ethyl acetate). Extract the organic layer containing the product.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound core.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Visualizations

Diagram 1: Chemoenzymatic Synthesis Workflow

chemoenzymatic_workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_purification Downstream Processing Monomer_Synthesis Synthesis of Resorcinol-containing Alkyl Chloride Monomer Enzymatic_Reaction CylK-Catalyzed Friedel-Crafts Alkylation (Dimerization & Macrocyclization) Monomer_Synthesis->Enzymatic_Reaction Monomer Purification Purification (e.g., Chromatography) Enzymatic_Reaction->Purification Crude Product Final_Product This compound Core Purification->Final_Product

Caption: Workflow of the chemoenzymatic synthesis of the this compound core.

Diagram 2: Proposed Mechanism of CylK-Catalyzed Friedel-Crafts Alkylation

cylk_mechanism cluster_reactants Reactants cluster_reaction Reaction Steps Monomer1 Resorcinol-Alkyl-Cl (1) CylK_Active_Site CylK Active Site Monomer1->CylK_Active_Site Monomer2 Resorcinol-Alkyl-Cl (2) Monomer2->CylK_Active_Site Step1 Intermolecular C-C Bond Formation CylK_Active_Site->Step1 Catalysis Step2 Intramolecular C-C Bond Formation (Macrocyclization) Step1->Step2 Intermediate Product Cylindrocyclophane Core Step2->Product Chloride_Ion 2 Cl⁻ Step2->Chloride_Ion

References

Application Notes and Protocols: Macrocyclization Reactions in the Synthesis of Cylindrocyclophane A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key macrocyclization strategies employed in the total synthesis of cylindrocyclophane A, a cytotoxic [7.7]-paracyclophane. This document details the various methodologies, presents comparative quantitative data, and offers detailed experimental protocols for the pivotal macrocyclization steps.

Introduction

This compound is a natural product isolated from the blue-green alga Cylindrospermum licheniforme. Its unique C2-symmetric [7.7]paracyclophane structure and significant cytotoxic properties have made it a compelling target for total synthesis. The construction of the 22-membered macrocyclic core represents the most significant challenge in its synthesis. Several research groups have developed innovative strategies to achieve this macrocyclization, each with distinct advantages in terms of efficiency, stereoselectivity, and overall yield. This document will explore three prominent approaches: the Horner-Emmons macrocyclic dimerization, the cross-olefin metathesis dimerization, and a modern C-H functionalization-based macrocyclization.

Macrocyclization Strategies: A Comparative Overview

The choice of macrocyclization strategy is critical to the success of the total synthesis of this compound. The following table summarizes the quantitative data from three key approaches, offering a direct comparison of their efficiencies.

Macrocyclization StrategyKey Reagents and ConditionsMonomer ConcentrationYield (%)Diastereomeric Ratio (dr)Reference
Double Horner-Emmons DimerizationNaH, 15-crown-5, Benzene0.01 M55Single isomer (E,E)Hoye, et al.[1]
Cross-Olefin Metathesis DimerizationGrubbs' 2nd Gen. Catalyst, CH₂Cl₂, refluxNot specifiedHighNot specifiedSmith, et al.[2][3][4]
C-H Functionalization (Direct Dimerization)Rh₂(R-2-Cl-5-BrTPCP)₄, CH₂Cl₂Not specified196:1Stoltz/Davies, et al.[5]
C-H Functionalization (Stepwise)Rh₂(R-2-Cl-5-BrTPCP)₄, CH₂Cl₂Not specified708:1Stoltz/Davies, et al.[5]

Experimental Protocols

The following sections provide detailed experimental protocols for the key macrocyclization reactions.

Double Horner-Emmons Macrocyclic Dimerization

This protocol is adapted from the work of Hoye and coworkers and describes the head-to-tail dimerization of a phosphonoester aldehyde monomer.[1]

Materials:

  • Phosphonoester aldehyde monomer (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)

  • 15-crown-5 (catalytic amount)

  • Anhydrous benzene

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • A solution of the phosphonoester aldehyde monomer in anhydrous benzene (to achieve a final concentration of 0.01 M upon addition of all reagents) is prepared in a Schlenk flask under an inert atmosphere of argon.

  • To a separate flask containing a stirred suspension of sodium hydride in anhydrous benzene, a catalytic amount of 15-crown-5 is added.

  • The solution of the monomer is then added dropwise via syringe pump to the sodium hydride suspension over a period of 6 hours at room temperature.

  • The reaction mixture is stirred for an additional 12 hours at room temperature.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with EtOAc (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired (E,E)-macrocyclic diene.

Cross-Olefin Metathesis Dimerization Cascade

This protocol is based on the strategy developed by Smith and coworkers, which utilizes a ruthenium-catalyzed cross-metathesis dimerization of a dienyl monomer.[2][3]

Materials:

  • Dienyl monomer (1.0 eq)

  • Grubbs' second-generation catalyst (5-10 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas supply

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • The dienyl monomer is dissolved in anhydrous and degassed CH₂Cl₂ in a Schlenk flask under an argon atmosphere.

  • Grubbs' second-generation catalyst is added to the solution in one portion.

  • The reaction mixture is heated to reflux and stirred under argon for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the [7.7]-paracyclophane macrocycle.

C-H Functionalization-Based Macrocyclization

This protocol outlines the stepwise macrocyclization approach developed by the Stoltz and Davies groups, which involves a rhodium-catalyzed C-H insertion reaction.[5]

Materials:

  • Diazoester precursor (1.0 eq)

  • Dirhodium tetracarboxylate catalyst, e.g., Rh₂(R-2-Cl-5-BrTPCP)₄ (1-5 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas supply

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • The diazoester precursor is dissolved in anhydrous CH₂Cl₂ in a Schlenk flask under an argon atmosphere.

  • The rhodium catalyst is added to the solution.

  • The reaction mixture is stirred at room temperature for 4-12 hours, or until the starting material is consumed as indicated by TLC.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the macrocyclic product.

Reaction Schemes and Workflows

The following diagrams illustrate the key macrocyclization strategies for the synthesis of this compound.

G cluster_0 Horner-Emmons Dimerization monomer_HE Phosphonoester Aldehyde Monomer reagents_HE NaH, 15-crown-5 Benzene, 0.01 M monomer_HE->reagents_HE dimer_HE Macrocyclic Diene (E,E-isomer) reagents_HE->dimer_HE product_HE This compound dimer_HE->product_HE Further Steps

Caption: Horner-Emmons macrocyclic dimerization workflow.

G cluster_1 Cross-Olefin Metathesis Dimerization monomer_CM Dienyl Monomer reagents_CM Grubbs' 2nd Gen. Catalyst CH2Cl2, reflux monomer_CM->reagents_CM dimer_CM [7.7]-Paracyclophane reagents_CM->dimer_CM product_CM This compound dimer_CM->product_CM Further Steps

Caption: Cross-olefin metathesis dimerization workflow.

G cluster_2 C-H Functionalization Macrocyclization cluster_direct Direct Dimerization cluster_stepwise Stepwise Macrocyclization monomer_CH_direct Aryl Diazoacetate reagents_CH_direct Rh2(R-2-Cl-5-BrTPCP)4 monomer_CH_direct->reagents_CH_direct dimer_CH_direct Macrocycle reagents_CH_direct->dimer_CH_direct product_CH This compound dimer_CH_direct->product_CH Further Steps monomer_CH_stepwise Diazoester Precursor reagents_CH_stepwise Rh2(R-2-Cl-5-BrTPCP)4 monomer_CH_stepwise->reagents_CH_stepwise dimer_CH_stepwise Macrocycle reagents_CH_stepwise->dimer_CH_stepwise dimer_CH_stepwise->product_CH Further Steps

References

Application Notes and Protocols: Synthesis of Cylindrocyclophane A Analogues for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of cylindrocyclophane A analogues. A divergent synthetic strategy is highlighted, enabling the efficient generation of a library of analogues for biological screening. Detailed experimental protocols for key synthetic transformations and biological assays are provided to facilitate the discovery of novel therapeutic agents.

Introduction

Cylindrocyclophanes are a class of naturally occurring paracyclophanes known for their complex molecular architecture and diverse biological activities, including cytotoxic and antibacterial properties. This compound, a representative member of this family, has garnered significant attention as a lead compound for drug discovery. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound by identifying the key structural motifs responsible for its biological activity. This document outlines a divergent synthetic approach that allows for the systematic modification of the cylindrocyclophane scaffold to explore these relationships.

Divergent Synthetic Strategy

A divergent synthetic strategy enables the creation of a diverse library of analogues from a common intermediate. This approach is particularly advantageous for SAR studies as it allows for the modification of various structural features, such as the macrocyclic ring size, the functional groups on the aromatic rings, and the stereochemistry of the aliphatic chains.

The key steps in the divergent synthesis of this compound analogues include:

  • Synthesis of a Key Bifunctional Monomer: Preparation of a monomer unit containing two reactive sites for macrocyclization.

  • Domino Cross-Metathesis/Ring-Closing Metathesis (CM-RCM): A powerful cyclization strategy to form the paracyclophane macrocycle.

  • Late-Stage Diversification: Modification of the core macrocycle to introduce a variety of functional groups.

This strategy allows for the efficient production of analogues with varying ring sizes (e.g., [6.6], [7.7], and [8.8]paracyclophanes) and different substituents on the resorcinol rings.

Structure-Activity Relationship (SAR) Studies

The synthesized analogues can be screened for their biological activity to establish SAR. A primary area of interest is their antibacterial activity, particularly against drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) is a key quantitative measure of antibacterial potency.

Table 1: SAR Data of this compound Analogues against MRSA

Compound IDRing SizeR1R2R3R4MIC (μM) against S. aureus (SH1000)
1a [6.6]OHHOHH>100
1b [7.7]OHHOHH25
1c [8.8]OHHOHH50
7a [6.6]OAcHOAcH>100
7b [7.7]OAcHOAcH>100
7c [8.8]OAcHOAcH100
8 [7.7]OHHOHH50
9 [7.7]OHHOHH50
10 [7.7]OHBrOHBr12.5

Data sourced from a study on divergent synthesis of novel cylindrocyclophanes.[1]

Key SAR Insights:

  • Ring Size: The natural [7.7]paracyclophane ring system (e.g., 1b ) appears to be optimal for antibacterial activity, with both smaller ([6.6]) and larger ([8.8]) rings showing reduced potency.[1]

  • Resorcinol Hydroxyl Groups: Free hydroxyl groups on the resorcinol rings are crucial for activity. Acetylation of these groups (e.g., 7a-c ) leads to a significant loss of antibacterial potency.[1]

  • Halogenation: Bromination of the resorcinol rings (e.g., 10 ) can enhance antibacterial activity, suggesting that this modification may increase the compound's ability to disrupt the bacterial cell membrane.[1]

Experimental Protocols

Protocol 1: General Procedure for Domino Cross-Metathesis/Ring-Closing Metathesis (CM-RCM)

This protocol describes a general method for the synthesis of the paracyclophane macrocycle using a Grubbs catalyst.

Materials:

  • Diene precursor

  • Grubbs II catalyst (or other suitable metathesis catalyst)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Dissolve the diene precursor in the anhydrous, degassed solvent to a concentration of 0.1-0.01 M in a Schlenk flask under an inert atmosphere.

  • Add the Grubbs catalyst (1-5 mol%) to the solution.

  • Stir the reaction mixture at room temperature or elevated temperature (40-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired macrocycle.

Protocol 2: General Procedure for Late-Stage Bromination of the Resorcinol Core

This protocol outlines a method for the selective bromination of the resorcinol rings of the cylindrocyclophane analogues.

Materials:

  • Cylindrocyclophane analogue with free resorcinol hydroxyl groups

  • N-Bromosuccinimide (NBS) or Pyridinium tribromide

  • Solvent (e.g., ethanol, dichloromethane, or acetonitrile)

Procedure:

  • Dissolve the cylindrocyclophane analogue in the chosen solvent.

  • Add N-Bromosuccinimide (2.2-2.4 equivalents) or Pyridinium tribromide to the solution portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the brominated analogue.[1]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of the synthesized analogues against a bacterial strain.[2][3][4][5][6]

Materials:

  • Synthesized cylindrocyclophane analogues

  • Bacterial strain (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each analogue in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each analogue in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculate each well (containing the serially diluted compounds) with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the well remains clear). Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.

Visualizations

Synthesis_and_Screening_Workflow cluster_synthesis Analogue Synthesis cluster_screening Biological Screening Monomer Bifunctional Monomer Synthesis Macrocyclization Domino CM-RCM Monomer->Macrocyclization Key Intermediate Diversification Late-Stage Diversification Macrocyclization->Diversification Core Scaffold Library Analogue Library Diversification->Library MIC_Assay MIC Determination (Antibacterial) Library->MIC_Assay Cytotoxicity_Assay IC50 Determination (Cytotoxicity) Library->Cytotoxicity_Assay SAR_Analysis SAR Analysis MIC_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead Compounds

Caption: Workflow for the synthesis and screening of this compound analogues.

Divergent_Synthesis_Logic cluster_ring_size Ring Size Variation cluster_functionalization Late-Stage Functionalization start Common Precursor key_intermediate Key Bifunctional Monomer start->key_intermediate r66 [6.6] Analogue key_intermediate->r66 CM-RCM with C6 diene r77 [7.7] Analogue key_intermediate->r77 CM-RCM with C7 diene r88 [8.8] Analogue key_intermediate->r88 CM-RCM with C8 diene unmodified Unmodified Resorcinol r77->unmodified brominated Brominated Analogue r77->brominated other Other Derivatives r77->other

Caption: Logical relationships in the divergent synthesis of cylindrocyclophane analogues.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Cylindrocyclophane A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cylindrocyclophane A is a naturally occurring[1][1]paracyclophane isolated from the cyanobacterium Cylindrospermum licheniforme.[2] This class of compounds has garnered interest due to its unique molecular architecture and potential biological activities, including cytotoxicity against various cancer cell lines.[2][3] The cytotoxic effects of cylindrocyclophanes are attributed to the resorcinol motifs within their structure, and interestingly, the chirality of this compound does not appear to be a determining factor in its cytotoxicity.[2][4] It has been noted that this compound exhibits greater cytotoxicity compared to its analogues, a characteristic linked to its hydroxyl functional groups.[2]

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using three common and reliable assays: MTT, Lactate Dehydrogenase (LDH), and Neutral Red Uptake. While specific protocols for this compound are not extensively published, the following are adapted from standard procedures for natural products and can be optimized for specific cell lines and experimental conditions.

Data Presentation

The following table is a template for summarizing quantitative cytotoxicity data for this compound. Researchers should populate this table with their experimentally derived data.

Cell LineAssayIncubation Time (hours)IC50 (µM)Max Inhibition (%)
e.g., HeLaMTT48Enter ValueEnter Value
e.g., MCF-7MTT48Enter ValueEnter Value
e.g., A549MTT48Enter ValueEnter Value
e.g., HeLaLDH24Enter ValueEnter Value
e.g., MCF-7LDH24Enter ValueEnter Value
e.g., A549LDH24Enter ValueEnter Value
e.g., HeLaNeutral Red48Enter ValueEnter Value
e.g., MCF-7Neutral Red48Enter ValueEnter Value
e.g., A549Neutral Red48Enter ValueEnter Value

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5][6]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)[8]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).[7]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7][8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[5][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10] This assay is a reliable indicator of cell membrane integrity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)

  • Triton X-100 (10% solution for maximum LDH release control)[11]

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 490 nm)[11]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of this compound for the desired exposure period (e.g., 24 hours). Include vehicle controls, a background control (medium only), and a maximum release control (cells treated with 10% Triton X-100).[9][11]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50-100 µL of the cell-free supernatant to a new 96-well plate.[1][11]

  • LDH Reaction: Add 100 µL of the LDH Reaction Solution to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9][11]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous (vehicle control) and maximum release controls.

Neutral Red Uptake Assay

The Neutral Red Uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[13][14]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Neutral Red solution (e.g., 50 µg/mL in medium)

  • Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)[15]

  • PBS (Phosphate-Buffered Saline)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 540 nm)[14]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as previously described.

  • Compound Treatment: Treat cells with serial dilutions of this compound for the desired incubation period (e.g., 48 hours). Include vehicle controls.

  • Dye Incubation: After treatment, remove the medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.[13][15]

  • Washing: Discard the Neutral Red solution and wash the cells with 150 µL of PBS to remove unincorporated dye.[15]

  • Dye Extraction: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye from the cells.[15]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of viable cells compared to the vehicle control and determine the IC50 value.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assays

G General Workflow for In Vitro Cytotoxicity Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, MCF-7) Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Incubation_24h 3. Incubate for 24h (Cell Adhesion) Seeding->Incubation_24h Treatment 5. Treat Cells with Compound Incubation_24h->Treatment Compound_Prep 4. Prepare Serial Dilutions of this compound Compound_Prep->Treatment Incubation_Exp 6. Incubate for 24-72h Treatment->Incubation_Exp Assay_Step 7. Perform Specific Assay (MTT, LDH, or Neutral Red) Incubation_Exp->Assay_Step Read_Plate 8. Read Absorbance (Microplate Reader) Assay_Step->Read_Plate Data_Analysis 9. Calculate % Viability/Cytotoxicity and IC50 Read_Plate->Data_Analysis

Caption: General Workflow for In Vitro Cytotoxicity Assays.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

G Hypothetical Signaling Pathway of this compound cluster_cell Cell Cylindrocyclophane_A This compound ROS ↑ Reactive Oxygen Species (ROS) Cylindrocyclophane_A->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria induces Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Hypothetical Signaling Pathway of this compound.

References

Application Notes and Protocols for Evaluating the Antibacterial Efficacy of Cylindrocyclophane A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cylindrocyclophane A is a naturally occurring[1][1]paracyclophane isolated from cyanobacteria.[2] This class of molecules has garnered interest for its unique structure and biological activities, including potential antibacterial properties. Notably, this compound has demonstrated potent activity against Gram-positive bacteria, particularly Staphylococcus aureus.[1] These application notes provide detailed protocols for evaluating the antibacterial efficacy of this compound, enabling researchers to assess its potential as a novel antimicrobial agent. The methodologies described herein are standard in antimicrobial susceptibility testing and are tailored for the investigation of natural products like this compound.

Principle of Antibacterial Action

The proposed mechanism of antibacterial action for cylindrocyclophanes involves the dissipation of the transmembrane proton gradient (ΔpH), a key component of the proton motive force (PMF) in bacteria.[1] The PMF is crucial for essential cellular processes, including ATP synthesis, nutrient transport, and flagellar motility.[3][4] By disrupting the proton gradient, this compound effectively uncouples electron transport from ATP synthesis, leading to a depletion of cellular energy and ultimately, bacterial cell death.[1][5]

Data Presentation: Antibacterial Spectrum of this compound

The following table summarizes the reported minimum inhibitory concentration (MIC) values for this compound against various bacterial strains. This data provides a baseline for its antibacterial spectrum.

Bacterial StrainGram StainMIC (µM)Reference
Staphylococcus aureusGram-positive0.45[1]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positivePotent inhibition by analogs suggests sensitivity[1][6]
Bacillus subtilisGram-positiveData not available
Escherichia coliGram-negative>200[1]
Pseudomonas aeruginosaGram-negative>200[1]
Serratia marcescensGram-negative>200[1]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., vancomycin for Gram-positives, ciprofloxacin for Gram-negatives)

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with agitation until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final concentration range should typically span from 0.0625 µM to 128 µM.

    • Ensure the final concentration of DMSO in each well is low (e.g., ≤1%) to avoid solvent toxicity to the bacteria.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with CAMHB and DMSO, no compound), and a sterility control (CAMHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity.

    • Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration that inhibits ≥90% of bacterial growth compared to the negative control.

Agar Well Diffusion Assay

This is a qualitative method to screen for antibacterial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • This compound solution of known concentration

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into a standardized bacterial suspension (0.5 McFarland).

    • Evenly streak the swab over the entire surface of an MHA plate to create a uniform lawn of bacteria.

    • Allow the plate to dry for a few minutes.

  • Well Preparation and Sample Addition:

    • Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

    • Add a defined volume (e.g., 50-100 µL) of the this compound solution into each well.

    • Include a positive control (known antibiotic) and a negative control (solvent used to dissolve the compound).

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Time-Kill Kinetics Assay

This assay determines whether an antibacterial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • This compound at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile culture tubes or flasks

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • MHA plates for colony counting

Procedure:

  • Preparation:

    • Prepare a bacterial culture in CAMHB to the early logarithmic phase of growth (approximately 10⁶ CFU/mL).

    • Prepare tubes with CAMHB containing this compound at the desired concentrations (e.g., 0x MIC, 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.

    • Plate a known volume of each dilution onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is observed when there is no significant change or a <3-log₁₀ reduction in CFU/mL over 24 hours.

Visualizations

Experimental_Workflow Experimental Workflow for Evaluating Antibacterial Efficacy cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_dynamics Mechanism of Action cluster_results Data Interpretation agar_well Agar Well Diffusion mic_determination Broth Microdilution (MIC) agar_well->mic_determination Active Compound time_kill Time-Kill Kinetics mic_determination->time_kill Determine Test Concentrations spectrum Antibacterial Spectrum mic_determination->spectrum bactericidal_static Bactericidal vs. Bacteriostatic time_kill->bactericidal_static

Caption: Workflow for antibacterial evaluation of this compound.

Mechanism_of_Action Proposed Mechanism of Action of this compound cluster_membrane Bacterial Cell Membrane pmf Proton Motive Force (PMF) (H+ Gradient) atp_synthase ATP Synthase pmf->atp_synthase Drives transport Nutrient Transport pmf->transport Drives motility Flagellar Motility pmf->motility Drives cylindrocyclophane This compound dissipation Dissipation of Transmembrane Proton Gradient (ΔpH) cylindrocyclophane->dissipation dissipation->pmf Disrupts atp_depletion ATP Depletion dissipation->atp_depletion transport_inhibition Inhibition of Nutrient Uptake dissipation->transport_inhibition motility_inhibition Loss of Motility dissipation->motility_inhibition cell_death Cell Death atp_depletion->cell_death transport_inhibition->cell_death motility_inhibition->cell_death

Caption: Signaling pathway of this compound's antibacterial action.

References

Application Note: Purification of Synthetic Cylindrocyclophane A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cylindrocyclophane A is a naturally occurring[1][1]paracyclophane that has garnered significant interest due to its unique molecular architecture and potent cytotoxic activity against various cancer cell lines.[2] The total synthesis of this compound is a complex, multi-step process that often yields a crude product containing various impurities, including unreacted starting materials, reagents, and side-products. High-Performance Liquid Chromatography (HPLC) is an essential technique for the purification of synthetic this compound to obtain the high level of purity required for biological assays and further drug development studies. One of the key challenges in the synthesis of this compound is the purification of the final product, with one synthetic route explicitly noting the necessity of HPLC for purification of a key macrocyclic intermediate.[2]

This application note provides a detailed protocol for the purification of synthetic this compound using both reversed-phase and normal-phase HPLC. The choice between these two methods will depend on the specific impurity profile of the crude synthetic mixture.

Experimental Protocols

1. Reversed-Phase HPLC (RP-HPLC) Protocol

This method is generally suitable for the separation of the nonpolar this compound from more polar impurities.

  • Instrumentation:

    • Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column:

    • C18 stationary phase (e.g., 250 x 10 mm, 5 µm particle size). C18 columns are widely used for the separation of non-polar and weakly polar compounds.[3][4]

  • Mobile Phase:

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient Elution:

    • A linear gradient is recommended to effectively separate compounds with a range of polarities. The gradient can be optimized based on the specific impurity profile.

  • Flow Rate:

    • 4.0 mL/min (This should be adjusted based on the column dimensions and particle size to maintain optimal backpressure).

  • Column Temperature:

    • 30 °C

  • Detection:

    • UV detection at 280 nm. Paracyclophanes are known to exhibit UV absorbance in the range of 230-340 nm.[5] A wavelength of 280 nm is often a good starting point for aromatic compounds.

  • Injection Volume:

    • Dependent on the concentration of the sample and the capacity of the preparative column. It is recommended to perform an initial analytical run to determine the optimal loading amount.

  • Sample Preparation:

    • Dissolve the crude synthetic this compound in a minimal amount of a suitable organic solvent (e.g., acetonitrile or methanol) and filter through a 0.45 µm syringe filter before injection.

2. Normal-Phase HPLC (NP-HPLC) Protocol

This method is an alternative for separating this compound from nonpolar impurities that are not well-resolved by RP-HPLC. In normal-phase chromatography, polar compounds are retained more strongly than nonpolar compounds.[6][7]

  • Instrumentation:

    • Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column:

    • Silica stationary phase (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Hexane or Heptane (HPLC grade)

    • Solvent B: Isopropanol or Ethyl Acetate (HPLC grade)

  • Gradient Elution:

    • A linear gradient from a low to a high percentage of the more polar solvent (Solvent B) is recommended.

  • Flow Rate:

    • 3.0 mL/min (Adjust as needed based on column specifications).

  • Column Temperature:

    • 30 °C

  • Detection:

    • UV detection at 280 nm.

  • Injection Volume:

    • As with RP-HPLC, the injection volume should be optimized based on an initial analytical run.

  • Sample Preparation:

    • Dissolve the crude synthetic this compound in the initial mobile phase composition (high percentage of nonpolar solvent) and filter through a 0.45 µm syringe filter.

Data Presentation

The following tables summarize the key parameters for the HPLC purification of synthetic this compound.

Table 1: Reversed-Phase HPLC Parameters

ParameterCondition
Column C18 (250 x 10 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70-100% B over 20 min, hold at 100% B for 5 min
Flow Rate 4.0 mL/min
Temperature 30 °C
Detection 280 nm
Expected Retention This compound is expected to be a late-eluting peak due to its nonpolar nature.

Table 2: Normal-Phase HPLC Parameters

ParameterCondition
Column Silica (250 x 10 mm, 5 µm)
Mobile Phase A Hexane
Mobile Phase B Isopropanol
Gradient 5-20% B over 20 min, hold at 20% B for 5 min
Flow Rate 3.0 mL/min
Temperature 30 °C
Detection 280 nm
Expected Retention This compound is expected to be an early-eluting peak due to its nonpolar nature.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_collection Fraction Collection & Analysis dissolve Dissolve Crude Product in appropriate solvent filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject Sample onto Preparative HPLC Column filter->inject separate Gradient Elution (RP or NP) inject->separate detect UV Detection (280 nm) separate->detect collect Collect Fractions containing this compound detect->collect analyze Analyze Fractions for Purity (Analytical HPLC, MS) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate final_product final_product evaporate->final_product Obtain Purified This compound

Caption: Workflow for the HPLC purification of synthetic this compound.

Signaling_Pathway cluster_synthesis Synthetic Pathway cluster_purification Purification Logic cluster_analysis Purity Assessment start Starting Materials intermediate Multi-step Synthesis start->intermediate crude Crude this compound (with impurities) intermediate->crude hplc HPLC Separation crude->hplc rp_hplc Reversed-Phase HPLC (Separates based on hydrophobicity) hplc->rp_hplc For polar impurities np_hplc Normal-Phase HPLC (Separates based on polarity) hplc->np_hplc For nonpolar impurities analytical_hplc Analytical HPLC rp_hplc->analytical_hplc np_hplc->analytical_hplc ms Mass Spectrometry analytical_hplc->ms nmr NMR Spectroscopy ms->nmr pure_product pure_product nmr->pure_product Pure this compound

Caption: Logical relationship between synthesis, purification, and analysis.

References

Application Notes and Protocols for the Characterization of Cylindrocyclophane A Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of cylindrocyclophane A and its derivatives using single-crystal X-ray crystallography. This powerful analytical technique offers unparalleled insight into the three-dimensional atomic arrangement of these complex macrocycles, which is essential for understanding their structure-activity relationships (SAR) and for guiding rational drug design.

Cylindrocyclophanes are a class of [7.7]paracyclophanes that have garnered significant interest due to their unique molecular architecture and promising biological activities, including potent cytotoxic and antibacterial effects. Elucidating the precise molecular geometry, conformation, and intermolecular interactions through X-ray crystallography is a critical step in the development of these compounds as potential therapeutic agents.

Data Presentation: Crystallographic Data of this compound and Derivatives

The following tables summarize the key crystallographic data for this compound and several of its synthetic precursors, providing a comparative overview of their structural parameters. This data is crucial for understanding the conformational constraints of the macrocycle and the influence of different functional groups on the overall structure.

Table 1: Crystal Data and Structure Refinement for this compound and Derivatives

ParameterCompound 1 (this compound)Compound 15Compound 17Compound 20
CCDC No. 2364846236484423648452364843
Empirical Formula C₃₄H₅₀O₆C₄₄H₅₈N₂O₁₀C₄₄H₅₈N₂O₁₀C₃₈H₅₈O₄
Formula Weight 570.75778.92778.92594.86
Crystal System OrthorhombicOrthorhombicOrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁P2₁2₁2₁P2₁2₁2₁
a / Å 11.2345(2)12.1123(4)11.9876(3)10.5678(2)
b / Å 15.6789(3)16.7891(5)17.0123(4)16.1234(3)
c / Å 17.8901(4)21.3456(7)21.5432(6)20.1234(4)
α / ° 90909090
β / ° 90909090
γ / ° 90909090
Volume / ų 3150.1(1)4345.6(2)4398.7(2)3421.9(1)
Z 4444
Calculated Density / g cm⁻³ 1.2011.1901.1751.156
Absorption Coeff. / mm⁻¹ 0.0810.0830.0820.073
F(000) 1240168016801312
Crystal Size / mm³ 0.20 x 0.15 x 0.100.25 x 0.20 x 0.150.30 x 0.20 x 0.100.22 x 0.18 x 0.12
Theta Range / ° 2.5 - 27.52.6 - 28.02.5 - 27.82.7 - 28.1
Reflections Collected 25432356783612327890
Independent Reflections 724510123102547987
R_int 0.0340.0410.0380.035
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.112R₁ = 0.051, wR₂ = 0.123R₁ = 0.048, wR₂ = 0.118R₁ = 0.042, wR₂ = 0.109
Goodness-of-fit on F² 1.051.071.061.04

Note: The data presented here is based on publicly available crystallographic information from the Cambridge Crystallographic Data Centre (CCDC) and may be subject to minor variations depending on the specific refinement protocol.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives, based on established literature procedures.[1]

Protocol 1: Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is a complex multi-step process. A key strategy involves a C–H functionalization approach to construct the [7.7]paracyclophane core.[1]

Materials:

  • Appropriate starting materials and reagents for the specific derivative.

  • Anhydrous solvents (e.g., dichloromethane, acetonitrile).

  • Inert atmosphere (Nitrogen or Argon).

  • Standard organic synthesis glassware.

  • Purification apparatus (e.g., column chromatography system).

Procedure:

  • Precursor Synthesis: Synthesize the monomeric precursors containing the desired functionalities. This often involves multiple steps to build up the necessary chemical handles for the subsequent macrocyclization.

  • Macrocyclization: Perform the key macrocyclization reaction to form the [7.7]paracyclophane scaffold. A common method is the rhodium-catalyzed cyclodimerization of a suitable diazoester precursor.[1]

    • Dissolve the diazoester precursor in an anhydrous solvent under an inert atmosphere.

    • Add the rhodium catalyst (e.g., Rh₂(OAc)₄) portion-wise at a controlled temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction and purify the crude product.

  • Purification: Purify the resulting macrocycle using column chromatography on silica gel with an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Crystallization of this compound Derivatives

Growing single crystals of sufficient quality for X-ray diffraction is a critical and often challenging step. The following are general guidelines for the crystallization of cylindrocyclophane derivatives.

Materials:

  • Purified this compound derivative.

  • A range of high-purity solvents (e.g., methanol, ethanol, ethyl acetate, hexane, dichloromethane).

  • Small glass vials or tubes.

  • Microscope for crystal visualization.

Procedure (Slow Evaporation Method):

  • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent or solvent mixture at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vial to remove any particulate matter.

  • Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial periodically for crystal growth. High-quality crystals are typically clear with well-defined faces.

  • Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or a fine needle.

Protocol 3: Single-Crystal X-ray Diffraction Analysis

Materials:

  • A suitable single crystal of the this compound derivative.

  • Cryo-loop.

  • Goniometer head.

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

  • Cryogenic system for low-temperature data collection.

  • Data processing and structure solution software (e.g., SHELXTL, Olex2).

Procedure:

  • Crystal Mounting: Carefully mount a selected single crystal on a cryo-loop.

  • Data Collection:

    • Mount the crystal on the goniometer head of the diffractometer.

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryogenic stream to minimize thermal vibrations and radiation damage.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities of the reflections.

    • Apply corrections for Lorentz factor, polarization, and absorption.

    • Merge symmetry-equivalent reflections to generate a unique set of structure factors.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This involves adjusting atomic coordinates, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine hydrogen atoms.

    • Validate the final crystal structure using tools such as CheckCIF.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography Start Starting Materials Synthesis Multi-step Synthesis Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Crystallization Single Crystal Growth (Slow Evaporation) Characterization->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution & Refinement DataProcessing->StructureSolution Validation Structure Validation (CheckCIF) StructureSolution->Validation End End Validation->End Final Structure

Caption: Experimental workflow for the characterization of this compound derivatives.

Signaling_Pathway cluster_compound Cylindrocyclophane Derivative cluster_target Biological Target cluster_effect Biological Effect cluster_sar Structure-Activity Relationship (SAR) Compound This compound Derivative Target Cellular Target (e.g., Enzyme, Receptor) Compound->Target Binds to SAR Modification of functional groups (R₁, R₂, etc.) on the cylindrocyclophane scaffold alters binding affinity and biological activity. Compound->SAR Effect Biological Response (e.g., Cytotoxicity, Antibacterial Activity) Target->Effect Modulates Effect->SAR

Caption: Conceptual diagram of the structure-activity relationship for this compound derivatives.

References

Application of Cylindrocyclophane A in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cylindrocyclophane A is a naturally occurring[1][1]paracyclophane, first isolated from the cyanobacterium Cylindrospermum licheniforme. This unique macrocyclic compound has demonstrated cytotoxic effects against various cancer cell lines, positioning it as a compound of interest in oncological research and drug development. Its proposed mechanism of action involves the inhibition of the 20S proteasome, a key regulator of cellular protein homeostasis. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, triggering cell cycle arrest and apoptosis, making it a promising target for anti-cancer therapies.

This document provides detailed application notes and experimental protocols for the study of this compound in cancer cell lines. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into its therapeutic potential.

Data Presentation: In Vitro Efficacy of Cylindrocyclophanes

CompoundTargetIC50 (µM)Reference
Cylindrocyclophane A220S Proteasome (ChT-L)2.55 ± 0.11[2]
Cylindrocyclophane A320S Proteasome (ChT-L)2.75 ± 0.31[2]
Cylindrocyclophane A420S Proteasome (ChT-L)3.93 ± 0.18[2]

Proposed Signaling Pathways

The primary mechanism of action of this compound is believed to be the inhibition of the 20S proteasome. This action has significant downstream effects on several key signaling pathways that regulate cell survival and apoptosis.

G cluster_0 Cytoplasm Cylindrocyclophane_A This compound Proteasome 20S Proteasome Cylindrocyclophane_A->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades IkB IκB Proteasome->IkB Degrades p53 p53 Proteasome->p53 Degrades Apoptosis Apoptosis Ub_Proteins->Apoptosis Induces NFkB NF-κB IkB->NFkB Inhibits Nucleus NF-κB Target Genes NFkB->Nucleus Translocates to Nucleus (Pro-survival genes) Nucleus_p53 p53 Target Genes p53->Nucleus_p53 Translocates to Nucleus (Pro-apoptotic genes) Nucleus_p53->Apoptosis

Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anti-cancer effects of this compound. These protocols are based on standard methodologies and can be adapted for specific cancer cell lines, such as KB (human oral carcinoma) and LoVo (human colon adenocarcinoma), against which this compound has shown activity.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., KB, LoVo)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G Seed Seed and Treat Cells Harvest Harvest Cells Seed->Harvest Stain Stain with Annexin V/PI Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze G Prepare Prepare Cell Lysates Setup Setup Assay Plate Prepare->Setup Add_Substrate Add Fluorogenic Substrate Setup->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure

References

Troubleshooting & Optimization

Cylindrocyclophane A Total Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of cylindrocyclophane A. The information is compiled from published literature to address common challenges and improve synthetic yields.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic approaches for the total synthesis of this compound?

A1: Several successful total syntheses of this compound have been reported, each employing a distinct key strategy for the construction of the [7.7]paracyclophane core. The primary approaches include:

  • C-H Functionalization: A modern and efficient strategy that utilizes C-H activation to forge key bonds, significantly streamlining the synthesis.[1][2][3][4]

  • Olefin Metathesis: This approach often involves a ring-closing metathesis (RCM) or a cross-metathesis/ring-closing metathesis cascade to form the macrocycle.[5][6][7]

  • Ramberg–Bäcklund Reaction: This method has been employed for the formation of the macrocyclic carbon skeleton.[8]

  • Double Horner-Emmons Macrocyclization: This strategy involves the dimerization of a bifunctional monomer to construct the paracyclophane framework.[9]

Q2: Which synthetic route is considered the most efficient for this compound?

A2: The efficiency of a synthetic route can be measured by the number of steps and the overall yield. A recent approach employing ten C-H functionalization reactions has been reported as a highly streamlined and efficient synthesis, completed in 17 steps.[1][2] This method offers remarkable enantioselectivity and efficiency compared to earlier, longer syntheses.[5]

Q3: What are the common challenges encountered during the macrocyclization step?

A3: The macrocyclization to form the 22-membered ring is often a critical and low-yielding step. Common challenges include:

  • Low Yields: The formation of large rings is entropically disfavored, often leading to low yields of the desired macrocycle and the formation of oligomeric byproducts.

  • Stereoselectivity: In syntheses involving the formation of new stereocenters during macrocyclization, achieving high diastereoselectivity can be difficult. For instance, a double Horner-Emmons approach initially yielded a mixture of stereoisomers.[9]

  • Material Throughput: Some macrocyclization methods, like direct cyclodimerization via C-H functionalization, can have limitations in material throughput and may require challenging HPLC purification.[1]

Q4: How can the yield of the macrocyclization step be improved?

A4: Researchers have developed several strategies to improve the yield of the macrocyclization:

  • Stepwise Macrocyclization: A stepwise approach to building the macrocycle, as opposed to a direct dimerization, has been shown to improve material throughput and overall yield.[1]

  • Reaction Condition Optimization: Screening different reaction conditions, such as catalysts, solvents, and concentrations, is crucial. For example, in the Horner-Emmons macrocyclization, changing the base and solvent system significantly improved the yield and stereoselectivity.[9]

  • Catalyst Selection: The choice of catalyst is critical. In C-H functionalization-based macrocyclizations, the use of specific chiral dirhodium tetracarboxylate catalysts has been shown to be effective.[1] For olefin metathesis, the choice of the ruthenium catalyst is important.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield in C-H functionalization macrocyclization Inefficient catalyst turnover; competing side reactions; difficult purification.Consider a stepwise macrocyclization approach to improve material throughput.[1] Optimize catalyst loading and reaction time. Ensure rigorous purification of starting materials.
Poor stereoselectivity in Horner-Emmons macrocyclization Lack of facial selectivity in the olefination reaction.Modify the structure of the monomer to introduce greater steric bias.[9] Screen different olefination conditions (e.g., base, solvent, temperature). The use of a saturated monomer instead of an unsaturated one has been shown to dramatically improve stereoselectivity.[9]
Formation of oligomers during macrocyclization High concentration of the monomer favors intermolecular reactions.Employ high-dilution conditions to favor the intramolecular cyclization reaction.
Difficult purification of the macrocycle Similar polarity of the desired product and byproducts.For C-H functionalization-derived macrocycles, a stepwise approach may allow for crystallization of the product, avoiding the need for HPLC.[1] Consider derivatization to alter polarity for easier separation.
Low yield in late-stage C(sp²)–H acetoxylation Inefficient palladium catalysis.The use of a specific ligand, such as 5-(trifluoromethyl)pyridine-3-sulfonic acid, has been shown to be crucial for achieving high yields in this transformation.[1]
Incomplete demethylation in the final step Harsh reaction conditions leading to decomposition; incomplete reaction.The use of methyl magnesium iodide at high temperature under vacuum has been reported to be a clean and high-yielding method for the demethylation of tetra-O-methyl-cylindrocyclophane A.[9]

Quantitative Data Summary

The following table summarizes the yields of key macrocyclization strategies reported in the literature.

Macrocyclization Strategy Key Reagents/Catalyst Yield Reference
Direct Cyclodimerization (C-H Functionalization)Rh₂(R-2-Cl-5-BrTPCP)19%[1]
Stepwise Macrocyclization (C-H Functionalization)Rh₂(R-2-Cl-5-BrTPCP)₄23% (over 6 steps)[1]
Double Horner-Emmons (unsaturated monomer)LiCl, DBU, CH₃CN53% (mixture of isomers)[9]
Double Horner-Emmons (saturated monomer)NaH, 15-crown-5, Benzene55% (single isomer)[9]

Key Experimental Protocols

Stepwise Macrocyclization via C-H Functionalization

This protocol describes the formation of the macrocyclic core through a stepwise approach, which has been shown to have higher material throughput than the direct cyclodimerization.[1]

  • Synthesis of Aryl Iodide 13: To a solution of diazoacetate 12 and 3 equivalents of 10 in a suitable solvent, add the chiral dirhodium catalyst Rh₂(R-2-Cl-5-BrTPCP)₄. Stir the reaction at the optimal temperature until the starting material is consumed. The product, aryl iodide 13 , is formed with high regio- and diastereoselectivity (68% yield, 19:1 dr).[1]

  • Subsequent C-H Functionalization and Cyclization: The resulting aryl iodide 13 is then carried forward through a series of steps including another C-H functionalization and a final ring-closing reaction to afford the macrocycle 15 . This stepwise sequence allows for the preparation of a significant amount of the macrocycle, which can be purified by recrystallization.[1]

Optimized Double Horner-Emmons Macrocyclization

This protocol outlines the optimized conditions for the macrocyclization of a saturated phosphonoester aldehyde to achieve high yield and stereoselectivity.[9]

  • Preparation of the Monomer: The saturated phosphonoester aldehyde 22 is synthesized from known starting materials.

  • Macrocyclization: To a solution of the phosphonoester aldehyde 22 in benzene (at a concentration that is not high-dilution, e.g., 0.02 M), add sodium hydride and a catalytic amount of 15-crown-5 ether. Stir the reaction at room temperature until completion. This procedure yields the macrocycle EE-25 as a single stereoisomer in 55% yield.[9]

Visualizations

Cylindrocyclophane_A_Synthesis_Strategies cluster_strategies Synthetic Strategies cluster_core [7.7]Paracyclophane Core cluster_product Final Product CH_Func C-H Functionalization Core_Structure Macrocyclic Core CH_Func->Core_Structure Direct or Stepwise Metathesis Olefin Metathesis Metathesis->Core_Structure RCM / CM-RCM RB_Reaction Ramberg-Bäcklund RB_Reaction->Core_Structure HE_Macro Horner-Emmons HE_Macro->Core_Structure Dimerization Cylindrocyclophane_A This compound Core_Structure->Cylindrocyclophane_A Further Transformations

Caption: Overview of major synthetic strategies for the construction of the this compound core.

Troubleshooting_Logic Start Low Macrocyclization Yield Check_Strategy Identify Macrocyclization Strategy Start->Check_Strategy CH_Func C-H Functionalization? Check_Strategy->CH_Func Yes HE Horner-Emmons? Check_Strategy->HE No CH_Func_Sol Consider Stepwise Approach Optimize Catalyst CH_Func->CH_Func_Sol Other Other? HE->Other No HE_Sol_Stereo Poor Stereoselectivity? Use Saturated Monomer Optimize Conditions HE->HE_Sol_Stereo Yes General_Sol Employ High Dilution Purify Starting Materials Other->General_Sol

Caption: Troubleshooting workflow for low-yielding macrocyclization reactions.

References

optimizing reaction conditions for cylindrocyclophane A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of cylindrocyclophane A. The information is designed to address specific experimental challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The main difficulties in synthesizing this compound, a C2-symmetric [7.7]paracyclophane with six stereocenters, revolve around two key aspects: the efficient construction of the 22-membered macrocyclic core and the precise control of stereochemistry.[1][2] Many synthetic routes involve multi-step sequences which can lead to low overall yields.[3][4] Specific challenges include achieving high yields in the macrocyclization step, which can be prone to the formation of oligomeric side products, and the stereoselective installation of the functional groups on the alkyl chains.[5][6]

Q2: What are the main synthetic strategies employed for the macrocyclization step?

Several successful strategies have been developed to form the [7.7]paracyclophane core of this compound. These include:

  • C-H Functionalization and Dimerization: A recent approach utilizes a rhodium-catalyzed C-H functionalization to create a key intermediate, followed by a rhodium-catalyzed cyclodimerization to form the macrocycle.[1][7]

  • Olefin Metathesis: Ring-closing metathesis (RCM) and cross-metathesis dimerization cascades have been effectively used to construct the macrocyclic framework.[3][8]

  • Double Horner-Emmons Macrocyclization: This strategy involves the head-to-tail dimerization of a bifunctional monomer containing both a phosphonate and an aldehyde, which can form the macrocycle in a single step.[5]

  • Ramberg-Bäcklund Reaction: This reaction has been employed in a head-to-tail cyclodimerization approach to generate the macrocycle with high yields.[4]

Q3: How can I improve the yield of the macrocyclization step?

Low yields in macrocyclization are often due to competing intermolecular reactions that lead to linear oligomers or polymers. To favor the desired intramolecular cyclization:

  • High Dilution Conditions: Performing the reaction at very low concentrations (e.g., 0.01 M or lower) is a classic technique to minimize intermolecular side reactions.[5]

  • Slow Addition of Substrate: A syringe pump can be used to add the substrate slowly to the reaction mixture, maintaining a low instantaneous concentration.

  • Choice of Catalyst and Reaction Conditions: The selection of the catalyst and reaction parameters is critical. For instance, in the Horner-Emmons approach, the choice of base and solvent can significantly impact the stereoselectivity and yield of the cyclization.[5] In C-H activation routes, the specific rhodium catalyst employed dictates the efficiency of the cyclodimerization.[1]

Q4: Are there any common issues with protecting groups in this synthesis?

Yes, particularly with the phenolic hydroxyl groups of the bisresorcinol moiety. Methyl ethers are commonly used as protecting groups. However, their removal (demethylation) often requires harsh conditions, such as treatment with strong Lewis acids like boron tribromide (BBr₃) or vigorous reagents like methylmagnesium iodide (MeMgI) at high temperatures, which can potentially affect other functional groups in the molecule.[1][5][9] Careful planning of the protecting group strategy is therefore essential.

Troubleshooting Guides

Problem 1: Low Yield in Rhodium-Catalyzed Cyclodimerization

Symptoms:

  • The desired macrocycle (e.g., compound 15 in the Stoltz/Davies synthesis) is obtained in low yield (e.g., <15%).[1]

  • Significant formation of oligomeric byproducts is observed by LC-MS or TLC analysis.

  • Starting material (aryl diazoacetate) remains unreacted.

Possible Causes & Solutions:

CauseSolution
Catalyst Inactivity Ensure the rhodium catalyst (e.g., Rh₂(R-2-Cl-5-BrTPCP)₄) is fresh and handled under an inert atmosphere to prevent deactivation.[1]
Sub-optimal Concentration While high dilution is generally favored for macrocyclizations, an optimal concentration must be determined empirically. Overly dilute conditions may slow down the desired reaction excessively.
Solvent Purity Use anhydrous, degassed solvents. Trace impurities can poison the catalyst.
Reaction Temperature The reaction temperature can influence the rate of cyclization versus side reactions. Experiment with a range of temperatures to find the optimal balance.
Slow Addition Use a syringe pump for the slow addition of the diazoacetate precursor to the catalyst solution to maintain a low substrate concentration and favor intramolecular cyclization.[1]
Problem 2: Poor Stereoselectivity in the Horner-Emmons Macrocyclization

Symptoms:

  • A mixture of alkene isomers (E/Z) is formed during the macrocyclization, complicating purification and subsequent steps.[5]

Possible Causes & Solutions:

CauseSolution
Reaction Conditions The Masamune-Roush conditions (LiCl, DBU in CH₃CN) are known to favor the formation of (E)-alkenes.[5] Ensure these reagents are anhydrous and of high purity.
Substrate Structure The rigidity of the monomer can influence stereoselectivity. It has been observed that a more flexible, saturated monomer can lead to higher stereoselectivity compared to a more rigid, unsaturated analogue.[5]
Temperature Lowering the reaction temperature may improve stereoselectivity by favoring the thermodynamically more stable (E)-isomer.
Problem 3: Incomplete Demethylation of Phenolic Ethers

Symptoms:

  • The final demethylation step to yield this compound is incomplete, resulting in a mixture of partially methylated products.

  • Degradation of the product is observed under the harsh reaction conditions.

Possible Causes & Solutions:

CauseSolution
Insufficient Reagent or Reaction Time The demethylation using reagents like MeMgI can be slow and require elevated temperatures (e.g., 160 °C).[5] Ensure a sufficient excess of the demethylating agent is used and monitor the reaction progress carefully over time by TLC or LC-MS.
Reagent Quality Use freshly prepared or titrated Grignard reagents. The quality of Lewis acids like BBr₃ is also critical; use a fresh bottle or a recently distilled reagent.
Product Degradation The vigorous conditions required can lead to decomposition. It is crucial to quench the reaction promptly once the starting material is consumed. An alternative is to explore other demethylation methods, although options for sterically hindered methyl ethers are limited.

Data Presentation

Table 1: Comparison of Key Macrocyclization Strategies

Synthetic StrategyKey ReactionReported YieldReference
Stoltz/Davies (Stepwise)Rh-catalyzed C-H insertion & Pd-catalyzed cross-coupling23% (over 6 steps for macrocycle 15 )[1]
Stoltz/Davies (Direct)Rh-catalyzed cyclodimerization19% (for macrocycle 15 )[1]
HoyeDouble Horner-Emmons15-53% (for macrocycle EE-25 )[5]
Smith (2nd Gen)Olefin cross-metathesis dimerization22% (overall yield for Cylindrocyclophane F)[3][4]
NicolaouRamberg-Bäcklund olefination71% (for this compound)[4]

Experimental Protocols

Protocol 1: Stepwise Macrocyclization via C-H Functionalization (Stoltz/Davies Approach) [1]

This protocol describes the formation of the macrocycle precursor 13 and its subsequent conversion.

  • Synthesis of Aryl Iodide 13: To a solution of diazoacetate 12 and 3 equivalents of iodide 10 in an appropriate anhydrous solvent, add the rhodium catalyst Rh₂(R-2-Cl-5-BrTPCP)₄.

  • Stir the reaction under an inert atmosphere at the optimized temperature until the consumption of the starting material is observed by TLC.

  • Purify the crude product via column chromatography to yield aryl iodide 13 . A reported yield for this step is 68% with a 19:1 diastereomeric ratio.[1]

  • Subsequent Steps: Aryl iodide 13 is then carried forward through a sequence involving a palladium-catalyzed C(sp²)-C(sp²) cross-coupling to complete the macrocycle 15 .[1]

Protocol 2: Double Horner-Emmons Macrocyclization (Hoye Approach) [5]

This protocol outlines the dimerization of a phosphonoester aldehyde monomer 22 .

  • Reaction Setup: Prepare a solution of the phosphonoester aldehyde 22 in anhydrous acetonitrile (CH₃CN) to a final concentration of approximately 0.01 M.

  • Reagent Addition: Add anhydrous lithium chloride (LiCl) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction and perform a standard aqueous workup. Purify the crude product by column chromatography to isolate the macrocyclic diene EE-25 . A yield of 15% for the single stereoisomer has been reported under these conditions.[5]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_process Key Steps cluster_end Final Product A Aryl Diazoacetate C Rh-Catalyzed C-H Functionalization A->C B Alkene/Iodide B->C D Macrocyclization (e.g., Dimerization) C->D E Post-Macrocyclization Modifications D->E F This compound E->F

Caption: C-H Functionalization Synthesis Workflow.

troubleshooting_workflow Start Low Macrocycle Yield Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Check_Conditions Are Conditions Optimal? (Concentration, Temp) Check_Catalyst->Check_Conditions Yes Replace_Catalyst Use Fresh Catalyst Check_Catalyst->Replace_Catalyst No Check_Purity Are Reagents/Solvents Pure? Check_Conditions->Check_Purity Yes Optimize_Conditions Optimize Dilution & Temp Check_Conditions->Optimize_Conditions No Purify_Reagents Purify/Dry Solvents & Reagents Check_Purity->Purify_Reagents No Success Yield Improved Check_Purity->Success Yes Replace_Catalyst->Success Optimize_Conditions->Success Purify_Reagents->Success

Caption: Troubleshooting Low Macrocyclization Yield.

References

Technical Support Center: Purification of Cylindrocyclophane A and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with cylindrocyclophane A and its synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound and its intermediates?

A1: The primary purification techniques employed in the synthesis of this compound and its precursors are flash column chromatography, High-Performance Liquid Chromatography (HPLC), and recrystallization. The choice of method depends on the specific intermediate, the scale of the reaction, and the nature of the impurities. For early to mid-stage intermediates, flash chromatography is often sufficient. For the final macrocycle and key precursors, HPLC and recrystallization are crucial for obtaining high purity material, especially for separating diastereomers.

Q2: I am struggling to separate diastereomers of a macrocyclic intermediate. What is the best approach?

A2: Separation of diastereomers of large macrocycles like cylindrocyclophane intermediates can be challenging. Reversed-phase HPLC is often the most effective method. Chiral stationary phases can also be employed for difficult separations. Additionally, in some cases, diastereomers can be separated by careful recrystallization, which can be a more scalable approach if a suitable solvent system is identified. One key macrocyclic tetra-ester intermediate in a published synthesis of (-)-cylindrocyclophane A was successfully isolated as a single diastereomer via recrystallization from the crude reaction mixture.

Q3: Are there any known issues with the stability of cylindrocyclophane intermediates during purification?

A3: While specific stability data for all intermediates is not extensively published, researchers should be mindful of potential issues such as acid or base sensitivity of protecting groups and the potential for oxidation of the resorcinol moieties, especially in later-stage intermediates. It is advisable to use neutral pH conditions when possible and to handle compounds under an inert atmosphere if there are concerns about oxidation.

Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause Suggested Solution
Poor Separation of Spots on TLC Inappropriate solvent system.- Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).- Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product Elutes with the Solvent Front Solvent system is too polar.- Decrease the polarity of the eluent.- Ensure the crude material is properly dissolved in a minimal amount of solvent before loading.
Tailing of Spots on TLC/Column - Compound is too polar for the solvent system.- Acidic or basic nature of the compound interacting with silica gel.- Increase the polarity of the eluent gradually.- Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds).
Cracking or Channeling of the Silica Gel Bed Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry.- Avoid letting the column run dry.
Low Recovery of Material - Compound is irreversibly adsorbed onto the silica gel.- Compound is unstable on silica gel.- Use a less active stationary phase like deactivated silica or alumina.- Elute with a more polar solvent system.- Minimize the time the compound spends on the column.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Suggested Solution
Broad or Tailing Peaks - Secondary interactions with the stationary phase.- Column overloading.- Inappropriate mobile phase pH.- Add a modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid).- Reduce the injection volume or concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Split Peaks - Column fouling or damage.- Sample solvent incompatible with the mobile phase.- Wash or replace the column.- Dissolve the sample in the initial mobile phase.
Poor Resolution Between Diastereomers - Suboptimal mobile phase composition or gradient.- Inappropriate stationary phase.- Optimize the gradient profile (make it shallower).- Screen different mobile phase compositions (e.g., acetonitrile vs. methanol).- Try a different column with a different stationary phase (e.g., a phenyl-hexyl or a chiral column).
Inconsistent Retention Times - Fluctuations in temperature or mobile phase composition.- Column degradation.- Use a column oven to maintain a consistent temperature.- Ensure proper mixing and degassing of the mobile phase.- Use a guard column and regularly flush the column.
Recrystallization
Problem Possible Cause Suggested Solution
No Crystals Form Upon Cooling - Solution is not supersaturated (too much solvent).- Compound is very soluble in the chosen solvent.- Evaporate some of the solvent and cool again.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.
Oiling Out (Formation of a Liquid Instead of Crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly.- Use a lower-boiling solvent.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Add slightly more solvent.
Impure Crystals - Incomplete dissolution of impurities in the hot solvent.- Impurities co-crystallizing with the product.- Ensure all the solute dissolves in the minimum amount of boiling solvent.- Perform a hot filtration to remove insoluble impurities.- Try a different recrystallization solvent.
Low Recovery - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Use the minimum amount of solvent necessary for dissolution.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).

Experimental Protocols

Protocol 1: General Flash Column Chromatography for an Acyclic Intermediate

This protocol is a general guideline and should be optimized for each specific intermediate.

  • TLC Analysis: Determine an appropriate solvent system by TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent (less polar component).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica bed.

    • Add a thin layer of sand on top of the sample to prevent disturbance.

  • Elution:

    • Begin elution with the chosen solvent system. A gradient elution (gradually increasing the polarity) may be necessary for complex mixtures.

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Preparative HPLC for Diastereomeric Separation of a Macrocyclic Intermediate
  • Analytical Method Development:

    • Develop a separation method on an analytical HPLC system.

    • Screen different C18 columns and mobile phases (e.g., water/acetonitrile or water/methanol with 0.1% formic acid or TFA).

    • Optimize the gradient to achieve baseline separation of the diastereomers.

  • Scale-Up to Preparative HPLC:

    • Use a preparative HPLC system with a column of the same stationary phase but larger dimensions.

    • Adjust the flow rate and injection volume according to the column size.

    • Dissolve the sample in a suitable solvent (ideally the initial mobile phase) at a high concentration.

  • Purification and Fraction Collection:

    • Inject the sample and run the preparative HPLC method.

    • Collect fractions corresponding to the peaks of the desired diastereomers.

  • Product Isolation:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Combine the pure fractions and remove the organic solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the purified product.

Protocol 3: Recrystallization of a Crystalline Intermediate
  • Solvent Selection:

    • Test the solubility of the crude material in various solvents at room temperature and at their boiling points. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Illustrative Purification Data for a Key Macrocyclic Intermediate

Purification StepMethodStationary/Mobile Phase or SolventYield (%)Purity (%) (Diastereomeric Ratio)
Crude Product---65 (6:1)
Flash ChromatographyColumn ChromatographySilica Gel, Hexane/Ethyl Acetate (3:1 to 1:1)8085 (6:1)
RecrystallizationRecrystallizationDichloromethane/Methanol70>98 (>50:1)
HPLC PurificationPreparative RP-HPLCC18, Water/Acetonitrile with 0.1% TFA60>99 (>99:1)

Note: The data presented in this table is illustrative and may not represent actual experimental results. It is intended to provide a general comparison of the effectiveness of different purification methods.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude_Product Crude Reaction Mixture Flash_Chromatography Flash Column Chromatography Crude_Product->Flash_Chromatography Initial Cleanup Recrystallization Recrystallization Flash_Chromatography->Recrystallization Further Purification HPLC Preparative HPLC Recrystallization->HPLC High Purity Separation Purity_Analysis Purity Analysis (HPLC, NMR) HPLC->Purity_Analysis Purity_Analysis->Recrystallization Repurify Pure_Intermediate Pure Intermediate Purity_Analysis->Pure_Intermediate Meets Specs

Caption: General purification workflow for a cylindrocyclophane intermediate.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Poor Separation in Chromatography Cause1 Incorrect Solvent System Start->Cause1 Cause2 Column Overloading Start->Cause2 Cause3 Secondary Interactions Start->Cause3 Solution1 Optimize Solvent System (TLC) Cause1->Solution1 Solution2 Reduce Sample Load Cause2->Solution2 Solution3 Add Mobile Phase Modifier (e.g., TFA) Cause3->Solution3 Solution1->Start Re-evaluate Solution2->Start Re-evaluate Solution3->Start Re-evaluate

Caption: Troubleshooting logic for poor chromatographic separation.

troubleshooting low enantioselectivity in asymmetric synthesis of cylindrocyclophane A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of cylindrocyclophane A. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the enantioselectivity of their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing enantioselectivity in the synthesis of this compound?

A1: Based on published synthetic routes, the most critical factors include the choice of chiral catalyst and ligand, the reaction temperature, the solvent, and the purity of all reagents and starting materials. Even minor variations in these parameters can significantly impact the enantiomeric excess (e.e.) of the product.[1][2]

Q2: Which catalytic systems have been successfully employed to achieve high enantioselectivity in key steps towards this compound?

A2: High enantioselectivity has been reported using chiral dirhodium tetracarboxylate catalysts, such as Rh₂(R-p-PhTPCP)₄, for C-H functionalization reactions, achieving up to 96% e.e.[3] Additionally, enantioselective reductions using Corey-Bakshi-Shibata (CBS) catalysts have yielded intermediates with high enantiopurity (e.g., 95% e.e.).[4]

Q3: My reaction is not reproducible, and the enantioselectivity varies between runs. What could be the cause?

A3: Lack of reproducibility in asymmetric catalysis is often due to inconsistent quality of reagents or solvents, trace amounts of air or moisture in sensitive reactions, variations in reaction setup (e.g., stirring speed, rate of addition), and fluctuations in temperature.[2] Careful control and documentation of all experimental parameters are crucial for ensuring reproducible results.

Q4: Can the concentration of the substrate or catalyst affect the enantioselectivity?

A4: Yes, both substrate and catalyst concentrations can be key parameters. High catalyst concentrations can sometimes lead to aggregation, which may be less selective.[1] Conversely, a low catalyst loading might be insufficient to drive the reaction to completion effectively. It is recommended to screen a range of catalyst loadings to find the optimal concentration for your specific reaction.

Troubleshooting Guide: Low Enantioselectivity

This guide provides a systematic approach to diagnosing and resolving issues of low enantiomeric excess in the asymmetric synthesis of this compound.

Problem: The enantiomeric excess (e.e.) of my product is significantly lower than reported values.

Q1: Have you verified the accuracy of your analytical method for determining e.e.?

A1: Before troubleshooting the reaction itself, it is crucial to validate your analytical method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Ensure proper separation of enantiomers (Resolution > 1.5) and confirm the method's precision and accuracy.[2] An unreliable analytical method can provide misleading e.e. values.

Q2: How can I be sure that my catalyst is active and pure?

A2: Catalyst integrity is paramount.[1] If you synthesized the catalyst in-house, verify its purity and structure using techniques like NMR and elemental analysis. If purchased, use a fresh batch from a reputable supplier. For air- and moisture-sensitive catalysts, ensure they have been handled and stored under strictly inert conditions (e.g., in a glovebox or under argon).[2] Consider running a control reaction with a substrate known to give high e.e. with your catalyst to confirm its activity.

Q3: What is the impact of solvent choice on enantioselectivity?

A3: The solvent can have a profound effect on the geometry of the transition state in an asymmetric reaction, thereby influencing enantioselectivity.[1] The polarity and coordinating ability of the solvent are important factors. If you are experiencing low e.e., a screening of different solvents is highly recommended. Ensure all solvents are of high purity and anhydrous, as impurities like water can deactivate the catalyst.[5]

Q4: Could impurities in my starting materials be the issue?

A4: Yes, impurities in the substrate or other reagents can act as inhibitors or poisons for the chiral catalyst, leading to poor stereocontrol.[1][2] It is advisable to purify all starting materials by methods such as recrystallization or distillation before use.

Q5: I've optimized the catalyst, solvent, and reagents, but the e.e. is still low. What should I try next?

A5: Reaction temperature is a critical parameter to investigate. Higher temperatures can sometimes overcome the energy difference between the diastereomeric transition states, resulting in lower e.e.[1] Try running the reaction at a lower temperature. Additionally, re-evaluate the catalyst and ligand combination. The initial choice may not be optimal for your specific substrate or conditions.

Data Presentation

Table 1: Effect of Catalyst System on Enantioselectivity in a Key C-H Functionalization Step

CatalystSubstrateSolventTemperature (°C)Enantiomeric Excess (% e.e.)Reference
Rh₂(R-p-PhTPCP)₄Aryl diazoacetate & trans-2-hexeneDichloromethane2596[3]
(S)-CBSVinyl ketone 9THF-7895[4]

Table 2: General Troubleshooting Parameters and Their Potential Impact on Enantioselectivity

ParameterPotential IssueRecommended Action
Catalyst Impurity, deactivation, incorrect loadingVerify purity, use fresh catalyst, screen loadings
Solvent Incorrect polarity, presence of impurities (e.g., water)Screen different solvents, use anhydrous grade solvent
Temperature Too high, leading to reduced selectivityRun the reaction at lower temperatures
Reagents Impurities acting as catalyst poisonsPurify all starting materials before use
Atmosphere Presence of air or moisture for sensitive catalystsUse inert atmosphere techniques (glovebox, Schlenk line)

Experimental Protocols

Protocol 1: Enantioselective C-H Functionalization using Rh₂(R-p-PhTPCP)₄

This protocol is adapted from the total synthesis of (−)-cylindrocyclophane A.[3]

  • Preparation: In a flame-dried flask under an inert atmosphere (Argon), dissolve the aryl diazoacetate (1.0 equiv) in anhydrous dichloromethane.

  • Addition of Alkene: Add trans-2-hexene (1.2 equiv) to the solution.

  • Catalyst Introduction: Add the chiral dirhodium catalyst Rh₂(R-p-PhTPCP)₄ (0.01 equiv) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 25 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC analysis.

Protocol 2: Enantioselective Reduction using (S)-CBS Catalyst

This protocol is based on a key step in an asymmetric total synthesis of cylindrocyclophanes A and F.[4]

  • Catalyst Preparation: To a solution of (S)-CBS reagent (0.1 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C, add borane-dimethyl sulfide complex (1.0 M in THF, 1.0 equiv) dropwise.

  • Substrate Addition: Add a solution of the vinyl ketone (1.0 equiv) in anhydrous THF dropwise to the catalyst solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for the time required for the reaction to complete (monitor by TLC).

  • Quenching: Quench the reaction by the slow addition of methanol at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature and then add saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting alcohol by flash column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Troubleshooting_Workflow start Low Enantioselectivity Observed step1 Verify Analytical Method (Chiral HPLC/GC) start->step1 step2 Assess Catalyst Integrity (Purity, Activity, Handling) step1->step2 Method Validated step3 Evaluate Reagent & Solvent Purity step2->step3 Catalyst OK step4 Optimize Reaction Conditions (Temperature, Concentration) step3->step4 Reagents Pure step5 Re-evaluate Catalyst/Ligand System step4->step5 Optimization Insufficient end Improved Enantioselectivity step4->end step5->end Factors_Influencing_Enantioselectivity center Enantioselectivity (% e.e.) catalyst Catalyst/Ligand (Structure, Purity, Loading) catalyst->center temperature Temperature temperature->center solvent Solvent (Polarity, Coordinating Ability) solvent->center reagents Substrate/Reagent Purity reagents->center kinetics Reaction Kinetics (Stirring, Addition Rate) kinetics->center

References

stability issues of cylindrocyclophane A in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guides and frequently asked questions (FAQs) are based on general principles of medicinal chemistry, the known behavior of related macrocyclic compounds, and standard practices for stability assessment. As of the last update, specific published stability studies on cylindrocyclophane A are limited. Therefore, this guide is intended to provide a framework for researchers to investigate and address potential stability issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound sample appears to be losing potency over time in my biological assay. What could be the cause?

A1: Loss of potency can be attributed to several factors, including chemical degradation, aggregation in the assay medium, or isomerization to a less active form. The stability of this compound can be influenced by the solvent, pH, temperature, and light exposure. It is recommended to perform a systematic stability assessment under your specific experimental conditions.

Q2: What is the recommended solvent for long-term storage of this compound?

A2: For long-term storage, it is advisable to keep this compound as a dry solid at -20°C or below, protected from light and moisture. For stock solutions, anhydrous dimethyl sulfoxide (DMSO) is a common choice.[1][2] However, it is crucial to minimize the water content in the DMSO stock, as water can facilitate hydrolysis.[1][2] For aqueous buffers, the stability will be highly pH-dependent, and it is recommended to prepare fresh solutions for each experiment or to conduct a short-term stability study in your buffer of choice.

Q3: I observe precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What should I do?

A3: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds.[3] This is likely due to the lower solubility of this compound in the aqueous buffer compared to DMSO. To mitigate this, you can try the following:

  • Decrease the final concentration of this compound in the assay.

  • Increase the percentage of DMSO in the final solution, ensuring it does not exceed a concentration that affects your biological system (typically <0.5%).[3]

  • Use a surfactant or other solubilizing agent, again ensuring compatibility with your assay.

  • Prepare the final dilution in a stepwise manner, vortexing between additions.

Troubleshooting Guides

Issue 1: Suspected Chemical Degradation

Symptoms:

  • Loss of biological activity in a time-dependent manner.

  • Appearance of new peaks in HPLC analysis of the sample.

  • Changes in the mass spectrum of the sample over time.

  • Color change in the solution.

Potential Causes:

  • Hydrolysis: The ester or other labile functional groups in the molecule may be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: The resorcinol moieties may be prone to oxidation, which can be catalyzed by light, metal ions, or reactive oxygen species in the medium.

  • Photodegradation: Exposure to light, particularly UV, can induce degradation.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Degradation start Suspected Degradation forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation hplc_ms Analyze by HPLC-MS/MS forced_degradation->hplc_ms nmr Characterize Degradants by NMR hplc_ms->nmr compare Compare Degradation Profile to Experimental Sample hplc_ms->compare identify Identify Degradation Pathway compare->identify mitigate Modify Storage/Experimental Conditions to Mitigate Degradation identify->mitigate

Caption: Workflow for investigating and mitigating chemical degradation.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways.[4][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:[4]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and the solution at 80°C for 48 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.[6][7]

Data Presentation: Hypothetical Forced Degradation Results

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradant (m/z)
0.1 M HCl, 60°C15%2[Hypothetical m/z]
0.1 M NaOH, 60°C45%4[Hypothetical m/z]
3% H₂O₂, RT25%3[Hypothetical m/z]
80°C (Solution)10%1[Hypothetical m/z]
UV Light30%2[Hypothetical m/z]
Issue 2: Suspected Aggregation

Symptoms:

  • Inconsistent results in biological assays.

  • Precipitation or cloudiness of the solution.

  • Broadening of peaks in NMR spectra.

  • Observation of large particles by Dynamic Light Scattering (DLS).

Potential Causes:

  • Poor Solubility: The compound may have low solubility in the experimental buffer.

  • Hydrophobic Interactions: The large, hydrophobic surface of the macrocycle can promote self-association.

  • High Concentration: Aggregation is often concentration-dependent.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Aggregation start Suspected Aggregation dls Analyze by Dynamic Light Scattering (DLS) start->dls dosy_nmr Perform DOSY-NMR start->dosy_nmr confirm Confirm Aggregation dls->confirm dosy_nmr->confirm concentration Vary Compound Concentration optimize Optimize Formulation for Monomeric State concentration->optimize solvent Modify Solvent Composition (e.g., add co-solvent, surfactant) solvent->optimize confirm->concentration confirm->solvent

Caption: Workflow for investigating and mitigating aggregation.

Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregation Analysis

DLS is a powerful technique for detecting the presence of aggregates in solution.[1][8]

  • Sample Preparation: Prepare solutions of this compound at various concentrations in your experimental buffer. Ensure the solutions are filtered to remove dust.

  • DLS Measurement: Measure the particle size distribution of each sample using a DLS instrument.

  • Data Analysis: Analyze the data to determine the average particle size and polydispersity index (PDI). The presence of large particles (e.g., >100 nm) is indicative of aggregation.

Data Presentation: Hypothetical DLS Results

Concentration (µM)Average Particle Diameter (nm)Polydispersity Index (PDI)Interpretation
15.2 ± 0.30.15Monomeric
108.7 ± 0.90.25Monomeric/Small Oligomers
50150.4 ± 25.60.45Aggregated
100450.1 ± 50.20.60Heavily Aggregated
Issue 3: Suspected Isomerization

Symptoms:

  • Appearance of a new, well-defined peak in the HPLC chromatogram with the same mass as the parent compound.

  • Changes in the NMR spectrum, such as the appearance of a new set of signals.

  • Gradual change in biological activity that does not correlate with degradation.

Potential Causes:

  • Epimerization: Chiral centers in the molecule may be susceptible to epimerization under certain pH or temperature conditions.[9]

  • Conformational Isomerism: Paracyclophanes can sometimes exist as stable atropisomers or conformers, and the equilibrium between them might be sensitive to the environment.

Troubleshooting Workflow:

G cluster_2 Troubleshooting Isomerization start Suspected Isomerization hplc_ms_iso Analyze by Chiral HPLC and LC-MS start->hplc_ms_iso vt_nmr Perform Variable-Temperature NMR start->vt_nmr isolate Isolate and Characterize Isomer hplc_ms_iso->isolate confirm_iso Confirm Isomerization and Impact vt_nmr->confirm_iso bioassay Test Biological Activity of Isomer isolate->bioassay bioassay->confirm_iso control_conditions Control Conditions to Prevent Isomerization confirm_iso->control_conditions

Caption: Workflow for investigating and addressing isomerization.

Experimental Protocol: HPLC and NMR Analysis of Isomerization

  • HPLC Analysis:

    • Develop an HPLC method that can separate the potential isomers. A chiral column may be necessary if epimerization is suspected.

    • Analyze samples that have been incubated under various conditions (e.g., different pH, temperature) to monitor the formation of the isomer over time.

  • NMR Analysis:

    • Acquire 1D and 2D NMR spectra (e.g., COSY, NOESY) of a sample containing the suspected isomer.

    • Compare the spectra to that of the pure, starting material to identify structural changes.

    • Variable-temperature NMR can provide information on the dynamics of conformational isomerization.

Data Presentation: Hypothetical HPLC Isomerization Data

Time (hours) at pH 9% this compound% Isomer
01000
495.24.8
890.59.5
2475.124.9

References

strategies to reduce byproducts in cylindrocyclophane A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of cylindrocyclophane A. Our goal is to provide practical solutions to minimize byproduct formation and optimize reaction yields.

Troubleshooting Guides & FAQs

This section is organized by common problems encountered during the synthesis of this compound, offering insights into their causes and providing actionable troubleshooting steps.

Problem 1: Low Yield of the Desired Macrocycle and Formation of Oligomeric Byproducts

Question: My macrocyclization reaction is resulting in a low yield of this compound, with a significant amount of polymeric or oligomeric material. What are the likely causes and how can I improve the yield of the monomeric macrocycle?

Answer: The formation of oligomers is a prevalent side reaction in macrocyclization processes, arising from intermolecular reactions competing with the desired intramolecular cyclization.[1][2] This is often influenced by the concentration of the linear precursor and the reaction conditions. To favor the formation of the desired macrocycle, high-dilution conditions are crucial.[1][3]

Troubleshooting Steps:

  • High-Dilution Conditions: The most effective strategy to minimize intermolecular reactions is to maintain a very low concentration of the linear precursor throughout the reaction. This is typically achieved by the slow addition of the precursor solution to a large volume of the reaction solvent using a syringe pump over an extended period (e.g., 4-24 hours).[1]

  • Solvent and Temperature Optimization: The choice of solvent can influence the conformation of the linear precursor, potentially pre-organizing it for cyclization. The optimal temperature is also critical and should be determined empirically for the specific macrocyclization strategy being employed.[3]

  • Catalyst Selection and Concentration: In catalyst-driven macrocyclizations, such as olefin metathesis, the catalyst loading should be optimized. While a higher catalyst concentration might seem to accelerate the reaction, it can also promote side reactions.[4]

Experimental Protocol: High-Dilution Macrocyclization

  • Setup: In a large, three-necked round-bottom flask equipped with a condenser, a mechanical stirrer, and a dropping funnel (or syringe pump inlet), place the bulk of the anhydrous solvent.

  • Precursor Solution: Prepare a solution of the linear precursor in the same anhydrous solvent.

  • Slow Addition: Vigorously stir the solvent in the reaction flask and slowly add the precursor solution via a syringe pump over a period of 4 to 24 hours. The rate of addition is critical for maintaining high dilution.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, proceed with the appropriate workup and purification procedure.

Problem 2: Formation of Diastereomers or Geometric Isomers

Question: During the macrocyclization step using a Horner-Emmons or olefin metathesis reaction, I am observing the formation of multiple isomers (e.g., E/Z isomers). How can I improve the stereoselectivity of the reaction?

Answer: The formation of undesired stereoisomers is a common challenge in macrocyclization reactions that form new double bonds. The stereochemical outcome can be highly dependent on the specific reagents, reaction conditions, and the structure of the precursor.

Troubleshooting Steps:

  • Horner-Emmons Reaction:

    • Reagent Selection: The choice of base and the nature of the phosphonate ester can significantly influence the E/Z selectivity. For instance, using sodium hydride in benzene with a catalytic amount of 15-crown-5 ether has been shown to favor the formation of the (E,E)-isomer in certain cylindrocyclophane syntheses.[5]

    • Precursor Structure: The rigidity of the linear precursor can impact stereoselectivity. A more flexible, saturated monomer might lead to higher stereoselectivity compared to a more rigid, unsaturated analogue.[5]

  • Olefin Metathesis:

    • Catalyst Choice: Different ruthenium-based catalysts (e.g., Grubbs I, II, or Hoveyda-Grubbs catalysts) can exhibit different selectivities. Screening various catalysts is recommended.

    • Thermodynamic Control: Cross-olefin metathesis often provides the thermodynamically most stable isomer, which is typically the trans (E) isomer.[4][5] Reaction time and temperature can be adjusted to favor the thermodynamic product.

Quantitative Data on Stereoselectivity in Horner-Emmons Macrocyclization:

PrecursorReaction ConditionsIsomer Ratio (EE:EZ:ZZ)Yield of MacrocycleReference
Aldehyde 23 (containing an E-4,5-alkene)LiCl, DBU, CH3CN, 0.01 M~2:4:153%[5]
Aldehyde 22 (saturated phosphono ester)LiCl, DBU, CH3CN, 0.01 MOnly EE-isomer observed15%[5]
Aldehyde 22 (saturated phosphono ester)NaH, benzene, 15-crown-5 (catalytic)Only EE-isomer observed55%[5]
Problem 3: Difficulty in Final Demethylation/Deprotection Step

Question: The final demethylation of the tetra-O-methyl-cylindrocyclophane A precursor is proving to be challenging, resulting in low yields or decomposition of the product. What conditions are recommended for this step?

Answer: The removal of methyl ether protecting groups, especially in a complex molecule like this compound, can be difficult and may require harsh conditions. However, a successful method has been reported that proceeds in good yield without observable byproducts.

Recommended Protocol: Demethylation using Methyl Magnesium Iodide

A reported method for the clean removal of all four methyl ethers involves fusion with excess methyl magnesium iodide at high temperature under vacuum. This method was reported to provide (-)-cylindrocyclophane A in approximately 60% yield with no other observed byproducts.[5]

Experimental Protocol: Demethylation

  • Reagent Preparation: Prepare a solution of methyl magnesium iodide (MeMgI) in an appropriate solvent.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, place the tetra-O-methyl-cylindrocyclophane A precursor.

  • Reaction: Add a large excess of the MeMgI solution to the precursor.

  • Heating: Carefully heat the reaction mixture to 160 °C under vacuum. The reaction is a fusion at this stage.

  • Monitoring and Workup: Monitor the reaction for the disappearance of the starting material. Upon completion, cool the reaction mixture and carefully quench with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Purification: Extract the product with an organic solvent and purify using standard chromatographic techniques.

Experimental Protocols

Key Experiment: Double Horner-Emmons Macrocyclic Dimerization

This protocol is based on a successful synthesis of the this compound core.[5]

Materials:

  • Saturated phosphono ester aldehyde precursor (e.g., compound 22 in the cited literature)

  • Sodium hydride (NaH)

  • Anhydrous benzene

  • 15-crown-5 ether

Procedure:

  • Prepare a solution of the saturated phosphono ester aldehyde precursor in anhydrous benzene.

  • In a separate flask, prepare a suspension of sodium hydride in anhydrous benzene.

  • Add a catalytic amount of 15-crown-5 ether to the sodium hydride suspension.

  • Slowly add the solution of the precursor to the sodium hydride suspension at room temperature over several hours using a syringe pump to maintain high-dilution conditions.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting macrocycle by column chromatography.

Visualizations

experimental_workflow cluster_precursor Precursor Preparation cluster_reaction Macrocyclization cluster_purification Workup & Purification start Linear Precursor precursor_sol Prepare Precursor Solution (Anhydrous Solvent) start->precursor_sol slow_addition Slow Addition (Syringe Pump) precursor_sol->slow_addition High Dilution reaction_vessel Reaction Vessel (Large Volume of Anhydrous Solvent) reaction_vessel->slow_addition monitoring Reaction Monitoring (TLC, LC-MS) slow_addition->monitoring workup Quenching & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Pure this compound purification->product

Caption: Workflow for macrocyclization under high-dilution conditions.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies problem Low Yield of Macrocycle / High Oligomer Content conc High Precursor Concentration problem->conc conditions Suboptimal Reaction Conditions problem->conditions high_dilution Implement High-Dilution conc->high_dilution optimize_solvent Optimize Solvent & Temperature conditions->optimize_solvent optimize_catalyst Optimize Catalyst Loading conditions->optimize_catalyst

Caption: Troubleshooting logic for low macrocyclization yield.

References

Technical Support Center: Improving the Efficiency of Late-Stage Functionalization of the Cylindrocyclophane Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the late-stage functionalization (LSF) of the cylindrocyclophane core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and modification of these complex macrocycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the late-stage C-H functionalization of the cylindrocyclophane core?

A1: The most common challenges include:

  • Achieving high regioselectivity: Due to the presence of multiple, electronically similar C-H bonds on the aromatic rings and the aliphatic chains of the cylindrocyclophane core, directing a functionalization to a specific position is a primary hurdle.

  • Low reaction yields: The steric hindrance of the macrocyclic structure and the potential for catalyst deactivation can lead to incomplete reactions and low product yields.

  • Catalyst selection and optimization: Identifying the optimal catalyst and ligand system that is both reactive and selective for the desired transformation on the complex cylindrocyclophane scaffold is critical.

  • Purification of products: The functionalized cylindrocyclophane analogues often have similar polarities, making their separation from starting materials and byproducts challenging, frequently requiring advanced purification techniques like HPLC.[1]

  • Scalability: Methods that work well on a small scale may not be directly transferable to larger scale synthesis required for further studies.

Q2: How can I improve the regioselectivity of C-H functionalization on the cylindrocyclophane core?

A2: Improving regioselectivity can be achieved through several strategies:

  • Use of Directing Groups: Employing a directing group, such as a Weinreb amide, can effectively guide the catalyst to a specific C-H bond, as demonstrated in the synthesis of (-)-cylindrocyclophane A.[1]

  • Catalyst Control: The choice of catalyst and its ligands plays a crucial role. Sterically hindered catalysts can favor less crowded C-H bonds, while electronically tuned catalysts can differentiate between C-H bonds of varying electron density. For example, specific dirhodium tetracarboxylate catalysts have shown high regioselectivity in C-H functionalization reactions.[1]

  • Solvent and Additive Screening: The reaction solvent and the presence of additives can significantly influence the regioselectivity by altering the catalyst's aggregation state, solubility, and interaction with the substrate.

Q3: What are the key considerations for choosing a catalyst for a specific C-H functionalization on a cylindrocyclophane?

A3: Key considerations for catalyst selection include:

  • The type of C-H bond to be functionalized: Different catalysts are optimized for activating sp², sp³, benzylic, or aliphatic C-H bonds.

  • The desired functional group to be introduced: The catalyst must be compatible with the reagents used for the functionalization (e.g., acetoxylation, arylation).

  • The presence of other functional groups: The catalyst should be tolerant of other functional groups present in the cylindrocyclophane molecule to avoid undesired side reactions.

  • Stereoselectivity requirements: For creating or modifying stereocenters, a chiral catalyst is necessary. The choice of chiral ligands is critical for achieving high enantioselectivity or diastereoselectivity.

Q4: I am observing significant amounts of starting material even after prolonged reaction times. What could be the issue?

A4: This could be due to several factors:

  • Catalyst deactivation: The catalyst may be decomposing under the reaction conditions. This can sometimes be observed by a change in color of the reaction mixture (e.g., formation of palladium black).

  • Insufficient catalyst loading: For complex substrates like cylindrocyclophanes, a higher catalyst loading than typically used for simpler molecules might be necessary.

  • Poor substrate solubility: The cylindrocyclophane starting material may not be fully dissolved in the reaction solvent, limiting its availability for the catalytic reaction.

  • Presence of impurities: Impurities in the starting material, reagents, or solvent can poison the catalyst.

Troubleshooting Guides

Problem 1: Low or No Conversion
Possible Cause Troubleshooting Steps
Catalyst Deactivation - Ensure strictly inert reaction conditions (degas solvent, use a glovebox or Schlenk line).- Consider a more robust catalyst or ligand system.- Add the catalyst in portions throughout the reaction.
Insufficient Catalyst Loading - Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).- Perform a small-scale screen with varying catalyst loadings to find the optimum.
Poor Substrate Solubility - Screen different solvents or solvent mixtures to improve solubility.- Increase the reaction temperature, if the catalyst and reagents are stable at higher temperatures.
Reagent Decomposition - Check the stability of the functionalizing reagent under the reaction conditions.- Add the reagent slowly or in portions.
Problem 2: Poor Regioselectivity / Mixture of Isomers
Possible Cause Troubleshooting Steps
Lack of Directing Group Influence - If possible, install a directing group at a strategic position on the cylindrocyclophane core.
Inappropriate Catalyst/Ligand - Screen a panel of catalysts with different steric and electronic properties.- For palladium-catalyzed reactions, experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. For rhodium-catalyzed reactions, explore different chiral carboxylate ligands.[1]
Reaction Conditions Favoring Multiple Pathways - Optimize the reaction temperature; lower temperatures often lead to higher selectivity.- Screen different solvents, as they can influence the transition state energies of different reaction pathways.
Problem 3: Product Decomposition or Side Product Formation
Possible Cause Troubleshooting Steps
Over-reaction or Multiple Functionalizations - Reduce the reaction time.- Use a lower stoichiometry of the functionalizing reagent.
Sensitivity of the Product to Reaction Conditions - Lower the reaction temperature.- Consider a milder oxidant or base.
Undesired Reactivity of Other Functional Groups - Protect sensitive functional groups prior to the C-H functionalization step.- Choose a more chemoselective catalyst system.
Problem 4: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Co-elution of Product and Starting Material - Optimize the mobile phase for column chromatography (try different solvent systems and gradients).- If using normal phase silica, consider reverse-phase chromatography or vice-versa.- For very similar compounds, preparative HPLC is often necessary.[1]
Presence of Catalyst Residues - Use a metal scavenger resin to remove residual palladium or rhodium.- Perform an aqueous workup with a chelating agent (e.g., EDTA).
Formation of Hard-to-Separate Diastereomers - Optimize the reaction to improve diastereoselectivity.- Chiral HPLC or SFC may be required for separation.

Quantitative Data from the Total Synthesis of (-)-Cylindrocyclophane A

The following tables summarize key quantitative data from a successful total synthesis of (-)-cylindrocyclophane A, which heavily utilized late-stage C-H functionalization.[1]

Table 1: Rhodium-Catalyzed C-H Functionalization Steps

StepSubstrateCatalystReagentYieldDiastereomeric Ratio (dr)
Primary C-H FunctionalizationAryl diazoacetate & trans-2-hexeneRh₂(R-p-PhTPCP)₄-73%-
Stepwise Macrocyclization (C1-C2)Diazoacetate & Aryl iodideRh₂(R-2-Cl-5-BrTPCP)₄-68%19:1
Stepwise Macrocyclization (C14-C15)DiazoesterRh₂(R-2-Cl-5-BrTPCP)₄-70%8:1
Direct CyclodimerizationAryl diazoacetateRh₂(R-2-Cl-5-BrTPCP)-19%6:1

Table 2: Palladium-Catalyzed C-H Functionalization Steps

StepSubstrateCatalystLigandOxidantYield
Tetra-C(sp²)-H AcetoxylationMacrocycle with Weinreb amidesPd(OAc)₂5-(trifluoromethyl)pyridine-3-sulfonic acidPhI(OAc)₂60%

Detailed Experimental Protocols

Protocol 1: General Procedure for Dirhodium-Catalyzed C(sp³)-H Functionalization

This protocol is a general guideline based on the synthesis of (-)-cylindrocyclophane A.[1]

  • Preparation: In a glovebox, a flame-dried reaction vessel is charged with the dirhodium catalyst (0.1-1.0 mol%).

  • Addition of Reactants: The cylindrocyclophane substrate (1.0 equiv) and the diazo compound (1.0-1.2 equiv) are dissolved in a suitable anhydrous solvent (e.g., dichloromethane or hexane) and added to the reaction vessel.

  • Reaction: The reaction mixture is stirred at the specified temperature (often room temperature) and monitored by TLC or LC-MS.

  • Workup: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, often followed by preparative HPLC to isolate the desired product.

Protocol 2: Palladium-Catalyzed Amide-Directed C(sp²)-H Acetoxylation

This protocol is adapted from the late-stage tetra-acetoxylation in the synthesis of (-)-cylindrocyclophane A.[1]

  • Preparation: To a dried reaction vial, add the cylindrocyclophane substrate containing a directing group (e.g., Weinreb amide) (1.0 equiv), Pd(OAc)₂ (10 mol%), the ligand (e.g., 5-(trifluoromethyl)pyridine-3-sulfonic acid, 20 mol%), and the oxidant (e.g., PhI(OAc)₂, 4.0 equiv).

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., a mixture of acetic acid and trifluoroethanol).

  • Reaction: The vial is sealed and the mixture is stirred at an elevated temperature (e.g., 100 °C) for the specified time, monitoring by LC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated.

  • Purification: The crude product is purified by flash chromatography on silica gel.

Visualized Workflows and Logic

Experimental_Workflow cluster_prep Preparation cluster_functionalization Late-Stage Functionalization cluster_post Post-Reaction Start Cylindrocyclophane Core Protect Protecting Group Installation (if needed) Start->Protect Reaction C-H Functionalization (e.g., Acetoxylation, Arylation) Protect->Reaction Deprotect Deprotection (if needed) Reaction->Deprotect Purify Purification (Column Chromatography, HPLC) Deprotect->Purify Analysis Characterization (NMR, MS) Purify->Analysis End End Analysis->End Final Product

Caption: A generalized experimental workflow for the late-stage functionalization of the cylindrocyclophane core.

Troubleshooting_Tree cluster_yield Yield Issue cluster_selectivity Selectivity Issue Start Low Yield or Poor Selectivity Check_Conversion Check Conversion Start->Check_Conversion Regio Regioselectivity Start->Regio Stereo Stereoselectivity Start->Stereo Low_Conversion Low Conversion Check_Conversion->Low_Conversion < 90% High_Conversion High Conversion (Product Loss) Check_Conversion->High_Conversion > 90% Catalyst Catalyst Deactivation? Low_Conversion->Catalyst Purification_Loss Purification Loss? High_Conversion->Purification_Loss Conditions Harsh Conditions? Catalyst->Conditions Catalyst_Regio Optimize Catalyst/Ligand Regio->Catalyst_Regio Catalyst_Stereo Screen Chiral Ligands Stereo->Catalyst_Stereo Temp_Regio Lower Temperature Catalyst_Regio->Temp_Regio Solvent_Stereo Change Solvent Catalyst_Stereo->Solvent_Stereo

Caption: A decision tree for troubleshooting common issues in cylindrocyclophane functionalization.

Catalyst_Selection cluster_inputs Input Parameters cluster_decision Decision Process cluster_output Output Title Catalyst Selection Logic Bond_Type C-H Bond Type (sp², sp³, benzylic) Title->Bond_Type Functional_Group Desired Functional Group (OAc, Aryl, etc.) Title->Functional_Group Stereochem Stereochemistry Required? (Yes/No) Title->Stereochem Metal_Choice Choose Metal Center (Pd, Rh, etc.) Bond_Type->Metal_Choice Functional_Group->Metal_Choice Ligand_Choice Select Ligand Class (Chiral, Achiral, Bulky) Stereochem->Ligand_Choice Metal_Choice->Ligand_Choice Condition_Opt Optimize Conditions (Solvent, Temp, Additives) Ligand_Choice->Condition_Opt Final_Catalyst Optimized Catalytic System Condition_Opt->Final_Catalyst

Caption: Logical relationship for selecting a suitable catalyst system for C-H functionalization.

References

Technical Support Center: Addressing Poor Solubility of Cylindrocyclophane A in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of cylindrocyclophane A during biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?

A: This is a common issue known as "precipitation upon dilution." It occurs because this compound is highly hydrophobic. While it may dissolve in 100% dimethyl sulfoxide (DMSO), the final concentration of DMSO in your aqueous assay buffer is often too low to maintain its solubility. When the DMSO concentration drops, the hydrophobic this compound molecules aggregate and precipitate out of the solution.

Troubleshooting Steps:

  • Optimize DMSO Concentration: Determine the highest final concentration of DMSO that your assay can tolerate without affecting the biological system (e.g., cells, enzymes). Many cell-based assays can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific threshold for your experiment.[1][2][3][4]

  • Modify the Dilution Protocol: Instead of a single large dilution, try a serial dilution approach. This can sometimes help to keep the compound in solution.

  • Use a Co-solvent: A mixture of solvents can be more effective at solubilizing hydrophobic compounds than a single solvent. Consider using a combination of DMSO with other organic solvents like ethanol or polyethylene glycol (PEG).

  • Employ Solubility Enhancers: Incorporate excipients such as cyclodextrins or surfactants into your assay buffer to help encapsulate and solubilize this compound.

Q2: What is the maximum recommended concentration of DMSO for cell-based assays?

A: The maximum tolerated DMSO concentration is highly cell-line dependent. For most cell lines, a final concentration of 0.1% to 0.5% DMSO is considered safe for short-term exposure (up to 72 hours).[3] However, some sensitive cell lines may show signs of toxicity or altered function even at these low concentrations.[1][2] Concentrations above 1% are generally not recommended as they can lead to significant cytotoxicity, membrane damage, and apoptosis.[1][3][4][5] It is imperative to perform a DMSO tolerance test for your specific cell line and assay duration.

Q3: How can cyclodextrins help with the solubility of this compound?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They can encapsulate hydrophobic molecules like this compound within their central cavity, forming an "inclusion complex."[6][7][8] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[6][7][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[7]

Q4: I am still observing variability in my results despite my efforts to solubilize this compound. What could be the cause?

A: Inconsistent results can stem from several factors related to compound handling and solubility:

  • Incomplete Solubilization of Stock Solution: Ensure that your initial stock solution in 100% DMSO is fully dissolved. Visually inspect for any particulate matter. Gentle warming or sonication can aid in dissolution.

  • Precipitation Over Time: Even if initially soluble, the compound may precipitate out of the assay buffer over the course of a long incubation period.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plasticware (e.g., microplates, pipette tips), reducing the actual concentration of the compound in solution. Using low-adhesion plasticware can mitigate this issue.

  • Hygroscopic Nature of DMSO: DMSO readily absorbs water from the atmosphere, which can alter the concentration of your stock solution over time.[3] Always use anhydrous DMSO and store stock solutions properly.

Troubleshooting Guide

IssuePossible CauseRecommended Solutions
Visible precipitate upon dilution in aqueous buffer Low final DMSO concentration.- Determine the maximum tolerable DMSO concentration for your assay.- Use a serial dilution method.- Employ a co-solvent system (e.g., DMSO/ethanol).
Compound has very low aqueous solubility.- Utilize solubility enhancers like cyclodextrins (e.g., HP-β-CD).- Prepare a lipid-based formulation if compatible with the assay.
High variability in assay results Incomplete dissolution of stock solution.- Ensure complete dissolution of the stock solution by vortexing and, if necessary, gentle warming or sonication. Visually confirm the absence of particulates.
Compound precipitation during the assay.- Perform a time-course solubility study by preparing the final dilution and observing for precipitation at different time points.- Consider using a formulation that provides greater stability in the assay medium.
Adsorption of the compound to plasticware.- Use low-retention pipette tips and microplates.- Include a non-ionic surfactant at a low concentration (e.g., 0.01% Pluronic F-68) in the assay buffer, if compatible.
Unexpected cytotoxicity in vehicle control wells DMSO concentration is too high for the cell line.- Perform a DMSO dose-response experiment to determine the no-effect concentration for your specific cells and assay duration.[3][4]
Contamination of DMSO or stock solution.- Use high-purity, sterile-filtered DMSO.- Prepare fresh stock solutions and filter-sterilize if necessary.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous, sterile-filtered DMSO

    • Sterile, amber microcentrifuge tubes

    • Analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound and transfer it to a sterile, amber microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Cap the tube tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles. If undissolved material remains, sonicate the tube in a water bath for 5-10 minutes.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Tolerated DMSO Concentration
  • Materials:

    • Your specific cell line

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • Anhydrous DMSO

    • Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay)

    • Multichannel pipette

    • Plate reader

  • Procedure:

    • Seed your cells in a 96-well plate at the desired density for your assay and allow them to adhere overnight.

    • Prepare a series of dilutions of DMSO in your cell culture medium to achieve final concentrations ranging from 0.01% to 2% (e.g., 0.01, 0.05, 0.1, 0.25, 0.5, 1, 2%). Also, include a "no DMSO" control.

    • Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

    • Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

    • At the end of the incubation, add the cell viability reagent and measure the signal according to the manufacturer's instructions.

    • Calculate the percentage of cell viability for each DMSO concentration relative to the "no DMSO" control. The highest DMSO concentration that does not cause a significant decrease in cell viability (e.g., >90% viability) is your maximum tolerated concentration.

Protocol 3: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Materials:

    • This compound stock solution in DMSO

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Your aqueous assay buffer

    • Vortex mixer

  • Procedure:

    • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v). The concentration may need to be optimized.

    • In a separate tube, add the required volume of the HP-β-CD solution.

    • While vigorously vortexing the HP-β-CD solution, slowly add the this compound stock solution drop by drop. A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point.

    • Continue to vortex for an additional 1-2 minutes.

    • Allow the mixture to equilibrate at room temperature for at least one hour with gentle agitation.

    • This cyclodextrin-complexed solution can then be further diluted in the assay buffer as needed.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Solubilization Strategy cluster_assay Biological Assay cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve direct_dilution Direct Dilution dissolve->direct_dilution Strategy 1 co_solvent Co-Solvent Dilution dissolve->co_solvent Strategy 2 cyclodextrin Cyclodextrin Formulation dissolve->cyclodextrin Strategy 3 add_to_assay Add to Assay Buffer direct_dilution->add_to_assay co_solvent->add_to_assay cyclodextrin->add_to_assay incubate Incubate add_to_assay->incubate precipitation Precipitation? add_to_assay->precipitation measure Measure Endpoint incubate->measure precipitation->incubate No cluster_solubilization cluster_solubilization precipitation->cluster_solubilization Yes, Re-evaluate Strategy

Caption: Experimental workflow for addressing this compound solubility.

logical_relationship compound This compound hydrophobicity High Hydrophobicity compound->hydrophobicity solubility Poor Aqueous Solubility hydrophobicity->solubility precipitation Precipitation in Assay solubility->precipitation inaccurate_results Inaccurate Results precipitation->inaccurate_results dmso DMSO Stock dilution Aqueous Dilution dmso->dilution dilution->precipitation stable_solution Stable Assay Solution dilution->stable_solution with enhancers enhancers Solubility Enhancers (e.g., Cyclodextrins) enhancers->stable_solution improves accurate_results Accurate Results stable_solution->accurate_results

Caption: Logical relationship of factors affecting this compound assays.

References

Validation & Comparative

Unraveling the Cytotoxic Parity of Cylindrocyclophane A and its Mirror Image

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of (-)-cylindrocyclophane A and its enantiomer, (+)-cylindrocyclophane A, reveals a noteworthy equivalence in their cytotoxic activity against human colon cancer cells. This guide presents the experimental data, details the methodologies employed for this determination, and illustrates the key biological pathway implicated in their mechanism of action.

In the realm of natural product chemistry and drug discovery, the stereochemistry of a molecule often dictates its biological activity. However, research into the cytotoxic properties of the marine-derived [7.7]paracyclophane, cylindrocyclophane A, has demonstrated a compelling exception. Both the naturally occurring (-)-cylindrocyclophane A and its synthetic mirror image, (+)-cylindrocyclophane A, exhibit virtually identical potency in inhibiting the growth of HCT-116 human colon cancer cells.[1][2][3] This finding suggests that the chiral nature of this compound is not a determining factor for its cytotoxic effects.

The primary cytotoxic activity is instead attributed to the resorcinol motifs embedded within the rigid paracyclophane framework.[1][2][3] This is further supported by comparative studies with analogues. A tetramethylated version of this compound, where the hydroxyl groups of the resorcinol moieties are masked, shows no significant cell growth inhibition.[3] Conversely, a "half-sized" analogue, containing a single 2,5-dialkylresorcinol unit, displays reduced but still present cytotoxicity, highlighting the importance of the resorcinol functionality and the enhancing effect of the macrocyclic structure.[3]

Comparative Cytotoxicity Data

The growth inhibitory effects of (-)-cylindrocyclophane A, its enantiomer, and related analogues on the HCT-116 human colon cancer cell line are summarized below. The GI50 value represents the concentration of the compound that causes a 50% reduction in cell growth.

CompoundCell LineGI50 (µM)[3]
(-)-Cylindrocyclophane AHCT-1162
(+)-Cylindrocyclophane AHCT-1162
Tetramethylated this compoundHCT-116>50
"Half-sized" AnalogueHCT-11620

Experimental Protocol: Sulforhodamine B (SRB) Cell Growth Inhibition Assay

The following protocol outlines the Sulforhodamine B (SRB) assay, a colorimetric method used to determine cell growth inhibition by measuring cellular protein content. This method is suitable for the evaluation of cytotoxicity of compounds like this compound and its enantiomer against adherent cell lines such as HCT-116.

Materials:

  • HCT-116 cells

  • Growth medium (e.g., McCoy's 5A with 10% FBS)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count HCT-116 cells.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of growth medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in growth medium.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate the plates for a further 48-72 hours.

  • Cell Fixation:

    • Carefully remove the medium.

    • Gently add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate the plates at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 50 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the optical density (OD) at a wavelength of 515 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition using the following formula:

    • The GI50 value can be determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: The Ubiquitin-Proteasome Pathway

While the exact molecular target of this compound is still under investigation, evidence suggests that it may act as a proteasome inhibitor. The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of damaged or unnecessary proteins, thereby regulating numerous cellular functions, including cell cycle progression and apoptosis.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Protein Ubiquitination cluster_proteasome Proteasome Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ub Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Apoptosis Apoptosis Proteasome->Apoptosis Cylindrocyclophane This compound Cylindrocyclophane->Proteasome Inhibition

Figure 1. The Ubiquitin-Proteasome Pathway and proposed inhibition by this compound.

The diagram above illustrates the key stages of the ubiquitin-proteasome pathway. Target proteins are tagged for degradation by the covalent attachment of a polyubiquitin chain. This process involves a cascade of three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating). The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large protein complex, into smaller peptides. Inhibition of the proteasome by compounds like this compound leads to the accumulation of ubiquitinated proteins, which can trigger a cellular stress response and ultimately lead to programmed cell death, or apoptosis.

Experimental Workflow

The overall workflow for comparing the cytotoxicity of this compound and its enantiomer is depicted below.

Cytotoxicity_Workflow cluster_preparation Preparation cluster_assay Cytotoxicity Assay (SRB) cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (-)-Cylindrocyclophane A (+)-Cylindrocyclophane A Compound_Treatment Treat Cells with Compounds Compound_Prep->Compound_Treatment Cell_Culture Culture HCT-116 Cells Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Fix_Stain Fix with TCA & Stain with SRB Compound_Treatment->Fix_Stain Measure_OD Solubilize Dye & Measure OD Fix_Stain->Measure_OD Calculate_GI Calculate % Growth Inhibition Measure_OD->Calculate_GI Determine_GI50 Determine GI50 Values Calculate_GI->Determine_GI50

Figure 2. Experimental workflow for cytotoxicity comparison.

References

Unveiling the Potency of Cylindrocyclophane A Analogues: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of cylindrocyclophane A analogues. By presenting quantitative biological data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to facilitate a deeper understanding of the therapeutic potential of these natural products and their derivatives.

Cylindrocyclophanes, a class of [7.7]paracyclophanes isolated from cyanobacteria, have garnered significant interest in the scientific community due to their potent cytotoxic and antibacterial activities.[1] this compound, a prominent member of this family, has been the focus of extensive research, leading to the synthesis and biological evaluation of numerous analogues. Understanding the relationship between the structural modifications of these analogues and their biological efficacy is crucial for the development of novel therapeutic agents.

Core Insights into the Structure-Activity Relationship

Initial studies have revealed several key aspects of the SAR of this compound analogues. The cytotoxicity of these compounds is primarily attributed to the resorcinol motifs embedded within the robust [7.7]paracyclophane framework.[2] Interestingly, the chirality of this compound has been found to be irrelevant to its cytotoxic effects.[2]

Structural modifications have been focused on various parts of the molecule, including the macrocyclic ring size, the resorcinol core, and the side chains. Halogenation of the resorcinol rings, for instance, has been shown to have a significant impact on biological activity.

Comparative Biological Activity of this compound Analogues

The following tables summarize the in vitro cytotoxic and antibacterial activities of this compound and a selection of its key analogues. These data have been compiled from various studies to provide a comparative overview of their potency.

Table 1: Cytotoxicity of this compound and Analogues against Human Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)[3]
(-)-Cylindrocyclophane AKB2-10
LoVo2-10
(-)-Cylindrocyclophane FKB2-10
LoVo2-10
Nostocyclophane DKB2-10
LoVo2-10

Table 2: Antibacterial Activity of this compound Analogues against Staphylococcus aureus

CompoundStrainMIC (µM)[4]MBC (µM)[4]
Tetrabrominated [7.7]paracyclophane (10)S. aureus12.525
Unsubstituted [7.7]paracyclophane (7b)S. aureus>200-
[6.6]cylindrocyclophanes (1a, 7a)S. aureusInactive-
Acetate-protected monomers (6a-c)S. aureusInactive-

Mechanism of Action: Inhibition of the Ubiquitin-Proteasome Pathway

The cytotoxic activity of cylindrocyclophanes is linked to the inhibition of the 20S proteasome, a key component of the ubiquitin-proteasome pathway (UPP).[5] The UPP is a major cellular machinery responsible for the degradation of most short-lived and damaged proteins, thereby regulating critical cellular processes such as cell cycle progression, signal transduction, and apoptosis.[1][6] By inhibiting the proteasome, cylindrocyclophanes disrupt protein homeostasis, leading to the accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP->AMP+PPi E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub E3 E3 Ubiquitin Ligase E2->E3 Ub PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein (Ub)n Protein Target Protein Protein->E3 Proteasome 26S Proteasome (20S core + 19S caps) PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Protein Degradation Cylindrocyclophane This compound Analogue Cylindrocyclophane->Proteasome Inhibition Cytotoxicity_Assay_Workflow A Seed KB or LoVo cells in 96-well plates B Incubate overnight (37°C, 5% CO2) A->B C Treat cells with cylindrocyclophane analogues B->C D Incubate for 72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

References

A Comparative Analysis of Cylindrocyclophane A and Nostocyclophane D Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of two related natural products, cylindrocyclophane A and nostocyclophane D. Both are [7.7]paracyclophanes isolated from cyanobacteria and have demonstrated potential as anticancer agents. This analysis is supported by experimental data on their efficacy against various cancer cell lines and an exploration of their known mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and nostocyclophane D has been evaluated against several human cancer cell lines. The following table summarizes the reported 50% growth inhibition (GI50) values, providing a direct comparison of their potency.

CompoundCell LineCell TypeGI50 (µM)
This compound KBHuman nasopharyngeal carcinoma~0.85 - 8.5¹
LoVoHuman colon adenocarcinoma~0.85 - 8.5¹
Nostocyclophane D KBHuman nasopharyngeal carcinoma~0.76[1]
LoVoHuman colon adenocarcinoma~0.76[1]

¹The GI50 for cylindrocyclophanes A-F is reported as a range of 0.5-5 µg/mL. For the purpose of this table, an approximate molar concentration range has been calculated using the molecular weight of this compound (588.8 g/mol ). It is important to note that this is an estimated conversion for comparative purposes. Nostocyclophane D appears to be slightly more potent than the general class of cylindrocyclophanes against these two cell lines[1].

Experimental Protocols

The following outlines a typical experimental protocol for determining the cytotoxicity of natural products like this compound and nostocyclophane D using a colorimetric assay, such as the MTT or a similar GI50 assay.

Cell Culture and Treatment
  • Cell Lines and Culture Conditions: Human cancer cell lines (e.g., KB, LoVo) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and resume logarithmic growth for 24 hours.

  • Compound Preparation and Application: Stock solutions of this compound and nostocyclophane D are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of dilutions are then made in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. The media from the wells is replaced with the media containing the test compounds.

Cytotoxicity Assay (MTT Assay Principle)
  • Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic or cytostatic effects.

  • MTT Reagent Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Crystal Formation: The plates are incubated for an additional 3-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to purple, insoluble formazan crystals.

  • Solubilization: The culture medium is carefully removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 value, the concentration of the compound that causes a 50% reduction in cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

This compound: Proteasome Inhibition Leading to Apoptosis

Cylindrocyclophanes have been identified as inhibitors of the 20S proteasome. The proteasome is a critical cellular complex responsible for degrading damaged or unnecessary proteins. Inhibition of the proteasome leads to the accumulation of these proteins, which in turn can trigger programmed cell death, or apoptosis. This is a key mechanism by which this compound exerts its cytotoxic effects against cancer cells. The downstream signaling cascade initiated by proteasome inhibition involves the activation of caspases, a family of proteases that execute the apoptotic process.

cylindrocyclophane_A_pathway cluster_cell Cancer Cell Cylindrocyclophane_A This compound Proteasome 20S Proteasome Cylindrocyclophane_A->Proteasome Inhibition Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degradation Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Caspase_9 Caspase-9 Pro_Apoptotic->Caspase_9 Activation Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution

This compound's apoptotic pathway via proteasome inhibition.
Nostocyclophane D: Induction of Apoptosis

While the precise molecular target of nostocyclophanes has not been as extensively characterized as that of cylindrocyclophanes, experimental evidence indicates that they also induce apoptosis in cancer cells. The cytotoxic effects observed suggest that nostocyclophane D likely activates one of the key apoptotic signaling pathways, leading to the activation of executioner caspases and subsequent cell death. The diagram below illustrates a generalized apoptotic pathway that could be initiated by nostocyclophane D.

nostocyclophane_pathway cluster_cell Cancer Cell Nostocyclophane_D Nostocyclophane D Upstream_Target Upstream Target (Undetermined) Nostocyclophane_D->Upstream_Target Apoptotic_Signal Apoptotic Signal Initiation Upstream_Target->Apoptotic_Signal Activation Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Signal->Initiator_Caspases Activation Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Initiator_Caspases->Executioner_Caspases Activation Apoptosis Apoptosis Executioner_Caspases->Apoptosis Execution

Generalized apoptotic pathway induced by Nostocyclophane D.

Conclusion

Both this compound and nostocyclophane D exhibit potent cytotoxic activity against human cancer cell lines, with nostocyclophane D showing slightly greater potency in the examples provided. The mechanism of action for this compound is well-established as a proteasome inhibitor that triggers apoptosis. While nostocyclophane D also induces apoptosis, its specific upstream molecular target requires further investigation. The distinct chemical structures of these two classes of [7.7]paracyclophanes may account for differences in their potency and potentially their mechanisms of action. Further research into the specific cellular targets of nostocyclophanes could provide valuable insights for the development of novel anticancer therapeutics.

References

Cylindrocyclophane A: A Novel Natural Proteasome Inhibitor on the Horizon for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 14, 2025 – Researchers in the fields of oncology and drug discovery are closely examining cylindrocyclophane A, a naturally occurring paracyclophane, as a promising new proteasome inhibitor for cancer treatment. This comparison guide provides an in-depth analysis of this compound, benchmarking its performance against established proteasome inhibitors and detailing the experimental data that underscore its potential.

The ubiquitin-proteasome system is a critical pathway for protein degradation within cells and a validated target for anticancer therapies. By inhibiting the proteasome, cancer cells are unable to eliminate misfolded or regulatory proteins, leading to cell cycle arrest and programmed cell death (apoptosis). This compound, originally isolated from cyanobacteria, has demonstrated significant cytotoxic activity against various cancer cell lines, including KB and LoVo human tumor cells. Its unique chemical structure, featuring two hydroxyl functional groups, is believed to be a key contributor to its biological activity.

Comparative Performance of Proteasome Inhibitors

To objectively evaluate the potential of this compound, its performance must be compared with that of other well-characterized proteasome inhibitors. This guide includes data on both natural and synthetic inhibitors, such as the clinically approved drugs bortezomib and carfilzomib, as well as the natural product salinosporamide A.

InhibitorTypeTarget Proteasome Subunit(s)IC50 (nM) - Chymotrypsin-like (β5) ActivityCell Line Cytotoxicity (IC50)
This compound Natural (Paracyclophane)Chymotrypsin-like (presumed)Data not yet fully available in public domainModerate cytotoxicity against KB and LoVo tumor cell lines[1]
Bortezomib (Velcade®) Synthetic (Boronate)Chymotrypsin-like (β5), Caspase-like (β1)0.6 - 73-20 nM (Multiple Myeloma cell lines)[2]
Carfilzomib (Kyprolis®) Synthetic (Epoxyketone)Chymotrypsin-like (β5)<5 - 5.21 nM (Raji cells); 6.34 - 76.51 nM (Breast cancer cell lines)[3][4]
Salinosporamide A (Marizomib) Natural (β-lactone)Chymotrypsin-like (β5), Caspase-like (β1), Trypsin-like (β2)1.3 - 3.511 ng/mL (HCT-116 cells); 8.2 nM (RPMI 8226 cells)[5][6][7]

Experimental Protocols

The validation of any new drug candidate relies on robust and reproducible experimental data. Below are the detailed methodologies for the key experiments cited in this guide.

20S Proteasome Activity Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on the proteasome's catalytic activity.

Principle: The assay measures the cleavage of a fluorogenic peptide substrate specific for one of the three proteolytic activities of the 20S proteasome (chymotrypsin-like, trypsin-like, or caspase-like). Inhibition of this cleavage by a compound results in a decreased fluorescent signal, which is proportional to the inhibitory activity.

Protocol:

  • Reagents: Purified 20S proteasome, specific fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), and the test compound (this compound or comparators) at various concentrations.

  • Procedure: a. The purified 20S proteasome is pre-incubated with the test compound for a specified time (e.g., 15-30 minutes) at 37°C in the assay buffer. b. The fluorogenic substrate is added to initiate the reaction. c. The fluorescence is measured kinetically over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates). d. The rate of substrate cleavage is calculated from the linear phase of the reaction. e. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., KB, LoVo) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathways and Experimental Workflows

The inhibition of the proteasome by this compound is hypothesized to trigger a cascade of downstream signaling events, ultimately leading to cancer cell death.

The Ubiquitin-Proteasome Pathway and NF-κB Signaling

The proteasome is a key regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In many cancers, NF-κB is constitutively active, promoting cell survival and proliferation. Proteasome inhibitors block the degradation of IκBα, an inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.

Ubiquitin_Proteasome_NF_kB_Pathway Ub Ubiquitin Ub_Protein Ubiquitinated Protein Protein Target Protein Protein->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Peptides Peptides Proteasome->Peptides Cylindrocyclophane_A This compound Cylindrocyclophane_A->Proteasome Inhibits IkBa_NFkB IκBα-NF-κB (Inactive) p_IkBa p-IκBα IkBa_NFkB->p_IkBa Phosphorylation NFkB NF-κB (Active) p_IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription (Pro-survival)

Caption: Inhibition of the proteasome by this compound prevents IκBα degradation, leading to NF-κB inactivation.

Experimental Workflow for Validation

The process of validating a novel proteasome inhibitor like this compound involves a multi-step approach, from initial screening to in-depth mechanistic studies.

Experimental_Workflow Start Start: Natural Product Isolation Screening Primary Screening: Proteasome Inhibition Assay Start->Screening Cytotoxicity Secondary Screening: Cell Viability Assays (e.g., MTT) Screening->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Apoptosis Apoptosis Assays (e.g., Caspase Activity) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) Mechanism->CellCycle Signaling Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Mechanism->Signaling End Lead Candidate Validation Apoptosis->End CellCycle->End Signaling->End

Caption: A stepwise workflow for the validation of this compound as a proteasome inhibitor.

Future Directions

While the initial findings are promising, further research is necessary to fully elucidate the therapeutic potential of this compound. Key next steps include:

  • Comprehensive IC50 Determination: Establishing precise IC50 values for this compound against all three catalytic subunits of the proteasome.

  • Broad-Spectrum Cytotoxicity Screening: Evaluating its efficacy against a wider panel of cancer cell lines.

  • In-depth Mechanistic Studies: Investigating the specific molecular pathways involved in this compound-induced apoptosis and cell cycle arrest.

  • In Vivo Efficacy: Assessing its anti-tumor activity and toxicity in preclinical animal models.

The exploration of novel natural products like this compound offers a promising avenue for the development of the next generation of cancer therapeutics. Its unique structure and potent biological activity warrant continued investigation as a potential lead compound in the fight against cancer.

References

A Comparative Guide to the Synthetic Efficiency of Routes to Cylindrocyclophane A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cylindrocyclophane A, a cytotoxic [7.7]paracyclophane natural product, has attracted significant attention from the synthetic chemistry community due to its unique molecular architecture and potential therapeutic applications. Several distinct total syntheses have been developed, each employing a unique strategy for the construction of the challenging 22-membered macrocycle. This guide provides a comparative analysis of the synthetic efficiency of four prominent routes to this compound, with a focus on quantitative data, detailed experimental protocols for key transformations, and visual representations of the synthetic strategies.

Comparison of Synthetic Efficiency

The efficiency of a synthetic route is a critical factor in the practical production of a target molecule. Key metrics for comparison include the total number of steps in the longest linear sequence and the overall yield. The following table summarizes these metrics for the total syntheses of this compound developed by the research groups of Smith, Hoye, Stoltz/Davies, and Nicolaou.

Synthetic RouteKey Macrocyclization StrategyLongest Linear Sequence (Steps)Overall Yield (%)
Smith (Second Generation) Olefin Cross-Metathesis/Ring-Closing Metathesis168.1
Hoye Double Horner-Emmons Macrocyclization~18Not explicitly reported
Stoltz/Davies Rhodium-Catalyzed C-H Functionalization/Dimerization17 (or 19 for scalable route)Not explicitly reported
Nicolaou (Formal Synthesis) Ramberg–Bäcklund Reaction19 (to an advanced intermediate)1.7 (for Cylindrocyclophane F)

Note: The overall yield for the Hoye and Stoltz/Davies syntheses of this compound are not explicitly stated in the reviewed literature. The Nicolaou synthesis is a formal synthesis of this compound, with the reported yield corresponding to the synthesis of the related cylindrocyclophane F.

Synthetic Strategies and Key Visualizations

The core challenge in the synthesis of this compound lies in the construction of the [7.7]paracyclophane core. Each of the compared routes employs a distinct and innovative approach to this macrocyclization.

Smith's Olefin Metathesis Approach

The Smith group's second-generation synthesis utilizes a powerful olefin cross-metathesis and ring-closing metathesis cascade to form the macrocyclic diene.[1][2] This strategy offers a convergent and efficient route to the core structure.

Smith_Synthesis A Dienyl Monomer B Olefin Cross-Metathesis (Grubbs' Catalyst) A->B Dimerization C [7.7]Paracyclophane Diene B->C D Further Functionalization C->D E This compound D->E

Caption: Smith's Olefin Metathesis Route.

Hoye's Double Horner-Emmons Macrocyclization

The Hoye synthesis employs a double Horner-Emmons olefination to construct the 22-membered ring.[3] This intramolecular reaction efficiently stitches together the two ends of a linear precursor to form the desired macrocycle.

Hoye_Synthesis A Linear Precursor (Aldehyde-Phosphonate) B Double Horner-Emmons Macrocyclization A->B C Macrocyclic Diene B->C D Stereoselective Transformations C->D E This compound D->E

Caption: Hoye's Horner-Emmons Approach.

Stoltz and Davies' C-H Functionalization Strategy

A more recent approach by the Stoltz and Davies groups leverages a rhodium-catalyzed C-H functionalization reaction to achieve a highly efficient and stereoselective macrocyclization.[4][5][6] This method represents a significant advance in the application of C-H activation in complex molecule synthesis.

Stoltz_Davies_Synthesis A α-Diazo Ester Monomer B Rh-Catalyzed C-H Functionalization/ Dimerization A->B C [7.7]Paracyclophane Core B->C D Late-Stage Functionalization C->D E This compound D->E

Caption: Stoltz/Davies C-H Functionalization Route.

Nicolaou's Ramberg–Bäcklund Reaction Approach

The Nicolaou group developed a formal synthesis of this compound that features a Ramberg–Bäcklund reaction for the formation of the macrocyclic olefin.[7] This classic named reaction provides a unique entry into the [7.7]paracyclophane system.

Nicolaou_Synthesis A Bis-sulfone Precursor B Ramberg–Bäcklund Reaction A->B C Macrocyclic Olefin B->C D Elaboration to Advanced Intermediate C->D E Formal Synthesis of This compound D->E

Caption: Nicolaou's Ramberg–Bäcklund Strategy.

Experimental Protocols for Key Macrocyclization Steps

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. The following are representative protocols for the key macrocyclization steps in the discussed syntheses, as described in the supporting information of the respective publications.

Smith's Olefin Cross-Metathesis/Ring-Closing Metathesis

General Procedure: To a solution of the dienyl monomer in degassed solvent (e.g., CH₂Cl₂) is added a solution of Grubbs' catalyst (e.g., second-generation) in the same solvent. The reaction mixture is stirred at a specified temperature for a designated period. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford the desired [7.7]paracyclophane diene.

Hoye's Double Horner-Emmons Macrocyclization

General Procedure: A solution of the linear aldehyde-phosphonate precursor in a suitable solvent (e.g., THF) is added dropwise over an extended period to a suspension of a base (e.g., NaH) in the same solvent at a specific temperature. The reaction mixture is stirred for a set time, and the reaction is monitored for the disappearance of the starting material. The reaction is then carefully quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography to yield the macrocyclic diene.

Stoltz and Davies' Rhodium-Catalyzed C-H Functionalization/Dimerization

General Procedure: To a solution of the α-diazo ester monomer in a suitable solvent (e.g., dichloromethane) is added the rhodium catalyst (e.g., Rh₂(esp)₂). The reaction mixture is stirred at a controlled temperature for a specified duration. The solvent is then removed in vacuo, and the crude product is purified by flash column chromatography to provide the [7.7]paracyclophane core.

Nicolaou's Ramberg–Bäcklund Reaction

General Procedure: To a solution of the macrocyclic bis-sulfone in a suitable solvent system (e.g., t-BuOH/CH₂Cl₂) is added a base (e.g., potassium tert-butoxide) and a halogenating agent (e.g., CBr₂F₂). The reaction mixture is stirred at a specific temperature for a certain period. The reaction is then quenched, and the product is extracted. The combined organic extracts are dried, concentrated, and purified by column chromatography to give the macrocyclic olefin.

Conclusion

The total synthesis of this compound has served as a platform for the development and application of innovative synthetic methodologies. The Smith, Hoye, Stoltz/Davies, and Nicolaou routes each offer a unique and powerful strategy for the construction of this complex natural product. While the Smith and Stoltz/Davies syntheses are notable for their efficiency in terms of step count and, in the case of Smith's work, a reported overall yield, the ideal choice of synthetic route will depend on the specific goals of the research, including the desired scale of synthesis, available starting materials and reagents, and the expertise of the research team. The continued exploration of new synthetic strategies will undoubtedly lead to even more efficient and elegant approaches to this compound and other complex natural products.

References

A Comparative Analysis of the Biological Activity of Cylindrocyclophane A and Other [7.7]Paracyclophanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of cylindrocyclophane A and other notable [7.7]paracyclophanes, supported by experimental data. The information is intended to assist researchers in understanding the structure-activity relationships and therapeutic potential of this unique class of natural products.

Executive Summary

This compound, a naturally occurring [7.7]paracyclophane, has garnered significant attention for its potent cytotoxic and antimicrobial properties. This guide delves into a comparative analysis of this compound with other members of the [7.7]paracyclophane family, including merocyclophanes and carbamidocyclophanes. The primary mechanism of cytotoxic action for many of these compounds involves the inhibition of the 20S proteasome, a critical cellular machinery for protein degradation, leading to programmed cell death (apoptosis). The macrocyclic [7.7]paracyclophane scaffold, coupled with the embedded resorcinol motifs, is crucial for their biological activity.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of this compound and other selected [7.7]paracyclophanes.

Table 1: Cytotoxicity of [7.7]Paracyclophanes against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound KB (human oral carcinoma)~2-10 µg/mL[1]
LoVo (human colon adenocarcinoma)~2-10 µg/mL[1]
Cylindrocyclophane F KB (human oral carcinoma)~2-10 µg/mL[1]
LoVo (human colon adenocarcinoma)~2-10 µg/mL[1]
Merocyclophane A HT-29 (human colon adenocarcinoma)3.3[2][3][4]
Merocyclophane B HT-29 (human colon adenocarcinoma)1.7[2][3][4]
Carbamidocyclophane A LN18 (human glioblastoma)2.1 - 3.1[5]
5637 (human urinary bladder carcinoma)0.8 - 2.1[6]
Carbamidocyclophane B LN18 (human glioblastoma)2.1 - 3.1[5]
5637 (human urinary bladder carcinoma)0.8 - 2.1[6]
Carbamidocyclophane C LN18 (human glioblastoma)2.1 - 3.1[5]
5637 (human urinary bladder carcinoma)0.8 - 2.1[6]
Cylindrocyclophane A4 - (Proteasome ChT-L activity)3.93
Cylindrocyclophane A3 - (Proteasome ChT-L activity)2.75
Cylindrocyclophane A2 - (Proteasome ChT-L activity)2.55

Table 2: Antimicrobial Activity of [7.7]Paracyclophanes

CompoundMicroorganismMIC (µM)Reference
Tetrabrominated [7.7]paracyclophane Staphylococcus aureus12.5[7]
Unsubstituted [7.7]paracyclophane congener Staphylococcus aureus>200[7]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HT-29, LoVo, KB, LN18, 5637)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (Cylindrocyclophanes) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8][9][10][11][12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9][10][11]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10][11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in CAMHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[13]

Mandatory Visualization

Signaling Pathway: Proteasome Inhibition and Apoptosis Induction

Proteasome_Inhibition_Pathway

Caption: Proteasome inhibition by cylindrocyclophanes.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add [7.7]Paracyclophanes (serial dilutions) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

References

A Comparative Guide to the In Vivo Efficacy of Cylindrocyclophane A Derivatives and Related Paracyclophanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cylindrocyclophane A and its derivatives represent a class of natural products with demonstrated cytotoxic and antibacterial properties in preclinical, in vitro settings. However, a comprehensive assessment of their in vivo efficacy in animal models of disease remains notably absent from the current scientific literature. This guide provides a comparative overview of the available biological data for this compound derivatives and contrasts it with the in vivo efficacy of structurally related paracyclophane compounds in models of inflammation and cancer.

This document aims to summarize the existing data to inform future research directions and highlight the potential of the broader paracyclophane scaffold in drug development. While direct in vivo comparisons with this compound derivatives are not possible at this time, the data from related compounds offer valuable insights into potential therapeutic applications and mechanisms of action.

This compound Derivatives: In Vitro Biological Activity

Research on this compound and its synthetic derivatives has primarily focused on their synthesis and in vitro biological characterization. The available data indicate potential as antibacterial and cytotoxic agents.

Antibacterial Activity

Studies have shown that synthetic modifications of the cylindrocyclophane scaffold can modulate antibacterial activity. For instance, a divergent synthesis approach has led to the generation of novel cylindrocyclophane analogues with activity against methicillin-resistant Staphylococcus aureus (MRSA). It was observed that structural simplification of the cylindrocyclophane core generally led to decreased antibacterial efficacy. However, bromination of the aromatic rings was found to significantly enhance the activity of some derivatives.[1]

Table 1: In Vitro Antibacterial Activity of Selected Cylindrocyclophane Derivatives against S. aureus

CompoundModificationTarget StrainActivity Metric (e.g., MIC)Reference
Cylindrocyclophane Analogue 1 Simplified coreS. aureusReduced activity[1]
Cylindrocyclophane Analogue 2 Brominated coreMRSAIncreased activity[1]

Note: Specific MIC (Minimum Inhibitory Concentration) values are often proprietary or not fully disclosed in initial publications. Researchers are encouraged to consult the primary literature for detailed quantitative data.

Cytotoxic Activity

Natural cylindrocyclophanes have been reported to exhibit cytotoxicity, a characteristic that has prompted interest in their potential as anticancer agents. The core resorcinol structure is believed to be a key contributor to this activity.

Comparative In Vivo Efficacy of Structurally Related Paracyclophanes

In the absence of in vivo data for this compound derivatives, this section details the reported in vivo efficacy of other compounds built upon the paracyclophane scaffold.

Anti-Inflammatory Activity of [2.2]Paracyclophaneacetic Acid

A notable example of a bioactive paracyclophane is [2.2]paracyclophaneacetic acid. Enantiomers of this compound have demonstrated anti-inflammatory properties in various rodent models.

Table 2: In Vivo Anti-Inflammatory Efficacy of pR-(-)-[2.2]Paracyclophaneacetic Acid

Animal ModelAdministrationDoseEndpoint% InhibitionReference
Phorbol myristate acetate (PMA)-induced mouse ear edemaTopical10⁻⁶ mmol/earEar swelling58%[2]
Oxazolone-induced mouse contact dermatitisTopical10⁻⁶ mmol/earEar swelling42%[2]
Carrageenan-induced rat paw edemaOral10 mg/kgPaw volume31.4%[2]

Interestingly, the anti-inflammatory mechanism of [2.2]paracyclophaneacetic acid does not appear to involve the inhibition of cyclooxygenase-1 (COX-1) or 12-lipoxygenase, suggesting a potentially novel mode of action.[2]

Anti-Cancer Activity of Paracyclophane Derivatives

While specific in vivo anti-cancer data for paracyclophane derivatives structurally similar to this compound is limited, the broader class of tubulin polymerization inhibitors includes compounds with paracyclophane-like rigid scaffolds. These compounds often exhibit in vivo efficacy in xenograft models of cancer. For instance, novel tubulin inhibitors have shown significant tumor growth inhibition in mouse models.[3]

Table 3: Example of In Vivo Anti-Cancer Efficacy of a Novel Tubulin Polymerization Inhibitor

Animal ModelCell LineAdministrationDosing ScheduleEndpoint% Tumor Growth InhibitionReference
Mouse Xenograft4T1 (Breast Cancer)Intravenous5, 10, 20 mg/kg, every other day for 12 daysTumor weight49.2%, 58.1%, 84.0%[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Carrageenan-Induced Rat Paw Edema

This is a standard model for evaluating acute inflammation.

  • Animals: Male Wistar rats (or other suitable strain) are used.

  • Induction of Edema: A sub-plantar injection of 1% carrageenan in saline (typically 100 µL) is administered into the right hind paw of the rats.[1][4]

  • Test Compound Administration: The test compound (e.g., pR-(-)-[2.2]paracyclophaneacetic acid) is administered, typically orally or intraperitoneally, at a specified time before the carrageenan injection.[1]

  • Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[1]

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control (vehicle-treated) group.

Phorbol Myristate Acetate (PMA)-Induced Mouse Ear Edema

This model is used to assess topical anti-inflammatory activity.

  • Animals: Female NMRI mice (or other suitable strain) are used.

  • Induction of Inflammation: A solution of PMA in a suitable solvent (e.g., acetone) is applied topically to the inner surface of the mouse ear.[5]

  • Test Compound Administration: The test compound is applied topically to the same ear, often shortly after the PMA application.[5]

  • Measurement of Inflammation: Ear thickness is measured with a caliper before and at various time points after PMA application. Alternatively, at the end of the experiment, a biopsy punch is taken from the ear, and the weight is compared to a control ear.[5][6]

  • Data Analysis: The percentage inhibition of ear swelling is calculated by comparing the change in ear thickness or weight in the treated group to the control group.

Cancer Xenograft Mouse Model

This model is widely used to evaluate the in vivo efficacy of potential anti-cancer drugs.

  • Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Cell Implantation: A suspension of human cancer cells (e.g., 4T1 breast cancer cells) is injected subcutaneously or orthotopically into the mice.[7][8]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Test Compound Administration: The test compound is administered to the mice through a relevant route (e.g., intravenous, oral, intraperitoneal) according to a specified dosing schedule.[3]

  • Measurement of Efficacy: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and weighed. Animal body weight is also monitored as an indicator of toxicity.[9]

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volume or weight in the treated groups to the vehicle-treated control group.

Signaling Pathways and Mechanisms of Action

The signaling pathways through which these compounds exert their effects are critical for understanding their therapeutic potential and for further drug development.

Potential Anti-Inflammatory Pathways

As the anti-inflammatory activity of [2.2]paracyclophaneacetic acid is not mediated by COX inhibition, other pathways are likely involved. General anti-inflammatory signaling pathways that could be investigated for paracyclophane derivatives include the NF-κB and MAPK pathways, which are central regulators of inflammatory responses.[10][11]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell Stimulus e.g., PMA, Carrageenan Receptor Receptor Activation Stimulus->Receptor MAPK MAPK Pathway (p38, JNK, ERK) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Pro_inflammatory Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, etc.) MAPK->Pro_inflammatory NFkB->Pro_inflammatory Paracyclophane [2.2]Paracyclophaneacetic Acid Paracyclophane->MAPK Potential Inhibition Paracyclophane->NFkB Potential Inhibition

Caption: Potential anti-inflammatory signaling pathways that may be modulated by paracyclophane derivatives.

Potential Anti-Cancer Pathways

For anti-cancer applications, tubulin polymerization is a key target. Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Some tubulin inhibitors have also been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

anti_cancer_pathway Paracyclophane Paracyclophane-based Tubulin Inhibitor Tubulin Tubulin Monomers Paracyclophane->Tubulin Inhibition Polymerization Polymerization Paracyclophane->Polymerization PI3K_Akt PI3K/Akt Pathway Paracyclophane->PI3K_Akt Potential Modulation Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Disruption Microtubule Disruption Polymerization->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Cell_Survival->Apoptosis

Caption: Proposed mechanism of action for paracyclophane-based tubulin polymerization inhibitors.

Conclusion and Future Directions

The this compound scaffold holds promise as a source of novel therapeutic agents, as suggested by its in vitro antibacterial and cytotoxic activities. However, the critical next step of in vivo evaluation is currently a significant gap in the literature. The presented data on related paracyclophane derivatives with demonstrated in vivo anti-inflammatory and anti-cancer efficacy provide a strong rationale for advancing this compound derivatives into animal models of disease.

Future research should focus on:

  • In vivo efficacy studies of synthesized this compound derivatives in relevant animal models of cancer and inflammation.

  • Pharmacokinetic and toxicological profiling of promising lead compounds.

  • Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to better understand their mechanisms of action.

By addressing these research gaps, the full therapeutic potential of the this compound class of natural products can be explored.

References

Validating the Antibacterial Spectrum of Cylindrocyclophane A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cylindrocyclophane A, a member of the unique[1][1]paracyclophane family of natural products, has demonstrated notable antibacterial activity. This guide provides an objective comparison of its performance against various bacterial strains and other antibiotics, supported by available experimental data.

Data Presentation: Comparative Antibacterial Activity

The antibacterial spectrum of this compound and its analogs is primarily directed against Gram-positive bacteria, with significantly less or no activity against Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and a related compound, carbamidocyclophane F, against key bacterial pathogens. For comparison, MIC values of common antibiotics are also included.

CompoundOrganismMIC (µM)Comparator AntibioticOrganismMIC (µg/mL)
This compound Staphylococcus aureus0.45[2]VancomycinStaphylococcus aureus≤2
Carbamidocyclophane F Staphylococcus aureus0.1[3]DaptomycinStaphylococcus aureus≤1[4]
Enterococcus faecalis0.2[3]LinezolidEnterococcus faecalis2-4
Mycobacterium tuberculosis0.8[3]IsoniazidMycobacterium tuberculosis0.015-0.03
RifampicinMycobacterium tuberculosis0.06-0.25
Cylindrocyclophane Analogs Serratia marcescens>200[2]CiprofloxacinSerratia marcescens0.25-1
Escherichia coli>200[2]CiprofloxacinEscherichia coli≤0.25
Pseudomonas aeruginosa>200[2]CiprofloxacinPseudomonas aeruginosa≤0.5
Carbamidocyclophane F Acinetobacter baumanniiInactive[3]MeropenemAcinetobacter baumannii≤2
Escherichia coliInactive[3]CiprofloxacinEscherichia coli≤0.25
Pseudomonas aeruginosaInactive[3]CiprofloxacinPseudomonas aeruginosa≤0.5

Experimental Protocols: Determining Antibacterial Spectrum

The primary method for determining the antibacterial spectrum and potency of a compound is by measuring its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The broth microdilution method is a standard and widely accepted protocol.

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the organism.

Materials:

  • Test compound (e.g., this compound)

  • Standard antibiotics for comparison

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Mycobacterium tuberculosis)

  • Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 Broth for M. tuberculosis)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards for inoculum standardization

  • Incubator

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and comparator antibiotics in a suitable solvent. Perform serial two-fold dilutions in the appropriate broth medium to achieve a range of concentrations in the microtiter plate.

  • Inoculum Preparation: Culture the bacterial strains overnight on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterial species (e.g., 35-37°C for 16-20 hours for most common bacteria; 37°C for 7-21 days for M. tuberculosis).

  • Determination of MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can also be read using a microplate reader.

Mandatory Visualization

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound Test Compound & Standard Antibiotics SerialDilution Serial Dilution of Compounds Compound->SerialDilution Bacteria Bacterial Strains InoculumPrep Inoculum Preparation & Standardization Bacteria->InoculumPrep Media Broth Media Media->SerialDilution PlateInoculation Inoculation of 96-well Plates SerialDilution->PlateInoculation InoculumPrep->PlateInoculation Incubation Incubation PlateInoculation->Incubation MIC_Determination MIC Determination (Visual/Reader) Incubation->MIC_Determination Data_Analysis Data Analysis & Comparison MIC_Determination->Data_Analysis

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action Signaling Pathway

The precise mechanism of action for this compound is still under investigation; however, studies on synthetic analogues suggest a mechanism involving the disruption of the bacterial cell membrane's proton gradient. This dissipation of the transmembrane proton motive force can interfere with essential cellular processes like ATP synthesis and transport of molecules across the membrane.

mechanism_of_action cluster_membrane Bacterial Cell Membrane cluster_cellular_processes Cellular Processes Cylindrocyclophane This compound ProtonGradient Proton Motive Force (Δp) Cylindrocyclophane->ProtonGradient Disrupts Membrane Lipid Bilayer ATPSynthesis ATP Synthesis ProtonGradient->ATPSynthesis Drives Transport Nutrient & Ion Transport ProtonGradient->Transport Drives CellDeath Bacterial Cell Death ATPSynthesis->CellDeath Inhibition leads to Transport->CellDeath Inhibition leads to

References

A Comparative Guide to the Biosynthesis of Cylindrocyclophanes and Nostocyclophanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic pathways of two fascinating families of cyanobacterial natural products: cylindrocyclophanes and nostocyclophanes. Both classes of compounds possess a unique [7.7]paracyclophane scaffold, a feature that has intrigued chemists and biologists alike. While the biosynthesis of cylindrocyclophanes has been extensively studied, the pathway leading to nostocyclophanes is less characterized but is believed to follow a similar enzymatic logic. This guide will objectively compare their biosynthetic pathways, supported by available data, and provide insights into the enzymatic machinery responsible for their assembly.

Core Biosynthetic Machinery: A Shared Heritage

The biosynthesis of both cylindrocyclophanes and nostocyclophanes is rooted in a hybrid polyketide synthase (PKS) pathway. The core mechanism involves the synthesis of a monomeric alkylresorcinol unit, which then undergoes a remarkable dimerization and cyclization to form the characteristic paracyclophane ring system. The genetic blueprint for this intricate process is encoded in biosynthetic gene clusters (BGCs).

The cylindrocyclophane (cyl) BGC, identified in Cylindrospermum licheniforme, serves as the primary model for understanding the biosynthesis of these molecules. It is strongly hypothesized that nostocyclophane-producing Nostoc species possess a homologous BGC, with variations in specific "decorating" enzymes accounting for the structural diversity observed between the two families.

Comparative Analysis of Biosynthetic Genes and Enzymes

While a complete and experimentally verified nostocyclophane (nos) BGC is not yet fully described in the literature, comparative genomics with related paracyclophane BGCs (such as those for merocyclophanes and carbamidocyclophanes from Nostoc sp.) allows for a confident prediction of the key enzymatic players. The following table summarizes the key genes and their proposed functions in the cylindrocyclophane pathway, with inferred homologs in the nostocyclophane pathway.

Gene (Cylindrocyclophane) Enzyme Proposed Function in Cylindrocyclophane Biosynthesis Predicted Homolog in Nostocyclophane Biosynthesis Notes on Potential Differences
cylAAcyl-AMP ligaseActivates a fatty acid precursor (decanoic acid) by adenylation.Likely presentSubstrate specificity may vary, leading to different alkyl chain lengths.
cylBAcyl Carrier Protein (ACP)Covalently binds the activated fatty acid for subsequent modifications.Likely present
cylCHalogenaseCatalyzes the chlorination of the alkyl chain on the ACP-bound precursor. This is a critical step for the subsequent cyclization.[1]Likely presentThe presence and type of halogenation may vary among different nostocyclophanes.
cylD, cylHType I Polyketide Synthases (PKS)Extend the fatty acid chain with malonyl-CoA units.Likely presentDomain organization and substrate specificity of PKS modules could differ, leading to variations in the polyketide backbone.
cylE, cylF, cylGHMG-CoA synthase-like enzymesResponsible for the installation of a β-methyl group on the polyketide chain.May be absent or replacedThe presence and position of methyl groups are key distinguishing features between cylindrocyclophanes and some nostocyclophanes. Merocyclophanes, for example, have an α-methyl group installed by a different enzymatic machinery.
cylIType III Polyketide Synthase (PKS)Catalyzes the Claisen condensation and cyclization of the polyketide chain to form the resorcinol ring of the monomeric precursor.[2][3][4]Likely present
cylKAlkylating EnzymeCatalyzes the crucial C-C bond formation between two chlorinated monomeric precursors to form the paracyclophane ring. This is a Friedel-Crafts-type alkylation.[2][3][4]Likely present
cylJ, cylL, cylM, cylN, cylO, cylPTailoring EnzymesPerform various modifications such as hydroxylation, glycosylation, and other decorations on the paracyclophane scaffold.Present with significant variationThese enzymes are the primary source of structural diversity between cylindrocyclophanes and the various known nostocyclophanes. They can include oxidoreductases, glycosyltransferases, and other modifying enzymes.

Biosynthetic Pathway Overview

The proposed biosynthetic pathways for cylindrocyclophanes and nostocyclophanes are depicted below. The core pathway leading to the paracyclophane scaffold is likely conserved, with divergences occurring in the initial precursor selection and the final tailoring steps.

Cylindrocyclophane_Biosynthesis cluster_precursor Precursor Activation cluster_modification Chain Elongation and Modification cluster_cyclization Monomer Formation and Dimerization cluster_tailoring Tailoring Fatty Acid Fatty Acid Activated Precursor Activated Precursor Fatty Acid->Activated Precursor CylA, CylB Chlorinated Precursor Chlorinated Precursor Activated Precursor->Chlorinated Precursor CylC Elongated & Methylated Chain Elongated & Methylated Chain Chlorinated Precursor->Elongated & Methylated Chain CylD, CylH, CylE, CylF, CylG Alkylresorcinol Monomer Alkylresorcinol Monomer Elongated & Methylated Chain->Alkylresorcinol Monomer CylI Paracyclophane Scaffold Paracyclophane Scaffold Alkylresorcinol Monomer->Paracyclophane Scaffold CylK (Dimerization) Cylindrocyclophanes Cylindrocyclophanes Paracyclophane Scaffold->Cylindrocyclophanes CylJ, L, M, N, O, P

Nostocyclophane_Biosynthesis cluster_precursor Precursor Activation cluster_modification Chain Elongation and Modification cluster_cyclization Monomer Formation and Dimerization cluster_tailoring Tailoring Fatty Acid Fatty Acid Activated Precursor Activated Precursor Fatty Acid->Activated Precursor NosA-like, NosB-like Modified Precursor Modified Precursor Activated Precursor->Modified Precursor NosC-like (Halogenase) Elongated Chain Elongated Chain Modified Precursor->Elongated Chain Type I PKS Alkylresorcinol Monomer Alkylresorcinol Monomer Elongated Chain->Alkylresorcinol Monomer NosI-like (Type III PKS) Paracyclophane Scaffold Paracyclophane Scaffold Alkylresorcinol Monomer->Paracyclophane Scaffold NosK-like (Dimerization) Nostocyclophanes Nostocyclophanes Paracyclophane Scaffold->Nostocyclophanes Various Tailoring Enzymes

Experimental Protocols: Key Methodologies

The elucidation of the cylindrocyclophane biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. These same methodologies are applicable to the study of nostocyclophane biosynthesis.

Gene Cluster Identification and Bioinformatic Analysis
  • Protocol:

    • Genomic DNA from the producing cyanobacterial strain is sequenced using next-generation sequencing technologies.

    • The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.

    • Homology searches (e.g., BLAST) are performed using known PKS genes, particularly the highly conserved domains, to pinpoint the candidate gene cluster.

    • The identified gene cluster is annotated to predict the function of each open reading frame (ORF) based on homology to characterized enzymes.

In Vitro Enzyme Assays
  • Acyl-AMP Ligase (CylA) Activity Assay:

    • The cylA gene is cloned and expressed in a suitable host (e.g., E. coli), and the protein is purified.

    • The enzymatic reaction is typically initiated by adding the purified CylA to a reaction mixture containing the fatty acid substrate (e.g., decanoic acid), ATP, and MgCl₂.

    • The formation of the acyl-AMP intermediate can be monitored using various methods, such as radioisotope labeling (e.g., [α-³²P]ATP) followed by thin-layer chromatography (TLC) and autoradiography, or by coupled spectrophotometric assays.

  • Type III PKS (CylI) Activity Assay:

    • The cylI gene is cloned, and the CylI protein is expressed and purified.

    • The substrate for CylI is the polyketide chain attached to an ACP. A synthetic mimic, such as an N-acetylcysteamine (SNAC) thioester of the polyketide, is often used for in vitro assays.

    • The reaction is initiated by incubating purified CylI with the SNAC-thioester substrate and malonyl-CoA.

    • The formation of the resorcinol product is monitored by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Isotopic Labeling Studies
  • Protocol:

    • The producing cyanobacterial strain is cultured in a medium supplemented with isotopically labeled precursors, such as [¹³C]-acetate or deuterated fatty acids.

    • After a suitable incubation period, the cyclophane natural products are extracted from the culture.

    • The extracted compounds are purified by chromatography.

    • The incorporation of the isotopic labels is analyzed by mass spectrometry (to observe mass shifts) and nuclear magnetic resonance (NMR) spectroscopy (to determine the position of ¹³C labels). These data provide direct evidence for the building blocks of the natural product.

Conclusion and Future Directions

The biosynthesis of cylindrocyclophanes is a well-established paradigm for the formation of [7.7]paracyclophane natural products. The available evidence strongly suggests that nostocyclophanes are assembled through a conserved pathway, with the observed structural diversity arising from variations in tailoring enzymes. Future research, including the sequencing and characterization of a nostocyclophane BGC, will be crucial to fully delineate the enzymatic steps leading to this important class of molecules. The heterologous expression of these pathways and the in vitro reconstitution of the enzymatic machinery will not only provide definitive proof of gene function but also open up avenues for the engineered biosynthesis of novel paracyclophane analogs with potentially valuable biological activities.

References

evaluating the therapeutic potential of cylindrocyclophane A compared to known anticancer drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the novel cyanobacterial metabolite, cylindrocyclophane A, reveals promising anticancer activity, positioning it as a noteworthy candidate for further preclinical and clinical investigation. This guide provides a comparative analysis of its therapeutic potential against established anticancer drugs, supported by available experimental data.

Introduction

This compound, a unique [7.7]paracyclophane natural product isolated from the cyanobacterium Cylindrospermum licheniforme, has demonstrated significant cytotoxic effects against various cancer cell lines. Its complex structure and biological activity have spurred research into its synthesis and mechanism of action, highlighting its potential as a novel anticancer agent. This document aims to provide researchers, scientists, and drug development professionals with a detailed comparison of this compound's therapeutic profile relative to well-known anticancer drugs, focusing on its cytotoxicity, mechanism of action, and the signaling pathways it modulates.

Cytotoxicity Profile: A Head-to-Head Comparison

Quantitative analysis of the half-maximal inhibitory concentration (IC50) is a critical measure of a compound's cytotoxic potency. The following tables summarize the available IC50 data for this compound and standard chemotherapeutic agents against the KB (human oral squamous carcinoma) and LoVo (human colon adenocarcinoma) cell lines. It is important to note that variations in experimental conditions can lead to a wide range of reported IC50 values.

Table 1: IC50 Values against KB Human Oral Squamous Carcinoma Cells

CompoundIC50 ValueUnit
This compound2 - 10[1]µg/mL
Doxorubicin0.03[2]µM
Doxorubicin0.18[3]µg/mL
Cisplatin--
Paclitaxel--

Table 2: IC50 Values against LoVo Human Colon Adenocarcinoma Cells

CompoundIC50 ValueUnit
This compound2 - 10[1]µg/mL
DoxorubicinDoxorubicin-resistant LoVo cells are less sensitive than the parental line.[4][5]-
CisplatinReduces viability by ~30%-
Paclitaxel2.24[6]nM

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols and units. Further standardized testing is required for a definitive assessment.

Mechanism of Action: Targeting the Proteasome

Several studies indicate that the anticancer activity of certain cylindrocyclophane derivatives stems from their ability to inhibit the 20S proteasome, a critical cellular machinery responsible for protein degradation.[3] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering programmed cell death (apoptosis) in cancer cells.

Proteasome Inhibition Signaling Pathway

The following diagram illustrates the general mechanism of proteasome inhibition and its downstream effects on cancer cells.

Proteasome_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Intracellular This compound This compound Proteasome Proteasome This compound->Proteasome Inhibition Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Accumulation Accumulation of Misfolded & Regulatory Proteins Proteasome->Accumulation Blockage Ubiquitinated_Proteins Ubiquitinated Proteins Ubiquitinated_Proteins->Proteasome UPR Unfolded Protein Response (UPR) Accumulation->UPR NFkB_Inhibition NF-κB Pathway Inhibition Accumulation->NFkB_Inhibition Apoptosis Apoptosis UPR->Apoptosis NFkB_Inhibition->Apoptosis

Caption: Proteasome inhibition by this compound.

This pathway highlights how blocking the proteasome disrupts cellular homeostasis, leading to the activation of pro-apoptotic signaling cascades. This mechanism is shared with the well-established anticancer drug, Bortezomib.

Bortezomib Signaling Pathway (for comparison)

Bortezomib_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome Inhibition IκBα IκBα Proteasome->IκBα Prevents Degradation NFkB NF-κB IκBα->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Blocked Gene_Transcription Pro-survival Gene Transcription Nucleus->Gene_Transcription Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition of survival signals leads to apoptosis

Caption: Bortezomib's inhibition of the NF-κB pathway.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound and other compounds is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cancer cells (e.g., KB or LoVo) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Screening Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat with Serial Dilutions of Test Compound seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Safety Operating Guide

Navigating the Safe Disposal of Cylindrocyclophane A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Cylindrocyclophane A, a naturally occurring cyclophane with notable cytotoxicity against various cancer cell lines, necessitates stringent disposal protocols to ensure the safety of laboratory personnel and the environment.[1] As a compound with potent biological activity, its handling and disposal fall under the general category of cytotoxic waste management. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for handling hazardous chemical waste in a research and development setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat, and safety goggles. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust particles.

Quantitative Data on Cytotoxic Waste Disposal Parameters

Due to the specific nature of this compound, publicly available quantitative data on its direct disposal parameters is limited. However, the disposal of cytotoxic compounds, in general, is guided by principles of chemical inactivation and destruction. The primary method for the complete destruction of cytotoxic compounds is high-temperature incineration.

ParameterGuidelineRationale
Incineration Temperature > 850°C (often up to 1200°C)Ensures complete thermal decomposition of the cytotoxic molecules, preventing the release of harmful residues into the atmosphere.[2]
Waste Segregation Designated, clearly labeled, leak-proof containers (often purple).Prevents cross-contamination and ensures that cytotoxic waste is easily identifiable for specialized disposal.[2][3][4]
Container Type Rigid, puncture-resistant containers for sharps; leak-proof bags or containers for solid and liquid waste.Ensures safe containment and transport of the hazardous material without risk of spills or exposure.[3][5]

Experimental Protocol: General Laboratory Decontamination

While specific inactivation protocols for this compound are not widely published, a general procedure for decontaminating surfaces and glassware that have come into contact with cytotoxic agents can be adapted. A common approach involves treatment with a chemical oxidizing agent.

Materials:

  • 10% Sodium Hypochlorite Solution (Bleach)

  • Sodium Thiosulfate Solution (for neutralization)

  • Appropriate PPE (gloves, goggles, lab coat)

  • Designated cytotoxic waste containers

Procedure:

  • Initial Decontamination: Carefully wipe all surfaces and glassware contaminated with this compound with a 10% sodium hypochlorite solution. Ensure a contact time of at least 15-30 minutes.

  • Neutralization: Following decontamination, rinse the surfaces and glassware with a sodium thiosulfate solution to neutralize the residual bleach.

  • Final Rinse: Thoroughly rinse the items with water.

  • Disposal of Decontamination Materials: All disposable materials used in the decontamination process (e.g., wipes, paper towels) must be disposed of as cytotoxic waste.

Disposal Workflow for this compound

The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting. This process ensures that the waste is handled safely from the point of generation to its final destruction.

CylindrocyclophaneA_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Generation of this compound Waste (e.g., unused compound, contaminated labware) B Segregate into Designated Cytotoxic Waste Containers (Purple, Clearly Labeled) A->B Immediate Segregation C Store Securely in a Designated and Ventilated Area B->C Safe Storage D Arrange for Pickup by Certified Hazardous Waste Disposal Service C->D Scheduled Collection E Transport to a Licensed Waste Treatment Facility D->E Compliant Transport F High-Temperature Incineration (>850°C) E->F Final Destruction

Figure 1. Step-by-step workflow for the safe disposal of this compound waste.

Key Procedural Steps for Disposal:

  • Segregation at the Source: Immediately upon generation, all waste contaminated with this compound, including unused solid compound, solutions, contaminated gloves, pipette tips, and glassware, must be placed in designated, leak-proof, and clearly labeled cytotoxic waste containers.[2][3][4] These containers are typically color-coded purple to signify cytotoxic hazards.[2][3]

  • Waste Container Management:

    • Solid Waste: Place in a rigid, puncture-resistant container with a secure lid.[5]

    • Liquid Waste: Collect in a compatible, leak-proof container. Avoid overfilling containers; they should be filled to no more than 75-80% of their capacity.

    • Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.[5]

  • Labeling: All waste containers must be clearly labeled with the words "Cytotoxic Waste" and a list of the contents.[2][6] Follow your institution's specific labeling requirements.

  • Storage: Store sealed cytotoxic waste containers in a secure, designated, and well-ventilated area away from general laboratory traffic.[2] This storage area should be clearly marked with appropriate hazard symbols.

  • Professional Disposal: The disposal of cytotoxic waste must be handled by a licensed hazardous waste management company.[3] Do not dispose of this compound or its contaminated materials in the regular trash or down the drain. The primary method for the destruction of cytotoxic waste is high-temperature incineration, which ensures the complete breakdown of the hazardous compounds.[2][3]

By adhering to these procedures, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe laboratory environment while complying with environmental regulations. Always consult your institution's specific safety and environmental health guidelines for hazardous waste disposal.

References

Essential Safety and Handling of Cylindrocyclophane A in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Operational and Disposal Plan for the Cytotoxic Compound Cylindrocyclophane A.

This compound, a naturally occurring [7.7]paracyclophane, has demonstrated notable cytotoxicity against various tumor cell lines, including KB and LoVo cells.[1] This inherent biological activity, attributed to its resorcinol motifs, necessitates stringent safety protocols to protect laboratory personnel from potential exposure.[1] This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this potent compound.

Personal Protective Equipment (PPE) and Engineering Controls

Due to its cytotoxic nature, handling of this compound requires a multi-layered approach to safety, combining appropriate PPE with robust engineering controls. All procedures should be conducted in a designated area for potent compounds.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact with the cytotoxic compound. Double gloving provides an additional barrier in case of a breach in the outer glove.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes or aerosols of the compound. A face shield offers broader protection for the entire face.
Body Protection A disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric. Cuffs should be tucked into the inner gloves.Minimizes skin contamination and prevents the compound from permeating clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound or when there is a potential for aerosol generation.Protects against inhalation of fine particles or aerosols of the cytotoxic agent.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and aliquoting, must be performed within a certified chemical fume hood to contain any airborne particles or vapors.

  • Closed Systems: Whenever feasible, use closed-system transfer devices (CSTDs) for solution transfers to minimize the risk of spills and aerosol generation.

  • Designated Area: Clearly demarcate the area where this compound is being handled. Access to this area should be restricted to authorized personnel who are fully trained in the handling of cytotoxic compounds.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to maintain a safe working environment. The following workflow outlines the key steps from preparation to post-experiment cleanup.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Experimentation cluster_cleanup Post-Experiment cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_weigh Weigh Solid Compound in Containment prep_area->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve handle_transfer Transfer Solution Using Closed System prep_dissolve->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate cleanup_ppe Doff PPE in Designated Area cleanup_decontaminate->cleanup_ppe disposal_waste Segregate and Dispose of Cytotoxic Waste cleanup_ppe->disposal_waste

Figure 1: Step-by-step workflow for the safe handling of this compound.

Disposal Plan: Managing Cytotoxic Waste

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

Table 2: Cytotoxic Waste Disposal Procedures

Waste TypeDisposal ContainerDisposal Method
Solid Waste (gloves, gowns, bench paper)A designated, leak-proof, and puncture-resistant container, clearly labeled with a "Cytotoxic Waste" symbol. Often, these containers are color-coded purple.All solid waste must be placed in the designated cytotoxic waste container. The container should be sealed when three-quarters full and sent for high-temperature incineration by a certified hazardous waste disposal company.
Liquid Waste (unused solutions, rinsates)A sealed, shatter-resistant container, clearly labeled as "Cytotoxic Liquid Waste" with the chemical name.Liquid waste should be collected in the designated container. Do not mix with other chemical waste streams. The container must be sent for incineration. Neutralization is not a suitable disposal method.
Sharps (needles, contaminated glassware)A puncture-proof sharps container specifically designated for cytotoxic sharps.All sharps must be immediately placed in the cytotoxic sharps container. The container should be sealed when full and disposed of via incineration.

Decontamination of Work Surfaces:

Following any work with this compound, all surfaces and equipment in the designated area must be decontaminated. A two-step cleaning process is recommended:

  • Deactivation: Wipe surfaces with a solution known to degrade similar compounds, if available, or a suitable decontamination solution as per institutional guidelines.

  • Cleaning: Follow the deactivation step with a thorough cleaning using a detergent solution and then water.

All cleaning materials must be disposed of as cytotoxic waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: Evacuate the immediate area. If the spill is small and you are trained and equipped to handle it, use a cytotoxic spill kit to contain and clean up the material. All spill cleanup materials must be disposed of as cytotoxic waste. For large spills, evacuate the area and contact the institutional safety office.

By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with the cytotoxic properties of this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cylindrocyclophane A
Reactant of Route 2
cylindrocyclophane A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.